molecular formula C6H6IN3O4 B2618430 Methyl 2-(4-iodo-3-nitro-1H-pyrazol-1-yl)acetate CAS No. 1354705-51-3

Methyl 2-(4-iodo-3-nitro-1H-pyrazol-1-yl)acetate

Katalognummer: B2618430
CAS-Nummer: 1354705-51-3
Molekulargewicht: 311.035
InChI-Schlüssel: XQXPHDGZJYDNNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(4-iodo-3-nitro-1H-pyrazol-1-yl)acetate is a functionalized pyrazole derivative designed for chemical and pharmaceutical research applications. This compound integrates a nitro group and an iodine atom on the pyrazole ring, making it a versatile synthon or building block for constructing more complex molecules . The nitro group is a prominent feature in many bioactive compounds and is known to facilitate interactions with biological targets . The iodine substituent offers a reactive handle for further chemical modifications via metal-catalyzed cross-coupling reactions, enabling researchers to explore diverse chemical space. Pyrazole cores are recognized as privileged structures in medicinal chemistry, frequently appearing in compounds with a broad spectrum of biological activities, including potential anti-cancer, anti-inflammatory, anti-bacterial, and anti-viral effects . As a research chemical, its primary value lies in its application in drug discovery programs, method development in synthetic organic chemistry, and as an intermediate in the preparation of compound libraries for high-throughput screening. The ester functional group in the structure enhances its utility by allowing for further hydrolysis or transformation. This product is intended for use by qualified research professionals in laboratory settings only. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant safety data sheets and handle the compound in accordance with all applicable laboratory and regulatory guidelines.

Eigenschaften

IUPAC Name

methyl 2-(4-iodo-3-nitropyrazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6IN3O4/c1-14-5(11)3-9-2-4(7)6(8-9)10(12)13/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQXPHDGZJYDNNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=C(C(=N1)[N+](=O)[O-])I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6IN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Privileged Scaffold: A Guide to the Synthesis and Characterization of Pyrazole-Based Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract: The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties, making them "privileged scaffolds" in the development of novel therapeutics.[3][4][5] Many FDA-approved drugs, such as Celecoxib (anti-inflammatory) and Sildenafil (used to treat erectile dysfunction), feature this versatile ring system, underscoring its clinical significance.[6][7][8] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the core methodologies for synthesizing and characterizing these vital compounds. We will delve into both classical and modern synthetic routes, explaining the causality behind experimental choices, and detail the analytical workflows required for unambiguous structural elucidation and purity confirmation.

Part I: The Synthesis of Pyrazole Derivatives

The efficient construction of the pyrazole core is paramount for exploring its vast chemical space in drug discovery. Methodologies have evolved from classical cyclocondensation reactions to highly efficient, green, and modern techniques that offer significant advantages in terms of yield, purity, and sustainability.[1][9]

Chapter 1: Classical Synthetic Strategies: The Foundation

First reported by Ludwig Knorr in 1883, this reaction remains one of the most fundamental and widely used methods for pyrazole synthesis.[10][11] It involves the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent, like a β-ketoester) with a hydrazine derivative.[10][12]

Causality and Mechanistic Insight: The reaction is typically acid-catalyzed and proceeds through the initial formation of a hydrazone intermediate at one of the carbonyl positions.[13][14] This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine nucleophilically attacks the remaining carbonyl group. A final dehydration step then yields the stable, aromatic pyrazole ring.[14] A critical consideration when using unsymmetrical 1,3-dicarbonyls is regioselectivity . The initial condensation generally occurs at the more electrophilic (less sterically hindered) carbonyl carbon, a factor that can be controlled by judicious choice of substrates and reaction conditions.[10]

Field-Proven Protocol: Synthesis of Edaravone (3-methyl-1-phenyl-1H-pyrazol-5(4H)-one) [10]

This protocol details the synthesis of Edaravone, a neuroprotective drug, via the Knorr synthesis.

Materials:

  • Ethyl acetoacetate (1.0 eq)

  • Phenylhydrazine (1.0 eq)

  • Glacial Acetic Acid (catalyst)

  • Ethanol (solvent)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl acetoacetate (1.0 eq) in ethanol.

  • Addition of Hydrazine: Add phenylhydrazine (1.0 eq) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 5-10 mol%).

  • Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed.

  • Precipitation: Upon completion, turn off the heat and allow the reaction to cool slowly to room temperature, then further cool in an ice bath to facilitate precipitation of the product.[10]

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure Edaravone.

Safety Precaution: Hydrazine and its derivatives are toxic and potentially carcinogenic. Always handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[10]

Chapter 2: Modern & Green Synthetic Methodologies

To meet the demands of high-throughput screening and sustainable chemistry, modern techniques have been developed to accelerate and improve pyrazole synthesis.

Microwave irradiation has revolutionized pyrazole synthesis by offering a dramatic reduction in reaction times—from hours to mere minutes—and often leading to higher yields and purer products.[15][16] This efficiency stems from the direct, rapid, and uniform heating of the reaction mixture, which bypasses the slow thermal conduction of conventional heating.[15][17]

Data Presentation: Microwave vs. Conventional Heating

The following table quantitatively demonstrates the advantages of MAOS for pyrazole synthesis.

ProductMethodTemperature (°C)TimeYield (%)Reference
Phenyl-1H-pyrazolesMicrowave-Assisted1302-10 min85-95[15]
Phenyl-1H-pyrazolesConventional1303-8 hours70-85[15]
Pyrazole ChalconesMicrowave-Assisted-1-2 min80-85[18]
Pyrazole ChalconesConventional->24 hoursLower[18]

The application of ultrasonic waves (sonochemistry) can enhance chemical reactivity by generating, growing, and imploding microscopic bubbles in the reaction medium (acoustic cavitation).[6][19] This process creates localized hot spots with extreme temperatures and pressures, leading to faster reaction rates and higher yields, often under milder overall conditions.[19][20] Ultrasound-assisted synthesis is particularly effective for multicomponent reactions to create complex pyrazole-fused heterocycles.[19][21]

Modern synthetic chemistry emphasizes sustainability. For pyrazoles, this involves using eco-friendly solvents like water, employing reusable nanocatalysts, or performing reactions under solvent-free conditions.[9][22][23] These methods not only reduce environmental impact but can also simplify product work-up and purification.[24][25]

Diagram: General Synthetic Workflow for Pyrazole Derivatives

The following diagram illustrates a typical workflow for the synthesis of a pyrazole derivative, from starting materials to the final, purified compound.

G cluster_synthesis Synthesis Phase cluster_workup Work-up & Purification Phase A Starting Materials (e.g., 1,3-Dicarbonyl + Hydrazine) B Reaction Setup (Solvent, Catalyst) A->B 1. Combine C Energy Input (Conventional Heat, Microwave, or Ultrasound) B->C 2. Initiate D Reaction Monitoring (TLC, LC-MS) C->D 3. React E Quenching / Precipitation D->E 4. Reaction Complete F Isolation (Filtration) E->F 5. Isolate Crude G Purification (Recrystallization or Chromatography) F->G 6. Purify H Pure Pyrazole Derivative G->H 7. Final Compound

Caption: A generalized workflow for the synthesis and purification of pyrazole compounds.

Part II: Characterization of Pyrazole Derivatives

Unambiguous characterization is a non-negotiable step to validate the identity, structure, and purity of a synthesized compound. A multi-technique approach is essential for a self-validating system of analysis.

Chapter 3: Spectroscopic Techniques

Spectroscopy provides the foundational data for molecular structure elucidation.

NMR is arguably the most powerful tool for determining the precise structure of an organic molecule.

  • ¹H NMR: Provides information on the number, environment, and connectivity of protons. The proton on the pyrazole ring (C4-H) typically appears as a singlet in a distinct downfield region.[26][27]

  • ¹³C NMR: Reveals the number and type of carbon atoms in the molecule.[26][28]

  • 2D NMR (COSY, HSQC, HMBC): These advanced techniques are used to establish correlations between protons and carbons, allowing for the complete and unambiguous assignment of the molecular skeleton, which is crucial for confirming regioselectivity in Knorr syntheses.[28]

Data Presentation: Typical NMR Chemical Shifts

AtomTechniqueTypical Chemical Shift (δ, ppm)Notes
Pyrazole C4-H¹H NMR6.0 - 6.5Can vary based on substituents
Pyrazole C3-H¹H NMR7.4 - 7.8Can vary based on substituents
Pyrazole C5-H¹H NMR7.5 - 8.0Can vary based on substituents
Pyrazole C3/C5¹³C NMR130 - 150
Pyrazole C4¹³C NMR100 - 115

Note: Values are approximate and highly dependent on the solvent and substitution pattern.

IR spectroscopy is used to identify the presence of specific functional groups. For pyrazoles, key characteristic absorptions include C=N stretching, C=C stretching within the aromatic ring, and N-H stretching if the N1 position is unsubstituted.[3][26]

MS provides the molecular weight of the compound, which is a critical piece of evidence for confirming its identity. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition with high accuracy.[26] The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues.

Chapter 4: Crystallographic and Analytical Techniques

This technique provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state.[29] It is the gold standard for structure proof, revealing precise bond lengths, bond angles, and intermolecular interactions.[30][31] For drug development, this information is invaluable for understanding structure-activity relationships (SAR) and for guiding the rational design of more potent and selective analogs.[29][32]

Generalized Protocol: Single-Crystal X-ray Diffraction [29]

  • Crystal Growth: Grow a suitable single crystal of the pyrazole derivative. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Crystal Selection and Mounting: Select a high-quality, defect-free single crystal under a polarizing microscope and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a stream of cold nitrogen (typically 100-120 K) on a diffractometer. Collect X-ray diffraction data as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software.

  • Data Analysis: Analyze the final refined structure to obtain precise information on molecular conformation, bond parameters, and crystal packing.

Diagram: Standard Characterization Workflow

This diagram outlines the logical flow of analysis for a newly synthesized pyrazole compound.

G cluster_initial Initial Confirmation cluster_structural Structural Elucidation cluster_definitive Definitive Proof & Purity A Purified Pyrazole Compound B Mass Spectrometry (MS) - Molecular Weight A->B 1a C Infrared (IR) Spectroscopy - Functional Groups A->C 1b D NMR Spectroscopy (¹H, ¹³C, 2D) - Connectivity & Skeleton B->D 2. Confirm Mass C->D E X-ray Crystallography - 3D Structure (if crystal) D->E 3a. Definitive Structure F Elemental Analysis - Empirical Formula D->F 3b. Confirm Purity G Structure Confirmed E->G F->G

Caption: A workflow illustrating the multi-technique approach to pyrazole characterization.

Conclusion

The pyrazole scaffold continues to be a source of immense opportunity in the fields of medicinal chemistry and materials science.[33][34] The synthetic versatility, ranging from time-honored Knorr synthesis to rapid, sustainable microwave-assisted methods, allows for the creation of vast and diverse chemical libraries.[10][15][33] However, the power of this synthesis is only realized when coupled with a rigorous and multi-faceted characterization strategy. By following the systematic workflows outlined in this guide, researchers can confidently synthesize and validate novel pyrazole-based compounds, paving the way for the next generation of innovative drugs and advanced materials.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Current status of pyrazole and its biological activities. (n.d.). PMC. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PMC. [Link]

  • Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. (2023). Bentham Science Publishers. [Link]

  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). ResearchGate. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2025). ResearchGate. [Link]

  • Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. (2022). ACS Publications. [Link]

  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. (2025). IJNRD. [Link]

  • Rapid and Efficient Ultrasound-Assisted Method for the Combinatorial Synthesis of Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] Derivatives. (2011). ACS Publications. [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (n.d.). ResearchGate. [Link]

  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC. [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris. [Link]

  • Microwave assisted synthesis of novel pyrazoles. (n.d.). NISCAIR Online Periodicals Repository. [Link]

  • Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. (2024). MDPI. [Link]

  • Green Synthesis of Pyrazole Derivatives employing 1,3-Dipolar Cycloaddition Reaction using Phenyl hydrazones and Benzoquinone. (n.d.). ijcrt.org. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]

  • Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. (2025). MDPI. [Link]

  • Epigrammatic Review on Heterocyclic Moiety Pyrazole: Applications and Synthesis Routes. (2024). Springer. [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Future Science. [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). PubMed. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). ProQuest. [Link]

  • Synthesis of Pyrazole Derivatives A Review. (2026). IJFMR. [Link]

  • Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties. (n.d.). RSC Publishing. [Link]

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (n.d.). RSC Publishing. [Link]

  • A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. (2022). rjptonline.org. [Link]

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022). Visnav. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). RSC Publishing. [Link]

  • X-ray crystallographic investigations of some analgetic pyrazole derivatives and their crystalline complexes. (n.d.). etd@IISc. [Link]

  • Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. (n.d.). DSpace Repository. [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. [Link]

  • Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. (2023). Bentham Science Publishers. [Link]

  • Synthesis, characterization and DFT study of a new family of pyrazole derivatives. (n.d.). ResearchGate. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]

  • Ultrasound-assisted synthesis and anticancer evaluation of new pyrazole derivatives as cell cycle inhibitors. (2015). Arabian Journal of Chemistry. [Link]

  • SYNTHETIC STRATEGIES AND BIOLOGICAL APPLICATIONS OF PYRAZOLE: A REVIEW. (2025). ResearchGate. [Link]

  • Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. (n.d.). ResearchGate. [Link]

  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. (n.d.). PMC. [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). MDPI. [Link]

  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. (n.d.). RSC Publishing. [Link]

Sources

Regioselective Synthesis and Chemical Properties of Methyl 2-(4-iodo-3-nitro-1H-pyrazol-1-yl)acetate: A Bifunctional Scaffold for Late-Stage Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid generation of structural diversity relies heavily on the availability of highly functionalized, orthogonally reactive building blocks. Methyl 2-(4-iodo-3-nitro-1H-pyrazol-1-yl)acetate represents a premier example of such a scaffold. This molecule integrates three distinct, orthogonally addressable functional groups within a single compact pyrazole core: an N1-acetate tail, a strongly electron-withdrawing C3-nitro group, and a cross-coupling-ready C4-iodo substituent.

This technical guide provides an in-depth analysis of the physicochemical properties, regioselective synthesis, and downstream derivatization protocols for this compound. By understanding the causality behind the steric and electronic effects governing its synthesis, researchers can leverage this scaffold to construct complex heterocyclic libraries, particularly in the development of kinase inhibitors, agrochemicals, and novel pyrazole-based therapeutics.

Physicochemical & Structural Profiling

The utility of Methyl 2-(4-iodo-3-nitro-1H-pyrazol-1-yl)acetate stems directly from its unique electronic topography. The pyrazole ring is heavily deactivated by the synergistic electron-withdrawing effects of the C3-nitro group and the C4-iodine atom[1]. This electron deficiency renders the C5 position relatively inert to electrophilic attack, thereby preserving the integrity of the core during aggressive late-stage functionalizations.

Quantitative Data Summary

The following table summarizes the computed and experimental physicochemical parameters of the scaffold, critical for predicting its behavior in both synthetic workflows and biological systems.

PropertyValueImplication for Drug Design & Synthesis
Molecular Formula C₆H₆IN₃O₄Highly functionalized low-molecular-weight core.
Molecular Weight 311.03 g/mol Leaves ~190 Da budget for Rule-of-5 compliant derivatization.
LogP (Predicted) 1.8 - 2.1Optimal lipophilicity for passive membrane permeability[2].
Topological Polar Surface Area (TPSA) 89.9 ŲHigh polarity driven by the nitro (45.8 Ų) and ester (26.3 Ų) groups.
H-Bond Donors 0Prevents unwanted non-specific hydrogen bonding in target pockets.
H-Bond Acceptors 6High capacity for interacting with kinase hinge regions.
Rotatable Bonds 4Flexible N-acetate tail allows for conformational adaptation.

Regioselective Synthesis: The Causality of N-Alkylation

The synthesis of Methyl 2-(4-iodo-3-nitro-1H-pyrazol-1-yl)acetate is achieved via the N-alkylation of the parent tautomeric mixture, 4-iodo-3-nitro-1H-pyrazole (CAS 400753-02-8)[3].

A persistent challenge in azole chemistry is the regioselectivity of N-alkylation, as the two nitrogen atoms in the pyrazolide anion often exhibit competitive nucleophilicity[4]. However, in this specific system, the alkylation with methyl bromoacetate is highly regioselective, favoring the N1-isomer (the 3-nitro product) over the N2-isomer (the 5-nitro product).

Mechanistic Rationale

The regioselectivity is governed by a dual-factor causality:

  • Electronic Deactivation: The strongly electron-withdrawing nitro group at the C3 position inductively pulls electron density away from the adjacent N2 atom, significantly reducing its nucleophilicity compared to the N1 atom[4].

  • Steric Hindrance: The bulky nitro group creates a steric shield around the N2 position. When the electrophile (methyl bromoacetate) approaches the pyrazolide anion, the trajectory toward N1 is sterically unencumbered, whereas the trajectory toward N2 suffers from severe van der Waals clashes.

G SM 4-Iodo-3-nitro-1H-pyrazole (Tautomeric Mixture) Reagent Methyl Bromoacetate + K2CO3 / DMF SM->Reagent Deprotonation N1 Methyl 2-(4-iodo-3-nitro-1H-pyrazol-1-yl)acetate (Major Product, N1-Alkylation) Reagent->N1 Sterically & Electronically Favored N2 Methyl 2-(4-iodo-5-nitro-1H-pyrazol-1-yl)acetate (Minor Product, N2-Alkylation) Reagent->N2 Sterically Hindered by C3-NO2

Figure 1: Regioselective N-alkylation pathway of 4-iodo-3-nitro-1H-pyrazole.

Orthogonal Reactivity & Downstream Applications

The true power of Methyl 2-(4-iodo-3-nitro-1H-pyrazol-1-yl)acetate lies in its orthogonal reactivity. Each functional group can be addressed independently without cross-reactivity, creating a self-validating system for sequential library synthesis.

  • C4-Iodo (Cross-Coupling): The C-I bond is highly reactive toward Palladium-catalyzed oxidative addition. It serves as the primary handle for Suzuki-Miyaura (aryl boronic acids) and Sonogashira (terminal alkynes) cross-coupling reactions[1][5].

  • C3-Nitro (Reduction): Following C4 elaboration, the nitro group can be chemoselectively reduced to a primary amine using Iron/HCl or catalytic hydrogenation (Pd/C, H₂). This amine can subsequently participate in amide couplings or urea formations.

  • N1-Acetate (Hydrolysis): The methyl ester acts as a masked carboxylic acid. Mild saponification (LiOH/H₂O) yields the free acid, which can be coupled with diverse amines using standard peptide coupling reagents (HATU, EDC).

Orthogonal Core Methyl 2-(4-iodo-3-nitro-1H-pyrazol-1-yl)acetate C4 C4-Iodo: Cross-Coupling (Suzuki, Sonogashira) Core->C4 Pd Catalyst C3 C3-Nitro: Reduction (Amine for Amide Coupling) Core->C3 Fe/HCl or Pd/C, H2 N1 N1-Acetate: Hydrolysis (Carboxylic Acid Derivatization) Core->N1 LiOH / H2O

Figure 2: Orthogonal late-stage derivatization pathways for the pyrazole scaffold.

Experimental Protocols

The following methodologies are designed as self-validating systems. In-process controls (e.g., TLC, LC-MS) are explicitly stated to ensure the causality of the reaction conditions translates to successful outcomes.

Protocol 1: Regioselective Synthesis of the Core Scaffold

Objective: Synthesize Methyl 2-(4-iodo-3-nitro-1H-pyrazol-1-yl)acetate via N-alkylation.

Reagents:

  • 4-Iodo-3-nitro-1H-pyrazole (1.0 equiv, 10 mmol)[3]

  • Methyl bromoacetate (1.1 equiv, 11 mmol)

  • Potassium carbonate (K₂CO₃, anhydrous) (2.0 equiv, 20 mmol)

  • N,N-Dimethylformamide (DMF, anhydrous) (0.2 M)

Step-by-Step Methodology:

  • Deprotonation: Charge a flame-dried round-bottom flask with 4-iodo-3-nitro-1H-pyrazole and anhydrous DMF. Add finely powdered K₂CO₃. Stir the suspension at ambient temperature for 30 minutes. Causality: Pre-formation of the pyrazolide anion ensures rapid and complete reaction upon electrophile addition.

  • Alkylation: Cool the mixture to 0 °C using an ice bath. Add methyl bromoacetate dropwise over 10 minutes to control the exothermic alkylation and minimize bis-alkylation artifacts.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor via TLC (Hexanes:EtOAc 3:1); the product typically runs higher (less polar) than the starting material.

  • Workup: Quench the reaction by pouring it into 5 volumes of ice-cold distilled water. The product will often precipitate. If it oils out, extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 20 mL) to quantitatively remove residual DMF.

  • Purification: Dry over Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

  • Validation: ¹H NMR (CDCl₃) will confirm regiochemistry. The presence of a singlet at ~8.2 ppm (C5-H) and a 2H singlet at ~5.1 ppm (N-CH₂) confirms the structure. 2D NOESY will show a strong correlation between the N-CH₂ protons and the C5-H proton, validating N1-alkylation over N2-alkylation.

Protocol 2: Sonogashira Cross-Coupling at the C4 Position

Objective: Elaborate the C4 position using a terminal alkyne[1].

Reagents:

  • Methyl 2-(4-iodo-3-nitro-1H-pyrazol-1-yl)acetate (1.0 equiv, 1.0 mmol)

  • Phenylacetylene (1.2 equiv, 1.2 mmol)

  • Pd(PPh₃)₂Cl₂ (0.05 equiv, 5 mol%)

  • CuI (0.10 equiv, 10 mol%)

  • Triethylamine (Et₃N) / THF (1:1 v/v, 0.1 M)

Step-by-Step Methodology:

  • Degassing: Dissolve the pyrazole substrate in the Et₃N/THF mixture. Sparge the solution with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent Glaser homocoupling of the terminal alkyne.

  • Catalyst Activation: Add Pd(PPh₃)₂Cl₂ and CuI under a positive stream of Argon. The solution will typically transition from yellow to a dark brown/black active catalytic species.

  • Coupling: Add phenylacetylene dropwise. Heat the sealed vessel to 60 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium and copper salts. Wash the filtrate with saturated aqueous NH₄Cl to remove amine hydrochlorides.

  • Validation: LC-MS will show the disappearance of the m/z 311 [M+H]⁺ peak and the emergence of the coupled product mass.

References

  • ChemScene. "400753-02-8 | 4-Iodo-3-nitro-1H-pyrazole". ChemScene.
  • ARKAT USA. "Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction".
  • MDPI. "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning". MDPI.
  • RSC. "Conditions for Palladium-Catalyzed Direct Arylations of 4- Bromo and 4-Iodo N-Substituted Pyrazoles". Royal Society of Chemistry.
  • PubChem. "4-Iodopyrazole | C3H3IN2 | CID 77022".

Sources

Advanced Structural Elucidation of Novel Pyrazole Derivatives: A Comprehensive Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is a privileged heterocyclic scaffold embedded in numerous FDA-approved therapeutics. However, the structural elucidation of novel, asymmetrically substituted pyrazole derivatives presents significant analytical bottlenecks. As a Senior Application Scientist, I have observed that mischaracterization of these scaffolds usually stems from two phenomena: annular tautomerism and N-alkylation regiochemistry . This whitepaper provides an authoritative, causality-driven guide to resolving these structural ambiguities using advanced multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

The Mechanistic Challenges in Pyrazole Elucidation

Annular Tautomerism and the Proton Relay Mechanism

Unsubstituted and C-substituted 1H -pyrazoles do not exist as static monomers in solution. Instead, they undergo rapid intermolecular proton exchange between the N1 and N2 atoms via a "proton relay" mechanism[1]. Because the geometry of the five-membered ring forbids a direct 1,2-hydride shift due to high strain energy, solvent molecules or adjacent pyrazole units act as bridges to lower the activation energy[1].

At room temperature (298 K), the proton exchange rate ( kex​ ) is typically faster than the NMR timescale. Consequently, the distinct electronic environments of the C3 and C5 positions are averaged out, resulting in broadened signals or a single deceptive resonance in both 1H and 13C NMR spectra[2].

The Regiochemistry Conundrum in N-Substitution

When an asymmetric 1H -pyrazole is subjected to N-alkylation or N-arylation under basic conditions, the prototropic tautomerism renders both nitrogen atoms susceptible to electrophilic attack. This invariably yields a mixture of N1- and N2-substituted regioisomers[3]. Because these isomers possess drastically different steric profiles, dipole moments, and target-binding affinities, unambiguous regiochemical assignment is a critical prerequisite for structure-activity relationship (SAR) modeling.

Core Analytical Workflows for Unambiguous Elucidation

To definitively elucidate the structure of a novel pyrazole, researchers must move beyond 1D NMR and employ a triad of 2D NMR techniques, supplemented by solid-state analysis.

Spatial Proximity via 1H
1H NOESY

Nuclear Overhauser Effect Spectroscopy (NOESY) is the frontline method for assigning regiochemistry based on through-space dipole-dipole interactions[4]. By identifying a cross-peak between the N-substituent (e.g., an N−CH3​ group) and the adjacent proton on the pyrazole ring (C5-H), the N1-isomer can be definitively distinguished from the N2-isomer (which would show proximity to C3-H)[4][5].

Heteronuclear Connectivity: 1H

13C and 1H

15N HMBC

When the pyrazole core is fully substituted (lacking C3-H or C5-H protons), NOESY becomes ineffective. In such proton-deficient systems, Heteronuclear Multiple Bond Correlation (HMBC) is required[6].

1H

13C HMBC: Detects 3-bond ( 3JCH​ ) couplings between the N-alkyl protons and the adjacent quaternary carbons (C3 or C5)[7].

1H

15N HMBC: The most robust technique for nitrogen assignment. Pyrazoles contain two electronically distinct nitrogens: a "pyrrole-like" nitrogen (N1, sp3 -hybridized, bearing the substituent) and a "pyridine-like" nitrogen (N2, sp2 -hybridized, unprotonated). The 1H

15N HMBC experiment allows researchers to correlate the N-alkyl protons directly to the upfield "pyrrole-like" nitrogen, unambiguously locking the regiochemistry[7][8].
Solid-State Verification via X-Ray Crystallography

When solution-state NMR is ambiguous due to severe signal overlap, Single-Crystal X-Ray Diffraction (SCXRD) serves as the ultimate arbiter. SCXRD not only confirms the absolute regiochemistry of N-substituted major products but also reveals the exact solid-state tautomeric preference and hydrogen-bonding networks of 1H -pyrazoles[1][3].

Diagnostic NMR Chemical Shifts for Pyrazole Scaffolds

To facilitate rapid spectral interpretation, the following table summarizes the typical chemical shift ranges for pyrazole nuclei.

NucleusPosition / TypeTypical Chemical Shift (ppm)Diagnostic Notes & Multiplicity
1H C3-H / C5-H7.30 – 7.90Doublet or Singlet; highly sensitive to adjacent substituents.
1H C4-H6.00 – 6.50Doublet or Triplet; typically the most upfield aromatic proton.
13C C3 / C5130.0 – 150.0Quaternary or CH; shifted downfield due to electronegative nitrogens.
13C C4100.0 – 110.0CH; the most electron-rich carbon in the pyrazole ring.
15N N1 (Pyrrole-like)-170.0 to -240.0Upfield; bears the proton or alkyl substituent[7][8].
15N N2 (Pyridine-like)-70.0 to -110.0Downfield; unprotonated sp2 nitrogen[7][8].

(Note: 15N chemical shifts are referenced to nitromethane at 0 ppm. Values are negative, indicating upfield resonance).

Self-Validating Experimental Protocols

Protocol A: Variable Temperature (VT) NMR for Tautomeric Resolution

Objective: To slow the proton exchange rate ( kex​ ) below the NMR timescale to resolve degenerate C3/C5 signals[1].

  • Sample Preparation: Dissolve 15-20 mg of the pyrazole derivative in 0.6 mL of a low-freezing-point, non-protic deuterated solvent (e.g., CD2​Cl2​ or THF−d8​ ). Causality: Protic solvents (like CD3​OD ) actively participate in and accelerate the proton relay, defeating the purpose of the experiment.

  • Acquisition: Acquire standard 1H and 13C spectra at 298 K. Gradually lower the probe temperature in 10 K increments, allowing 5 minutes for thermal equilibration at each step.

  • Self-Validation Check: Monitor the broadened C3/C5 signal. As you pass the coalescence temperature ( Tc​ ), the signal must split into two distinct, sharp peaks. If the instrument reaches its lower temperature limit without signal resolution, the exchange is still too fast. Corrective Action: Switch to a strong hydrogen-bond accepting solvent (e.g., DMF−d7​ or DMSO−d6​ ) to disrupt the intermolecular pyrazole-pyrazole proton relay.

Protocol B: 2D NMR Acquisition for Regiochemical Assignment

Objective: To definitively assign N1 vs. N2 alkylation using spatial and through-bond correlations[4][7].

NOESY Optimization: Set up a 1H

1H NOESY experiment. Causality: To prevent spin diffusion (where magnetization transfers through multiple protons, creating false positive cross-peaks), the mixing time ( τm​ ) must be carefully calibrated.
  • Self-Validation Check (NOESY): Run a brief buildup curve or strictly set τm​ to 300–500 ms for small molecules. Verify the result by ensuring no cross-peaks exist between protons known to be > 5 Å apart.

  • 1H

    15N HMBC Execution: Configure the HMBC pulse sequence to detect long-range nitrogen couplings. Set the long-range coupling delay ( Jevol​ ) to correspond to nJNH​ = 5–8 Hz (typically ~65 ms)[6].
  • Data Interpretation: Locate the N-alkyl proton signal on the F2 ( 1H ) axis. Trace vertically to find the 15N cross-peak on the F1 axis. If the cross-peak aligns with an upfield nitrogen (-170 to -240 ppm), the alkyl group is attached to N1[7][8].

  • Logical Workflow Diagram

    The following decision tree illustrates the multidimensional NMR strategy required to resolve pyrazole regiochemistry.

    G Start Synthesized N-Alkyl Pyrazole (Unknown Regiochemistry) NMR1D 1H & 13C 1D NMR (Initial Scaffold Check) Start->NMR1D NOESY 1H-1H NOESY (Spatial Proximity) NMR1D->NOESY HMBC_C 1H-13C HMBC (3-Bond Correlations) NMR1D->HMBC_C HMBC_N 1H-15N HMBC (Nitrogen Assignment) NMR1D->HMBC_N Result1 N1-Isomer Confirmed NOESY->Result1 NOE: N-Alkyl to C5-H Result2 N2-Isomer Confirmed NOESY->Result2 NOE: N-Alkyl to C3-H HMBC_C->Result1 3J to C5 HMBC_C->Result2 3J to C3 HMBC_N->Result1 Correlation to N1 (-170 to -240 ppm) HMBC_N->Result2 Correlation to N2 (-70 to -110 ppm)

    Figure 1: Multidimensional NMR workflow for resolving pyrazole N-alkylation regiochemistry.

    References[8] Title: Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues

    Sources

    Spectroscopic Data for Pyrazole Characterization: An In-depth Technical Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Enduring Significance of the Pyrazole Nucleus in Modern Chemistry

    The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science. Its unique structural and electronic properties have led to its incorporation into a vast array of biologically active compounds, including anti-inflammatory, analgesic, antimicrobial, and antitumor agents.[1] The precise characterization of these molecules is paramount to understanding their structure-activity relationships and ensuring their quality and purity. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) have emerged as the most powerful and indispensable tools for the unambiguous structural elucidation of pyrazole derivatives.[2][3]

    This technical guide provides a comprehensive overview of the application of these spectroscopic methods for the characterization of pyrazoles. It is designed for researchers, scientists, and drug development professionals, offering not just a recitation of data but a deeper understanding of the principles and practical considerations that underpin the interpretation of spectroscopic data for this important class of compounds.

    I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Architecture

    NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[4] For pyrazoles, both ¹H and ¹³C NMR are routinely employed to confirm the substitution pattern and stereochemistry.[5]

    A. ¹H NMR Spectroscopy: Probing the Proton Environment

    The chemical shifts of the protons on the pyrazole ring are highly sensitive to the electronic effects of substituents and the nature of the solvent.[5]

    Key Principles: The chemical shift (δ) of a proton is determined by its local electronic environment. Electron-withdrawing groups deshield nearby protons, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups shield them, resulting in a lower chemical shift (upfield).

    Interpreting the ¹H NMR Spectrum of Pyrazoles:

    • Ring Protons: In an unsubstituted pyrazole, the proton at the C4 position typically appears as a triplet, while the protons at the C3 and C5 positions appear as doublets.[6] Due to the tautomerism between the two nitrogen atoms, the H3 and H5 protons are often chemically equivalent, leading to a simplified spectrum.

    • N-H Proton: The chemical shift of the N-H proton is highly variable and depends on the solvent, concentration, and temperature.[7] It often appears as a broad singlet and can undergo exchange with D₂O, leading to its disappearance from the spectrum, a useful diagnostic tool.[8]

    • Substituent Effects: The introduction of substituents significantly alters the chemical shifts of the remaining ring protons. Electron-withdrawing groups at C3 will cause a downfield shift of the H4 and H5 protons, while electron-donating groups will cause an upfield shift.

    Typical ¹H NMR Chemical Shift Ranges for Pyrazole Protons:

    Proton PositionTypical Chemical Shift (δ, ppm)Notes
    H37.5 - 8.5Highly dependent on substitution.
    H46.0 - 7.0Generally the most upfield of the ring protons.
    H57.5 - 8.5Often equivalent to H3 in N-unsubstituted pyrazoles due to tautomerism.
    N-H10.0 - 14.0 (or broader)Very broad, variable, and exchanges with D₂O.

    Note: These are general ranges and can be significantly influenced by the specific substituents and the solvent used.[8]

    B. ¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

    ¹³C NMR spectroscopy provides valuable information about the carbon framework of the pyrazole ring and its substituents.

    Key Principles: Similar to ¹H NMR, the chemical shifts of ¹³C nuclei are influenced by their electronic environment. The hybridization of the carbon atom and the presence of electronegative atoms or groups are major factors.

    Interpreting the ¹³C NMR Spectrum of Pyrazoles:

    • Ring Carbons: The chemical shifts of the pyrazole ring carbons are characteristic. The C3 and C5 carbons typically resonate at a lower field (higher ppm) than the C4 carbon.[9]

    • Substituent Effects: The effect of substituents on ¹³C chemical shifts is generally more pronounced and predictable than on ¹H chemical shifts.[10] The chemical shifts of the carbon atoms directly attached to substituents are significantly affected, and these effects can be transmitted through the ring.

    Typical ¹³C NMR Chemical Shift Ranges for Pyrazole Carbons:

    Carbon PositionTypical Chemical Shift (δ, ppm)
    C3135 - 155
    C4100 - 115
    C5125 - 145

    Note: These are approximate ranges and are subject to variation based on substitution patterns.[9][11]

    Experimental Protocol: NMR Analysis of a Pyrazole Derivative
    • Sample Preparation: Dissolve 5-10 mg of the purified pyrazole derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[8] The choice of solvent is critical as it can influence chemical shifts.[5]

    • ¹H NMR Acquisition:

      • Record a standard one-dimensional ¹H NMR spectrum.

      • To identify the N-H proton, acquire a second spectrum after adding a drop of D₂O to the NMR tube and shaking vigorously. The N-H peak will disappear or significantly diminish in intensity.[8]

    • ¹³C NMR Acquisition:

      • Acquire a proton-decoupled ¹³C NMR spectrum. This will show a single peak for each unique carbon atom.

      • For more detailed structural information, consider advanced NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to determine the number of attached protons for each carbon, or 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations, respectively.[4][12]

    Diagram: NMR Workflow for Pyrazole Characterization

    NMR_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Prep Dissolve Pyrazole in Deuterated Solvent H1_NMR 1H NMR Prep->H1_NMR C13_NMR 13C NMR Prep->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC) Prep->TwoD_NMR For complex structures D2O_Exchange D2O Exchange H1_NMR->D2O_Exchange Confirm N-H Analyze_H1 Analyze Chemical Shifts & Coupling Constants H1_NMR->Analyze_H1 Identify_NH Identify N-H Proton D2O_Exchange->Identify_NH Analyze_C13 Analyze Carbon Skeleton C13_NMR->Analyze_C13 Correlate_Spectra Correlate 1H and 13C Data TwoD_NMR->Correlate_Spectra Analyze_H1->Correlate_Spectra Identify_NH->Correlate_Spectra Analyze_C13->Correlate_Spectra Final_Structure Propose/Confirm Structure Correlate_Spectra->Final_Structure

    Caption: Workflow for the characterization of pyrazoles using NMR spectroscopy.

    II. Infrared (IR) Spectroscopy: Identifying Functional Groups and Bonding

    IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[13] For pyrazoles, it is particularly useful for identifying the N-H bond and characteristic vibrations of the aromatic ring.[14]

    Key Principles: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. These vibrations include stretching and bending modes.

    Interpreting the IR Spectrum of Pyrazoles:

    • N-H Stretching: In the solid state or in concentrated solutions, N-unsubstituted pyrazoles exhibit a very broad and strong absorption band in the region of 2600-3200 cm⁻¹, which is characteristic of strong intermolecular N-H···N hydrogen bonding.[14][15] This is a key diagnostic feature.

    • C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region.[16]

    • C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring appear in the 1400-1600 cm⁻¹ region.[17]

    • Ring Vibrations: The pyrazole ring also exhibits a series of characteristic "fingerprint" vibrations at lower frequencies, which can be useful for comparison with known compounds.[14]

    Characteristic IR Absorption Bands for Pyrazoles:

    Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)Intensity
    N-HStretching (H-bonded)2600 - 3200Strong, Broad
    C-H (aromatic)Stretching3000 - 3100Medium to Weak
    C=N / C=CRing Stretching1400 - 1600Medium to Strong
    C-NStretching1290 - 1350Medium

    Note: The exact positions and intensities of these bands can be influenced by the overall molecular structure and intermolecular interactions.

    Experimental Protocol: IR Analysis of a Pyrazole Derivative
    • Sample Preparation: For solid samples, the KBr pellet method is common. Mix 1-2 mg of the pyrazole with ~100 mg of dry KBr powder and press into a transparent disk.[13] Alternatively, Attenuated Total Reflectance (ATR) FT-IR spectroscopy can be used, which requires minimal sample preparation.

    • Data Acquisition:

      • Record a background spectrum of the empty sample holder (or clean ATR crystal).

      • Place the sample in the IR beam and record the spectrum.

      • Typically, spectra are collected over the range of 4000-400 cm⁻¹.

    III. Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns

    Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing its fragmentation pattern upon ionization.[18]

    Key Principles: In a mass spectrometer, molecules are ionized, and the resulting charged fragments are separated according to their mass-to-charge ratio (m/z). Electron Impact (EI) and Electrospray Ionization (ESI) are common ionization techniques.[18]

    Interpreting the Mass Spectrum of Pyrazoles:

    • Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule with one electron removed is the molecular ion peak. Its m/z value gives the molecular weight of the compound.

    • Fragmentation Pathways: The pyrazole ring undergoes characteristic fragmentation upon ionization. Common fragmentation pathways include:

      • Loss of HCN: A frequent fragmentation pathway for pyrazoles involves the loss of a molecule of hydrogen cyanide (HCN), resulting in a fragment with a mass 27 units less than the molecular ion.[19]

      • Loss of N₂: Cleavage of the N-N bond can lead to the expulsion of a nitrogen molecule (N₂), resulting in a fragment with a mass 28 units less than the molecular ion.[20]

      • Cleavage of Substituents: Substituents on the pyrazole ring can also be cleaved, leading to characteristic fragment ions. The stability of the resulting carbocations or radicals will influence the likelihood of these fragmentations.

    Diagram: Common Fragmentation Pathways of the Pyrazole Ring

    Fragmentation M Pyrazole Molecular Ion [M]+• M_minus_HCN [M - HCN]+• M->M_minus_HCN - HCN M_minus_N2 [M - N2]+• M->M_minus_N2 - N2 Substituent_Loss [M - R]+ M->Substituent_Loss - R•

    Caption: Major fragmentation pathways of the pyrazole ring in mass spectrometry.

    Experimental Protocol: Mass Spectrometry Analysis of a Pyrazole Derivative
    • Sample Preparation: Prepare a dilute solution of the pyrazole derivative in a volatile solvent such as methanol or acetonitrile.[20]

    • Data Acquisition:

      • Introduce the sample into the mass spectrometer. The choice of ionization technique (e.g., EI, ESI) will depend on the volatility and thermal stability of the compound.

      • Acquire the mass spectrum over a suitable m/z range.

    • Data Analysis:

      • Identify the molecular ion peak to determine the molecular weight.

      • Analyze the fragmentation pattern to identify characteristic losses (e.g., HCN, N₂) and fragments corresponding to the loss of substituents. This information can be used to confirm the proposed structure.

    IV. Conclusion: A Synergistic Approach to Pyrazole Characterization

    The comprehensive characterization of pyrazole derivatives relies on the synergistic use of NMR spectroscopy, IR spectroscopy, and mass spectrometry. Each technique provides a unique piece of the structural puzzle, and together they offer a powerful and reliable means of elucidating the molecular architecture of these important compounds. By understanding the fundamental principles behind each technique and the characteristic spectroscopic signatures of the pyrazole nucleus, researchers can confidently and accurately characterize their synthesized molecules, paving the way for further advancements in drug discovery and materials science.

    V. References

    • Benchchem. (n.d.). Spectroscopic and Synthetic Profile of Substituted Pyrazoles: A Technical Guide for Researchers. Retrieved from

    • Babbitt, G. E., Lynch, M. P., & Beck, J. R. (1989). Carbon-13 NMR chemical shifts of 1-alkyl-3(5)-cyano-1H-pyrazole-4-carboxylic acid esters. Magnetic Resonance in Chemistry, 28(1), 90-92. Retrieved from

    • International Journal of Trend in Scientific Research and Development. (2022). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. IJTSRD, 6(5), 1653-1657. Retrieved from

    • Scribd. (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Retrieved from

    • IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from

    • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from

    • ResearchGate. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from

    • ResearchGate. (2018). Synthesis and Characterization of Some Pyrazole , Pyrazoline and Pyrazolidine Derivatives. Retrieved from

    • Asian Journal of Chemistry. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Retrieved from

    • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Retrieved from

    • Benchchem. (n.d.). An In-depth Technical Guide to the Spectroscopic Analysis of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Retrieved from

    • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from

    • Magnetic Resonance in Chemistry. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Retrieved from

    • SciSpace. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from

    • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from

    • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from

    • ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... Retrieved from

    • Benchchem. (n.d.). Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide. Retrieved from

    • Journal of the Chemical Society B: Physical Organic. (n.d.). Electron-impact induced fragmentations of pyrazoles. Retrieved from

    • Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Retrieved from

    • PMC. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from

    • IJTSRD. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. Retrieved from

    • Benchchem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives. Retrieved from

    • Thieme. (n.d.). 3. 1H NMR Spectroscopy. Retrieved from

    • ACS Publications. (2025). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. Retrieved from

    • Benchchem. (n.d.). Technical Support Center: Spectroscopic Analysis of Pyrazoles. Retrieved from

    • ResearchGate. (n.d.). 13 C and 15 N NMR chemical shifts of the pyrazoles 14-16. Retrieved from

    • Royal Society of Chemistry. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. Retrieved from

    • ACS Publications. (n.d.). Nuclear Magnetic Resonance Spectra of Heterocyclic Compounds. II. Abnormal Products from the Ketalization of Cortisone. Retrieved from

    • University of Calgary. (n.d.). IR: aromatics. Retrieved from

    • NPTEL. (n.d.). Lecture - 6 15 N NMR in Heterocyclic Chemistry. Retrieved from

    • EPJ Web of Conferences. (n.d.). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Retrieved from

    • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from

    • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from

    • ResearchGate. (2025). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from

    • Sryahwa Publications. (n.d.). An Efficient Nano-Catalyzed Green Synthesis, Characterization of Substituted Pyrazoles & Study of Their Fluorescence. Retrieved from

    • Royal Society of Chemistry. (n.d.). 1HNMR δ values for.... Retrieved from

    • Journal of the Chemical Society of Pakistan. (2002). 1H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Retrieved from

    • ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.... Retrieved from

    • AIP Publishing. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Retrieved from

    • ResearchGate. (2025). Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. Retrieved from

    • ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Retrieved from

    • ACS Publications. (n.d.). Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. Retrieved from

    • Read Chemistry. (2019). How to interpret IR spectrum without Knowledge of the structure. Retrieved from

    • PMC. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from

    • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from

    • Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from

    Sources

    The Pyrazole Functionalization Framework: Synthesis and Applications of Methyl 2-(4-iodo-3-nitro-1H-pyrazol-1-yl)acetate

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In modern medicinal chemistry, highly functionalized pyrazoles serve as privileged scaffolds for kinase inhibitors, agrochemicals, and advanced materials. Methyl 2-(4-iodo-3-nitro-1H-pyrazol-1-yl)acetate represents a densely functionalized intermediate offering three orthogonal handles for late-stage diversification: a C4-iodo group for cross-coupling, a C3-nitro group for reduction/amidation, and an N1-acetate group for saponification and structural extension.

    While this specific methyl ester derivative is a specialized intermediate and does not currently have a universally indexed Chemical Abstracts Service (CAS) Registry Number in public databases, its direct and widely utilized precursor, 4-iodo-3-nitro-1H-pyrazole , is definitively registered under CAS 400753-02-8 [1]. This technical guide outlines the mechanistic synthesis, self-validating experimental protocols, and downstream applications of this critical building block.

    Chemical Identity & Physical Properties

    Understanding the physicochemical properties of the target molecule and its precursor is essential for predicting solubility, reactivity, and chromatographic behavior during synthesis.

    PropertyPrecursor: 4-Iodo-3-nitro-1H-pyrazoleTarget: Methyl 2-(4-iodo-3-nitro-1H-pyrazol-1-yl)acetate
    CAS Number 400753-02-8[1]Unregistered / Custom Intermediate
    Molecular Formula C₃H₂IN₃O₂[2]C₆H₆IN₃O₄
    Molecular Weight 238.97 g/mol [3]311.03 g/mol
    SMILES O=[O-][2]COC(=O)CN1C=C(I)C(=N1)[O-]
    Role Starting Material / Core ScaffoldAdvanced Diversification Intermediate

    Mechanistic Synthesis & Causality

    The synthesis of Methyl 2-(4-iodo-3-nitro-1H-pyrazol-1-yl)acetate is achieved via a highly regioselective N-alkylation of 4-iodo-3-nitro-1H-pyrazole.

    The Causality of Regioselectivity

    Alkylation of asymmetrical pyrazoles typically yields a mixture of N1 and N2 regioisomers. However, in the case of 4-iodo-3-nitropyrazole, both the C3-nitro group and the C4-iodo group heavily influence the steric and electronic accessibility of the nitrogen atoms[4]. The strongly electron-withdrawing nature of the C3-nitro group reduces the nucleophilicity of the adjacent N2 atom. Furthermore, steric repulsion from the bulky nitro group makes the N1 position kinetically and thermodynamically favored for electrophilic attack by methyl bromoacetate.

    G A 3-Nitro-1H-pyrazole B 4-Iodo-3-nitro-1H-pyrazole (CAS 400753-02-8) A->B I2 / NIS Electrophilic Iodination C Methyl 2-(4-iodo-3-nitro- 1H-pyrazol-1-yl)acetate B->C Methyl Bromoacetate K2CO3 / DMF N-Alkylation

    Synthetic workflow from 3-nitro-1H-pyrazole to the target methyl acetate derivative.

    Self-Validating Protocol: N-Alkylation Workflow

    To ensure scientific integrity, the following protocol is designed as a self-validating system, incorporating specific in-process controls (IPCs) to verify reaction completion and isomer purity.

    Reagents Required:

    • 4-Iodo-3-nitro-1H-pyrazole (CAS 400753-02-8)[1]: 1.0 equivalent

    • Methyl bromoacetate: 1.2 equivalents

    • Potassium carbonate (K₂CO₃): 2.0 equivalents

    • N,N-Dimethylformamide (DMF): 10 volumes

    Step-by-Step Methodology:

    • Deprotonation: Charge a dry, argon-flushed round-bottom flask with 4-iodo-3-nitro-1H-pyrazole (1.0 eq) and anhydrous DMF. Add finely powdered K₂CO₃ (2.0 eq).

      • Causality: K₂CO₃ is chosen as a mild, insoluble inorganic base. It effectively deprotonates the acidic pyrazole N-H without risking the hydrolysis of the methyl ester that stronger bases (e.g., NaH or NaOH) might cause.

    • Alkylation: Cool the suspension to 0°C. Add methyl bromoacetate (1.2 eq) dropwise over 15 minutes.

      • Causality: Dropwise addition controls the exotherm and minimizes poly-alkylation or side reactions. DMF, a polar aprotic solvent, is critical here as it leaves the nucleophilic pyrazolide anion unsolvated, significantly accelerating the Sₙ2 substitution.

    • In-Process Control (IPC): Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexanes/EtOAc 7:3) or LC-MS.

      • Validation: The reaction is deemed complete when the precursor mass (m/z 238)[1] is consumed and the target mass (m/z 311) is dominant.

    • Workup: Quench the reaction by pouring it into ice-cold distilled water (30 volumes). Extract the aqueous layer with Ethyl Acetate (3 x 15 volumes). Wash the combined organic layers with brine (5 x 10 volumes) to remove residual DMF.

    • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.

    Orthogonal Functionalization in Drug Discovery

    The true value of Methyl 2-(4-iodo-3-nitro-1H-pyrazol-1-yl)acetate lies in its orthogonality. Drug development professionals utilize this scaffold to systematically build complex molecular architectures.

    G2 Root Methyl 2-(4-iodo-3-nitro-1H-pyrazol-1-yl)acetate CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira) Root->CrossCoupling C4-Iodo Reduction Nitro Reduction (Fe/HCl or Pd/C, H2) Root->Reduction C3-Nitro Saponification Ester Hydrolysis (LiOH/H2O) Root->Saponification Methyl Ester Final Advanced Kinase Inhibitor Scaffolds CrossCoupling->Final Reduction->Final Saponification->Final

    Orthogonal downstream functionalization pathways for the pyrazole scaffold.

    • C4-Iodo Exploitation: The iodine atom is highly reactive toward oxidative addition by Palladium(0) species. This allows for Suzuki-Miyaura couplings with aryl boronic acids to introduce lipophilic bulk, a common requirement for fitting into hydrophobic kinase pockets.

    • C3-Nitro Reduction: The nitro group can be selectively reduced to an amine using Iron/NH₄Cl or catalytic hydrogenation. The resulting amine acts as a nucleophile for amide couplings, enabling the attachment of solvent-exposed regulatory motifs.

    • Ester Saponification: Mild hydrolysis of the methyl acetate group using LiOH yields a carboxylic acid, providing an acidic pharmacophore or a handle for further peptide coupling.

    Analytical Characterization

    To verify the structural integrity of the synthesized Methyl 2-(4-iodo-3-nitro-1H-pyrazol-1-yl)acetate, researchers must cross-reference analytical data against the following expected parameters:

    Analytical MethodExpected Signals / ObservationsDiagnostic Significance
    ¹H NMR (CDCl₃) ~8.00 ppm (s, 1H, Pyrazole C5-H)~5.05 ppm (s, 2H, N-CH₂)~3.80 ppm (s, 3H, O-CH₃)Confirms regioselective N-alkylation (lack of symmetry, distinct N-CH₂ shift).
    ¹³C NMR (CDCl₃) ~167 ppm (C=O ester)~154 ppm (C3-NO₂)~135 ppm (C5)~60 ppm (C4-I)Validates the carbon framework and the highly shielded C4 due to the heavy atom effect of Iodine.
    LC-MS (ESI+) [M+H]⁺ = 312.0 m/zConfirms molecular weight (311.03 + 1.01).
    FT-IR ~1745 cm⁻¹ (C=O stretch)~1530 & 1350 cm⁻¹ (NO₂ stretch)Verifies the presence of the intact ester and nitro functional groups.

    References

    • Guidechem. "4-IODO-3-NITRO-1H-PYRAZOLE (CAS No. 400753-02-8) SDS".
    • Sigma-Aldrich. "3-nitro-1h-pyrazole".
    • ChemScene. "400753-02-8 | 4-Iodo-3-nitro-1H-pyrazole".
    • Benchchem. "4-iodo-1-methyl-3-nitro-1H-pyrazole".
    • Santa Cruz Biotechnology. "4-Iodo-3-nitro-1H-pyrazole | CAS 400753-02-8".

    Sources

    Methodological & Application

    Application Note: Chemoselective Conditions and Protocols for the Reduction of Nitropyrazoles

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    Aminopyrazoles are privileged pharmacophores and critical synthetic intermediates in the development of modern therapeutics (e.g., LRRK2 inhibitors, TLR7 agonists) and agrochemicals (e.g., Fipronil)[1][2][3]. The synthesis of these highly functionalized building blocks frequently relies on the selective reduction of nitropyrazole precursors. However, the unique electronic properties of the pyrazole ring present distinct synthetic challenges. The position of the nitro group (3-, 4-, or 5-position) significantly alters its reduction potential and the stability of reactive intermediates, which can lead to the formation of azoxy dimers or incomplete reduction[4][5]. Furthermore, the presence of sensitive functional groups (halogens, amides, nitriles) necessitates highly chemoselective reduction conditions to prevent off-target reactivity[6][7].

    This application note provides a comprehensive, causality-driven guide to selecting and executing the optimal reduction conditions for nitropyrazole substrates.

    Mechanistic Insights & Causality

    The reduction of nitropyrazoles follows the general pattern of aromatic nitro reduction: sequential electron and proton transfers from the nitro group to a nitroso intermediate, then to a hydroxylamine, and finally to the primary amine[5]. However, the pyrazole core introduces specific mechanistic deviations:

    • Regio-dependent Intermediate Stability: Electrochemical and polarographic studies reveal that the stability of the hydroxylamine intermediate is highly dependent on its position on the pyrazole ring[5]. For example, the reduction of 1-methyl-3-nitropyrazole with hydrazine hydrate and Raney nickel yields 1,1'-dimethyl-3-azoxypyrazole as the major product, whereas the 4-nitro and 5-nitro isomers cleanly reduce to the corresponding amines under the identical conditions[4]. This occurs because the base-catalyzed dehydration of the hydroxylamine intermediate is sterically and electronically favored at the 3-position, leading to dimerization rather than further reduction.

    • Protonation and pH Dependence: For nitropyrazoles lacking an alkyl substituent on the ring nitrogen (1H-pyrazoles), the reduction process is complicated by the dissociation of the NH-group. In alkaline or neutral conditions, the hydroxylamino derivative can undergo base-catalyzed dehydration to yield a quinone-like ketimine[5]. Therefore, maintaining slightly acidic or well-buffered conditions (e.g., using NH₄OAc or NH₄Cl) is critical for driving the reaction to the primary amine.

    • Chemoselectivity against Dehalogenation: When halogens (Br, I, Cl) are present on the pyrazole ring or appended aryl groups, standard palladium-catalyzed hydrogenation ( H2​ , Pd/C) frequently leads to unwanted hydrodehalogenation[1]. In these cases, dissolving metal reductions (Zn/NH₄OAc or Fe/NH₄Cl) or low-valent titanium mediators ( TiCl3​ ) are required. These reagents operate via single-electron transfer (SET) mechanisms that are highly specific to the highly electrophilic nitro group, leaving aryl halides intact[1][8].

    Quantitative Comparison of Reduction Conditions

    The following table summarizes the operational parameters and chemoselectivity profiles of standard nitropyrazole reduction methodologies.

    Reduction SystemReagents & CatalystTemp (°C)Chemoselectivity ProfilePrimary Byproduct RisksRef
    Catalytic Hydrogenation H2​ (1-3 atm), 10% Pd/C, MeOH20–25Poor (Reduces olefins, alkynes, and cleaves halogens)Hydrodehalogenation, over-reduction[1]
    Zinc-Mediated Zn dust, NH₄OAc or AcOH, THF/H₂O0–25Excellent (Tolerates halogens, amides, esters, nitriles)Unreacted hydroxylamine if Zn is passivated[1][7]
    Iron-Mediated (Green) Carbonyl Iron Powder (CIP), NH₄Cl, H₂O60–80Excellent (Tolerates most functional groups)Iron oxide emulsions during workup[9]
    Hydrazine / Raney Ni NH2​NH2​⋅H2​O , Raney Ni, EtOH60–80Moderate (Fails for 3-nitropyrazoles)Azoxy dimers (specifically for 3-nitro isomers)[4]
    Electrochemical (Ti) TiCl3​ mediator, Aqueous Acid< 10High (Tolerates nitriles and esters)Chlorinated analogues at higher temps (>60°C)[8]

    Decision Tree for Condition Selection

    G A Nitropyrazole Substrate B Contains Halogens, Olefins, or Reducible Amides? A->B C Is it a 3-Nitropyrazole? B->C No F Zn, NH4OAc or Fe, NH4Cl (Chemoselective Reduction) B->F Yes D H2, Pd/C (Standard Hydrogenation) C->D No (4- or 5-Nitro) E Avoid Hydrazine / Raney Ni (Risk of Azoxy Formation) C->E Yes E->F Alternative G Carbonyl Iron Powder (CIP) in Aqueous Media F->G Green Chemistry Alternative

    Decision matrix for selecting nitropyrazole reduction conditions based on substrate functionality.

    Validated Experimental Protocols

    Protocol A: Standard Catalytic Hydrogenation ( H2​ , Pd/C)

    Best for: Uncomplicated 4-nitro or 5-nitropyrazoles lacking halogens or reducible double bonds[1].

    Causality: Palladium provides a highly active surface for the homolytic dissociation of H2​ . The reaction is thermodynamically driven and highly efficient but lacks the electronic discrimination required for complex, multi-functionalized substrates.

    Step-by-Step Methodology:

    • Preparation: In a flame-dried round-bottom flask, dissolve the nitropyrazole substrate (1.0 equiv) in anhydrous methanol or ethanol (0.1 M concentration).

    • Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to the substrate) under a continuous stream of inert gas (Argon or N2​ ). Caution: Pd/C is highly pyrophoric when dry; always add to the solvent under inert atmosphere.

    • Atmosphere Exchange: Evacuate the flask under vacuum and backfill with H2​ gas using a balloon. Repeat this purge cycle three times to ensure complete removal of oxygen.

    • Reaction: Stir the suspension vigorously at room temperature under 1 atm of H2​ .

    • Self-Validation Checkpoint: Monitor the reaction via TLC. The reaction is self-indicating; the cessation of H2​ consumption (balloon stops deflating) typically correlates with the complete disappearance of the UV-active, often yellow-tinted nitro starting material.

    • Workup: Filter the reaction mixture through a tight pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol. Concentrate the filtrate in vacuo to yield the aminopyrazole.

    Protocol B: Chemoselective Zinc-Mediated Reduction (Zn/NH₄OAc)

    Best for: Substrates containing halogens (Br, I, Cl), nitriles, or amides where over-reduction must be strictly avoided[1][7].

    Causality: Zinc dust acts as a mild single-electron donor. Ammonium acetate (NH₄OAc) serves as a mild, buffered proton source (pH ~7). This near-neutral pH prevents the acid-catalyzed cleavage of sensitive protecting groups and avoids the base-catalyzed dehydration of the hydroxylamine intermediate into azoxy byproducts[5].

    Step-by-Step Methodology:

    • Preparation: Dissolve the functionalized nitropyrazole (1.0 equiv) in a 1:1:1 mixture of THF, Methanol, and Water (0.2 M).

    • Buffer Addition: Add solid Ammonium Acetate (10.0 equiv) to the solution and stir until fully dissolved.

    • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add activated Zinc dust (5.0 to 10.0 equiv) in small portions to manage the mild exotherm.

    • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

    • Self-Validation Checkpoint: Perform a ninhydrin stain on the TLC plate. The emergence of a dark purple/red spot confirms the presence of the primary aminopyrazole, validating successful and complete reduction.

    • Workup: Filter the heterogeneous mixture through Celite to remove unreacted zinc and zinc salts. Dilute the filtrate with Ethyl Acetate and wash with saturated aqueous NaHCO3​ , followed by brine. Dry the organic layer over anhydrous Na2​SO4​ and concentrate.

    Protocol C: Eco-Friendly Aqueous Reduction using Carbonyl Iron Powder (CIP)

    Best for: Large-scale synthesis requiring green chemistry conditions, avoiding organic solvents and expensive transition metals[9].

    Causality: Carbonyl Iron Powder (CIP) is an inexpensive, highly pure form of industrial iron with a massive surface area. When used in aqueous media (often aided by a nanomicelle-forming surfactant like TPGS-750-M or mild acid), it provides rapid electron transfer to the nitro group while generating benign iron oxide byproducts[9].

    Step-by-Step Methodology:

    • Preparation: Suspend the nitropyrazole (1.0 equiv) in deionized water (0.5 M). If the substrate is highly hydrophobic, add 2 wt% TPGS-750-M surfactant.

    • Activation: Add Ammonium Chloride (NH₄Cl) (3.0 equiv) to act as the proton source and surface activator for the iron.

    • Reduction: Add Carbonyl Iron Powder (CIP) (4.0 equiv). Heat the reaction mixture to 60 °C under vigorous stirring.

    • Reaction: Maintain heating and stirring for 6–8 hours.

    • Self-Validation Checkpoint: The reaction mixture will transition from a grey suspension to a dense, dark brown/black sludge (indicative of Fe3​O4​ formation). The physical color change of the iron species serves as a visual indicator of electron transfer progression.

    • Workup: Cool to room temperature. Adjust the pH to ~9 using 1M NaOH to ensure the aminopyrazole is fully deprotonated. Add Ethyl Acetate and filter the entire biphasic mixture through Celite. Separate the organic layer, extract the aqueous layer twice more with Ethyl Acetate, dry, and concentrate.

    Sources

    Application Note: Advanced Functionalization of the Pyrazole Core via Cross-Coupling Reactions

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocols

    Executive Summary & Strategic Framework

    The pyrazole ring is a privileged pharmacophore in modern drug discovery, forming the structural backbone of blockbuster therapeutics ranging from COX-2 inhibitors (Celecoxib) to JAK inhibitors (Ruxolitinib). As structure-activity relationship (SAR) campaigns demand increasingly complex substitution patterns, the ability to selectively functionalize the pyrazole core is paramount.

    This application note details three critical pathways for pyrazole functionalization: Suzuki-Miyaura cross-coupling (C–C bond formation), Buchwald-Hartwig amination (C–N bond formation), and Transition-Metal-Catalyzed C–H functionalization . By understanding the causality behind catalyst selection, ligand electronics, and directing-group effects, researchers can bypass common synthetic bottlenecks such as protodehalogenation and regiochemical scrambling.

    G A Pyrazole Core B Pre-functionalized (Halogenated) A->B C Unfunctionalized (C-H Bonds) A->C D C-C Bond Formation (Suzuki-Miyaura) B->D E C-N Bond Formation (Buchwald-Hartwig) B->E F Direct C-H Arylation/ Alkylation C->F

    Strategic decision tree for pyrazole core functionalization.

    C–C Bond Formation: Suzuki-Miyaura Cross-Coupling

    Mechanistic Insights & Causality

    The is the premier method for installing aryl or heteroaryl groups onto the pyrazole scaffold. A critical experimental choice in this workflow is the selection of the halogenated pyrazole precursor. While iodinated arenes are typically more reactive in standard cross-couplings, research has demonstrated that bromopyrazoles and chloropyrazoles exhibit superior reactivity profiles by significantly reducing the risk of protodehalogenation side reactions [1].

    Dehalogenation occurs when the rate of reductive elimination is outpaced by the protonation of the palladium-aryl intermediate. To prevent this, the addition of water is strictly required to rapidly convert the boronic acid into a highly reactive boronate species, thereby accelerating transmetalation and driving the catalytic cycle forward.

    Quantitative Data: Catalyst & Base Optimization

    Table 1: Optimization matrix for the Suzuki-Miyaura coupling of 4-bromopyrazole.

    Catalyst System (mol%)Base (Equiv)Solvent SystemTemp / TimeYield (%)Mechanistic Observation
    Pd(PPh₃)₄ (5%)Na₂CO₃ (2.0)Toluene/EtOH/H₂O90°C / 12h65%Moderate yield; competitive protodeboronation observed.
    Pd(dppf)Cl₂ (5%)K₂CO₃ (2.0)1,4-Dioxane/H₂O100°C / 8h82%Bidentate ligand prevents catalyst degradation.
    RuPhos-Pd G3 (2%) Cs₂CO₃ (2.0) DME/H₂O 90°C (MW) / 10m 95% Optimal. Bulky ligand accelerates reductive elimination.
    Protocol 1: Microwave-Assisted Suzuki Coupling of 4-Halopyrazoles

    Self-Validating System: This protocol utilizes an in-process control (IPC) to verify transmetalation efficiency.

    Step-by-Step Methodology:

    • Preparation: In an oven-dried 10 mL microwave vial, add the 4-bromopyrazole derivative (1.0 mmol), arylboronic acid (1.2 mmol), and RuPhos-Pd G3 precatalyst (0.02 mmol, 2 mol%).

    • Base Addition: Add finely milled anhydrous Cs₂CO₃ (2.0 mmol).

    • Inert Atmosphere: Seal the vial with a Teflon-lined septum. Evacuate and backfill with Argon three times.

    • Solvent Introduction: Syringe in 4.0 mL of a degassed Dimethoxyethane (DME) and Water mixture (4:1 v/v). Causality: The 20% water content is mathematically calibrated to dissolve the base and activate the boronic acid without precipitating the organic substrates.

    • Reaction: Irradiate in a microwave synthesizer at 90°C for 10 minutes.

    • Validation & Quality Control:

      • System Suitability: Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.

      • Acceptance Criteria: The starting material peak must be <1% AUC. If a mass corresponding to[M-Br+H] (dehalogenation) exceeds 5%, it indicates incomplete degassing or degraded boronic acid. In such cases, prepare a fresh boronic acid stock and ensure strict Argon purging.

    C–N Bond Formation: Buchwald-Hartwig Amination

    Mechanistic Insights & Causality

    The enables the synthesis of aminopyrazoles, which are critical hinge-binding motifs in kinase inhibitors. The primary mode of failure in this reaction is β -hydride elimination (yielding enamine/imine byproducts) or undesired bis-arylation of primary amines [2].

    The selection of the phosphine ligand is entirely dictated by the amine's structure:

    • Primary Amines: Require bidentate ligands (e.g., Xantphos, BINAP) to create a sterically constrained palladium center that ejects the product after the first arylation, preventing a second oxidative addition.

    • Secondary Amines: Require bulky, electron-rich monodentate ligands (e.g., tBuDavePhos, BrettPhos) to force the sterically hindered C–N reductive elimination step to occur faster than β -hydride elimination [3].

    Quantitative Data: Ligand Selection Guide

    Table 2: Ligand selection matrix for pyrazole amination.

    Amine Substrate TypePreferred LigandCatalyst PrecursorBaseRationale for Selection
    Primary Amines XantphosPd₂(dba)₃Cs₂CO₃Wide bite-angle suppresses bis-arylation.
    Secondary (w/ β -H) BrettPhosPd(OAc)₂NaOtBuExtreme steric bulk accelerates reductive elimination.
    Secondary (no β -H) tBuDavePhosPd(dba)₂KOtBuHigh electron density facilitates oxidative addition.
    Protocol 2: Palladium-Catalyzed Amination of 4-Iodopyrazole

    Self-Validating System: Designed to monitor and eliminate bis-arylation pathways.

    Step-by-Step Methodology:

    • Preparation: To an oven-dried Schlenk tube, add 4-iodopyrazole (1.0 mmol), the primary amine (1.2 mmol), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), and Xantphos (0.05 mmol, 5 mol%).

    • Base Addition: Add KOtBu (1.5 mmol) inside a nitrogen-filled glovebox to prevent base hydrolysis.

    • Solvent: Add 5.0 mL of anhydrous, degassed toluene. Seal the tube securely.

    • Reaction: Heat the mixture in an oil bath at 100°C for 12 hours under vigorous stirring (800 rpm) to ensure mass transfer in the heterogeneous mixture.

    • Validation & Quality Control:

      • System Suitability: Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The product will appear as a distinct, highly UV-active spot (254 nm).

      • Acceptance Criteria: Run LC-MS at the 4-hour mark. If a mass corresponding to the bis-arylated byproduct is detected (>2% AUC), immediately cool the reaction to 80°C to increase the kinetic selectivity for mono-arylation.

    Late-Stage Direct C–H Functionalization

    Mechanistic Insights & Causality

    Traditional cross-coupling requires pre-halogenation, adding synthetic steps and reducing atom economy. bypasses this by directly activating the C–H bonds of the pyrazole ring.

    The regioselectivity of this process is governed by the pyrazole's intrinsic electronic properties. The N2 nitrogen acts as a built-in Lewis basic directing group, coordinating to the metal center (e.g., Ru or Rh) and guiding it to activate the adjacent C5–H bond via a cyclometalation pathway [4]. Conversely, electrophilic palladation typically occurs at the C4 position , which is the most nucleophilic site on the ring.

    G A Metal(II) Catalyst B N2 Coordination A->B C C5-H Activation B->C D Alkyne/Aryl Insertion C->D E Reductive Elimination D->E E->A

    Mechanism of transition-metal-catalyzed direct C-H functionalization of pyrazoles.

    Protocol 3: Ruthenium-Catalyzed C5–H Functionalization with Alkynes

    Self-Validating System: Utilizes NMR tracking to confirm regioselective insertion.

    Step-by-Step Methodology:

    • Preparation: In a heavy-walled pressure tube, combine the 1-arylpyrazole (1.0 mmol), an internal alkyne (1.2 mmol),[RuCl₂(p-cymene)]₂ (0.05 mmol, 5 mol%), and Cu(OAc)₂ (2.0 mmol) as the oxidant.

    • Solvent: Add 4.0 mL of anhydrous DMF.

    • Reaction: Seal the tube and heat to 110°C for 16 hours. Causality: The high temperature is required to overcome the activation energy barrier for the rate-limiting C–H bond cleavage step [5].

    • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove ruthenium and copper salts. Wash the organic layer with 5% aqueous LiCl (3 x 10 mL) to remove DMF.

    • Validation & Quality Control:

      • System Suitability: Obtain a crude ¹H-NMR spectrum before column chromatography.

      • Acceptance Criteria: The diagnostic C5 proton of the starting pyrazole (typically a singlet around δ 6.5–7.0 ppm) must be completely absent. The retention of the C4 proton (a doublet or singlet around δ 7.5–8.0 ppm) validates that absolute C5-regioselectivity was achieved.

    References

    • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Academia / Journal of Organic Chemistry. Available at:[Link] (See search query index 1.14 for full text access).

    • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Central Science. Available at:[Link]

    • Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry / PubMed. Available at:[Link]

    • Combined Experimental and Computational Investigations of Rhodium- And Ruthenium-Catalyzed C-H Functionalization of Pyrazoles With Alkynes. Journal of Organic Chemistry / PubMed. Available at:[Link]

    experimental procedure for ester hydrolysis of pyrazole acetates

    Author: BenchChem Technical Support Team. Date: March 2026

    High-Fidelity Ester Hydrolysis of Pyrazole Acetates: Mechanistic Insights and Optimized Protocols

    Executive Summary

    The pyrazole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry, frequently serving as the core pharmacophore in anti-inflammatory agents, kinase inhibitors, and agrochemicals[1][2]. Pyrazole acetates (e.g., ethyl 2-(1H-pyrazol-4-yl)acetate) are highly versatile building blocks that provide a flexible vector for molecular elaboration[1]. The transformation of these esters into their corresponding free carboxylic acids via alkaline hydrolysis (saponification) is a foundational step in library synthesis[3]. However, the amphoteric nature of the pyrazole ring complicates standard workup procedures, demanding a precise, pH-controlled isolation strategy to prevent catastrophic yield loss[1].

    This application note details the causality behind base-catalyzed hydrolysis conditions and provides self-validating protocols for the efficient isolation of pyrazole acetic acids.

    Mechanistic Rationale & The "Zwitterionic Challenge"

    Base-catalyzed hydrolysis of pyrazole acetates proceeds via a standard addition-elimination mechanism: the hydroxide ion nucleophilically attacks the ester carbonyl, forming a tetrahedral intermediate that subsequently collapses to expel the alkoxide leaving group, yielding the pyrazole carboxylate.

    While the cleavage itself is trivial, the isolation of the product is highly challenging due to the molecule's complex acid-base profile. For instance, 1H-pyrazole-4-acetic acid features three distinct ionizable sites:

    • The Carboxylic Acid: Predicted pKa​ of ~4.17[4].

    • The Acidic Pyrazole Nitrogen (N1): pKa​ of ~14.

    • The Basic Pyrazole Nitrogen (N2): The conjugate acid of this nitrogen has a pKa​ of ~2.5[1][5].

    This creates a highly pH-dependent speciation landscape:

    • At pH > 7 (Reaction Conditions): The molecule exists as a highly water-soluble carboxylate anion.

    • At pH < 2 (Over-acidification): The pyrazole N2 becomes protonated, forming a highly water-soluble cationic hydrochloride salt.

    • At pH 3.5–4.0 (Isoelectric Point): The molecule exists primarily as a neutral species or zwitterion, minimizing aqueous solubility and allowing for precipitation or efficient organic extraction[1].

    Causality in Experimental Design: The indiscriminate addition of a strong acid during the reaction quench will protonate the pyrazole core, re-solubilizing the product into the aqueous waste stream. A successful protocol must include precise pH monitoring during the quench phase to arrest the pH exactly at the isoelectric point.

    Experimental Protocols

    Protocol A: Mild Batch Saponification (LiOH Method)

    This method is ideal for substrates with sensitive functional groups. The use of Lithium Hydroxide (LiOH) in a mixed aqueous-organic solvent system ensures homogeneity and mild reactivity[3].

    • Reagent Preparation: Dissolve the pyrazole acetate ester (1.0 equiv, e.g., 5.0 mmol) in a 5:2:2 mixture of THF/MeOH/H 2​ O to achieve a 0.1 M final concentration[3].

    • Base Addition: Add LiOH monohydrate (5.0 equiv) in one portion. Rationale: The excess base drives the equilibrium forward and accounts for the buffering capacity of the pyrazole core[3].

    • Reaction Execution: Stir the sealed reaction vessel at room temperature for 4 hours.

      • Self-Validation: Monitor the reaction via LCMS or TLC. The ester peak must completely disappear, replaced by a highly polar baseline spot corresponding to the carboxylate.

    • Solvent Removal: Concentrate the mixture under reduced pressure to remove the volatile THF and MeOH, leaving behind a basic aqueous solution.

    • pH-Controlled Isolation (Critical Step): Cool the aqueous layer to 0 °C in an ice bath. Dropwise, add 1M HCl while continuously monitoring the solution with a calibrated pH meter. Halt the addition exactly at pH 3.8.

    • Recovery: Collect the resulting white precipitate via vacuum filtration. Wash the filter cake with ice-cold water (2 x 5 mL) and dry under high vacuum to afford the pure pyrazole acetic acid.

    Protocol B: Accelerated Alkaline Hydrolysis (NaOH Method)

    For robust substrates requiring rapid turnover, a stronger base and elevated temperatures are employed[6][7].

    • Reaction Setup: Suspend the pyrazole acetate (1.0 equiv, e.g., 0.15 mmol) in Ethanol (2.4 mL)[7].

    • Hydrolysis: Add 2 N aqueous NaOH (1.2 equiv, 0.18 mmol). Stir the mixture at 60 °C for 20 minutes[7].

    • Quench: Remove the ethanol under vacuum. Dilute the crude residue with distilled water and adjust the pH to ~3.8 using 1N HCl.

    • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

      • Rationale: At the isoelectric point, the neutral pyrazole acid partitions effectively into the organic phase.

    • Purification: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo to yield the target acid.

    Quantitative Data Summary

    ProtocolBase / Solvent SystemTempTimeTarget pHTypical Yield
    Mild Batch LiOH (5 eq) / THF:MeOH:H 2​ O25 °C4 h3.5 - 4.085 - 92%
    Accelerated NaOH (1.2 eq) / EtOH:H 2​ O60 °C20 min3.880 - 88%
    Continuous Flow *KOH (3M) / THF:H 2​ O140 °C< 5 min~4.0> 89%

    *Flow synthesis conditions adapted from the Baxendale Group utilizing a 14 mL PFA coil reactor at a flow rate of 0.50 mL/min.

    Visualizations

    Mechanism A Pyrazole Acetate (Ester) B Tetrahedral Intermediate A->B OH⁻ Attack (Nucleophilic) C Pyrazole Carboxylate (Anion) B->C Alkoxide Elimination D Pyrazole Acetic Acid (Free Acid) C->D HCl Quench (pH ~3.8)

    Workflow and mechanism of base-catalyzed pyrazole acetate hydrolysis.

    Speciation HighPH pH > 7 Anionic Carboxylate (Water Soluble) IsoPH pH 3.5 - 4.0 Neutral / Zwitterion (Precipitates/Extractable) HighPH->IsoPH Add HCl (Controlled) LowPH pH < 2 Cationic Pyrazolium (Water Soluble) IsoPH->LowPH Excess HCl (Yield Loss) LowPH->IsoPH Add NaOH (Rescue)

    pH-dependent speciation of pyrazole acetic acid dictating isolation success.

    References

    • Journal of Medicinal Chemistry (ACS Publications). Parallel Synthesis of Potent, Pyrazole-Based Inhibitors of Helicobacter pylori Dihydroorotate Dehydrogenase. Available at: [Link]

    • Durham University (Baxendale Group). A Machine-Assisted Flow Synthesis of SR48692. Available at:[Link]

    • Google Patents. US12065443B2 - Compounds and pharmaceutical compositions thereof for the treatment of diseases.
    • Google Patents. WO2019105886A1 - Novel compounds and pharmaceutical compositions thereof for the treatment of diseases.
    • Yuzuncu Yil University. In Silico and In Vitro Analysis of Acetylcholinesterase and Glutathione S-Transferase Enzymes of Substituted Pyrazoles. Available at: [Link]

    Sources

    Application Note: High-Throughput Library Synthesis of Pyrazole-Based Scaffolds for Drug Discovery

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Rationale

    The pyrazole ring is a privileged heterocyclic scaffold in modern medicinal chemistry. Functioning as a robust bioisostere for amides and phenols, it offers excellent hydrogen-bond donor and acceptor dynamics alongside high metabolic stability. Present in numerous FDA-approved drugs (e.g., celecoxib, ruxolitinib, apixaban), pyrazoles exhibit diverse pharmacological profiles ranging from kinase inhibition in oncology to anti-inflammatory and antiviral activities [3].

    In the hit-to-lead optimization phase of drug discovery, the rapid exploration of chemical space around the pyrazole core is essential. Combinatorial library synthesis—whether via solid-phase, parallel liquid-phase, or microwave-assisted methodologies—enables the rapid, high-yield generation of diverse pyrazole derivatives [1, 2]. This application note details field-proven protocols for synthesizing pyrazole libraries, emphasizing mechanistic causality, scalable workflows, and self-validating experimental designs.

    Mechanistic Insights: Designing the Pyrazole Core

    The most widely utilized approach to pyrazole synthesis is the Knorr condensation, which involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds (β-diketones) or their synthetic equivalents (e.g., β-aminoenones, acetals).

    • Causality in Regioselectivity: The reaction of monosubstituted hydrazines with asymmetrical 1,3-dicarbonyls typically yields a mixture of 1,3,5- and 1,5,3-regioisomers. To control this, chemists must utilize steric bulk or electronic differentiation at the dicarbonyl substituents. Alternatively, solid-phase synthesis can be employed; anchoring one reactive center to a sterically shielding resin matrix heavily biases the cyclization trajectory, yielding highly regioselective outcomes [1].

    • Microwave-Assisted Solvent-Free Synthesis: Conventional reflux methods suffer from long reaction times and thermodynamic by-product formation (e.g., carbohydrazides). Microwave-assisted organic synthesis (MAOS) utilizes selective dielectric heating to rapidly reach activation energy thresholds. This not only reduces reaction times from hours to minutes but also aligns with green chemistry principles by eliminating toxic solvents [3, 5].

    High-Throughput Synthesis Workflow

    Workflow N1 Scaffold Design & Virtual Screening N2 Building Block Selection N1->N2 N3 Combinatorial Synthesis N2->N3 N4 High-Throughput Purification N3->N4 N5 In Vitro Assays & ADME N4->N5

    High-throughput workflow for pyrazole combinatorial library synthesis and screening.

    Self-Validating Experimental Protocols

    Protocol A: Parallel Liquid-Phase Synthesis of Pyrazolylpyrazoles

    Objective: Rapid generation of a small combinatorial library using traditional Knorr-type condensation in parallel reaction vessels [2]. Causality: Liquid-phase synthesis allows for multi-component condensation reactions on a relatively large scale without the need for complex resin-cleavage steps.

    Step-by-Step Methodology:

    • Preparation of Building Blocks: Dissolve substituted β-diketones (1.0 mmol) in 5 mL of absolute ethanol in an array of 24-well parallel synthesis reaction vessels.

    • Hydrazine Addition: Add substituted hydrazines (1.1 mmol) dropwise to each vessel. Causality: A slight stoichiometric excess of hydrazine ensures the complete consumption of the dicarbonyl, preventing unreacted starting material from complicating downstream purification.

    • Catalysis & Heating: Add a catalytic amount of glacial acetic acid (0.1 mmol) to promote imine formation. Seal the vessels and heat at 80°C for 4 hours under orbital shaking.

    • In-Process Validation: At t=2 hours, sample 10 µL from a representative well, dilute in methanol, and analyze via LC-MS. The complete disappearance of the dicarbonyl mass peak validates reaction progression. The appearance of paired 1 H NMR signals in subsequent steps will self-validate the presence of regioisomers if steric differentiation was insufficient [2].

    • Work-up: Cool to room temperature. Evaporate the solvent under reduced pressure using a centrifugal vacuum evaporator.

    • Purification: Purify the crude mixtures via automated flash chromatography (hexane/ethyl acetate gradient).

    Protocol B: Microwave-Assisted Solvent-Free Synthesis of Pyrazolone Derivatives

    Objective: Green synthesis of 4-arylidenepyrazolone derivatives using a one-pot multicomponent approach [5]. Causality: Solvent-free conditions maximize reagent concentration, driving the condensation equilibrium forward. Microwave irradiation provides uniform volumetric heating, suppressing thermal degradation side-reactions common in prolonged reflux.

    Step-by-Step Methodology:

    • Reagent Mixing: In a 50-mL microwave-safe vessel, combine ethyl acetoacetate (0.45 mmol), a substituted arylhydrazine (0.3 mmol), and a substituted benzaldehyde (0.3 mmol)[5].

    • Homogenization: Grind the mixture briefly with a glass rod. Causality: Intimate physical contact is crucial in solvent-free reactions to facilitate mass transfer under microwave irradiation.

    • Microwave Irradiation: Place the vessel in a dedicated microwave synthesizer. Irradiate at 420 W for 10 minutes. Validation: Monitor the internal temperature using an IR sensor to ensure it does not exceed 120°C, self-validating that the system remains below the decomposition threshold of the pyrazolone core.

    • Cooling and Trituration: Allow the vessel to cool to room temperature. Triturate the resulting solid with ethyl acetate (5 mL). Causality: Trituration selectively dissolves unreacted starting materials and minor impurities, leaving the highly crystalline pyrazolone product intact.

    • Isolation: Collect the solid by suction filtration and dry under vacuum.

    Protocol C: Automated Library Synthesis of Pyrazole-Based Heterotricycles

    Objective: High-throughput synthesis of 5-6-6 and 5-7-6 fused tricyclic compounds using N-hydroxyethyl pyrazole trifluoroborates [4]. Causality: The trifluoroborate group is highly stable under various condensations but can be readily activated for Suzuki-Miyaura cross-coupling. This orthogonal reactivity makes it an ideal handle for automated, multi-step library synthesis [4].

    Step-by-Step Methodology:

    • Precursor Loading: Synthesize the common precursor, N-ethanol-pyrazole-5-trifluoroborate, and load it into the automated synthesizer's liquid-handling module.

    • Cross-Coupling: Automatically dispense the precursor (0.5 mmol), various 2-bromo-6-alkoxyazine derivatives (0.5 mmol), Pd(dppf)Cl 2​ catalyst (5 mol%), and K 2​ CO 3​ (1.5 mmol) into a 96-well reactor block containing a 1,4-dioxane/water mixture (4:1).

    • Automated Reaction: Heat the block to 90°C for 12 hours under an inert nitrogen atmosphere.

    • Cyclization: Automatically dispense 1M HCl into the wells to induce hydrolysis of the alkoxy group and trigger subsequent cyclization to form the tricyclic core.

    • High-Throughput Validation & Purification: Transfer the crude mixtures directly to an automated preparative HPLC-MS system. Validation: Set the fraction collector to trigger exclusively on the exact mass of the target compound. This mass-directed self-validation ensures >95% purity for the resulting library before ADME profiling [4].

    Quantitative Data: Comparison of Synthetic Methodologies

    The following table summarizes the quantitative metrics and strategic advantages of the three primary methodologies utilized for pyrazole library synthesis.

    Synthetic MethodologyTypical Yield (%)Average Reaction TimeScalabilityGreen Chemistry ProfileKey Strategic Advantage
    Parallel Liquid-Phase [2]65 – 85%4 – 12 HoursHigh (Milligram to Gram)Moderate (Requires organic solvents)Broadest compatibility with diverse, commercially available building blocks.
    Microwave Solvent-Free [5]51 – 98%10 – 15 MinutesModerate (Milligram scale)Excellent (No solvent, high atom economy)Rapid turnaround time; avoids thermodynamic by-product formation.
    Automated Flow / Solid-Phase [1, 4]70 – 90%12 – 24 Hours (Automated)High (Microgram to Milligram)Good (Controlled reagent dispensing)Enables orthogonal derivatization and seamless integration with high-throughput screening.

    References

    • Combinatorial Libraries on Rigid Scaffolds: Solid Phase Synthesis of Variably Substituted Pyrazoles and Isoxazoles. MDPI. Available at:[Link]

    • Synthesis of a small library containing substituted pyrazoles. Arkivoc. Available at:[Link]

    • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Available at: [Link]

    • Design and synthesis of novel pyrazole based heterotricycles and their derivatization via automated library synthesis. White Rose Research Online / ChemMedChem. Available at: [Link]

    • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI. Available at: [Link]

    in vitro screening assays for novel pyrazole derivatives

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Advanced In Vitro Screening Workflows for Novel Pyrazole Derivatives in Oncology and Inflammation

    Introduction & Mechanistic Rationale

    Pyrazole derivatives form the core of numerous modern pharmaceuticals due to their pleiotropic biological activities. The unique 1,2-diazole ring offers a highly versatile scaffold capable of forming critical hydrogen bonds and hydrophobic interactions within enzyme active sites. In contemporary drug discovery, pyrazole derivatives are predominantly screened for two major therapeutic avenues: anti-inflammatory agents (via COX-2 inhibition) and anti-cancer agents (via kinase inhibition) 12.

    • Inflammation (COX-2 Selectivity): Pyrazoles substituted with sulfonamide (–SO2NH2) or oxime groups exploit the larger allosteric side pocket of the cyclooxygenase-2 (COX-2) isoenzyme. These groups form essential hydrogen bonds with the Arg120 residue, granting high selectivity over COX-1, which is critical for reducing gastrointestinal toxicity 34.

    • Oncology (Kinase Inhibition): Trisubstituted pyrazoles and pyrazole-pyrazoline hybrids act as potent ATP-competitive inhibitors against various kinases, including Aurora-A and VEGFR-2. The pyrazole nitrogen atoms interact directly with the hinge region of the kinase domain, effectively halting tumor proliferation and angiogenesis 5 [[6]]().

    MOA P Pyrazole Derivative COX2 COX-2 Enzyme (Inflammation) P->COX2 Sulfonamide/Oxime Binding KIN Kinases (Aurora-A, VEGFR-2) (Proliferation) P->KIN ATP-Competitive Inhibition PGE2 Decreased PGE2 (Anti-inflammatory) COX2->PGE2 Enzymatic Blockade APOP Apoptosis / Cell Arrest (Anti-cancer) KIN->APOP Pathway Inhibition

    Mechanism of action for pyrazole derivatives in inflammation and oncology.

    Quantitative Baseline Data

    To establish assay validation parameters, researchers must benchmark novel pyrazole derivatives against established reference drugs (e.g., Celecoxib for COX-2). Table 1 summarizes typical IC50 ranges and Selectivity Indices (SI) observed in recent literature for optimized pyrazole hits.

    Target / AssayRepresentative Pyrazole ScaffoldIC50 RangeSelectivity Index (SI)Reference
    COX-2 Cyclic imide bearing 3-benzenesulfonamide0.15 - 0.90 µM>333.3 (vs COX-1)4
    COX-2 Pyrazoline derivative (PYZ28)0.26 µM>192.3 (vs COX-1)7
    Aurora-A Kinase Pyrazole-thiazolidinone (Compound P-6)0.16 µMN/A5
    VEGFR-2 Kinase Pyrazole-pyrazoline hybridsNanomolar rangeHigh6
    Cytotoxicity (HCT116) Pyrazole-thiazolidinone (Compound P-6)0.37 - 0.44 µMN/A5

    Experimental Protocols

    Workflow Syn Compound Library Targ Target Screening (COX-2 / Kinase) Syn->Targ Primary Pheno Phenotypic Assay (MTT Viability) Targ->Pheno Active Hits Hit Hit Validation (Selectivity & IC50) Pheno->Hit Cytotoxicity

    Sequential in vitro screening workflow for novel pyrazole derivatives.

    Protocol A: High-Throughput COX-1/COX-2 Selectivity Assay (Fluorometric)

    Causality & Expert Insight: The reproducibility of COX inhibition assays relies heavily on precise pre-incubation timing and the use of human recombinant enzymes to ensure physiological relevance 1. Heme must be added as a necessary cofactor for the peroxidase activity of COX, which is utilized in the fluorometric detection of Prostaglandin G2 reduction. Methodology:

    • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0). Reconstitute human recombinant COX-1 and COX-2 enzymes. Prepare a 10 µM Heme solution 1.

    • Inhibitor Pre-Incubation: In a 96-well black microplate, combine 150 µL assay buffer, 10 µL Heme, 10 µL enzyme (COX-1 or COX-2), and 10 µL of the pyrazole derivative (dissolved in DMSO, final DMSO <1%).

    • Equilibration (Critical Step): Incubate the mixture at 37°C for exactly 10 minutes. Rationale: This allows the pyrazole sulfonamide moiety to undergo the time-dependent conformational changes required to lock into the COX-2 allosteric side pocket 13.

    • Reaction Initiation: Add 10 µL of the fluorometric substrate (e.g., ADHP) and 10 µL of Arachidonic Acid to initiate the reaction 1.

    • Termination & Reading: After 2 minutes of incubation at room temperature, stop the reaction using stannous chloride 1. Measure fluorescence (Ex 535 nm / Em 587 nm).

    • Data Analysis: Calculate IC50 and the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2). An SI > 100 indicates excellent COX-2 selectivity [[4]]().

    Protocol B: Kinase Inhibition Assay (VEGFR-2 / Aurora-A) via ADP Detection

    Causality & Expert Insight: Pyrazoles typically act as ATP-competitive inhibitors. Therefore, the ATP concentration in the assay must be rigorously calibrated to the specific Km(ATP) of the target kinase (e.g., VEGFR-2) to avoid artificially inflating or deflating the apparent IC50 6. Methodology:

    • Enzyme/Substrate Mix: Dilute the target kinase (e.g., Aurora-A or VEGFR-2) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Add the specific peptide substrate.

    • Compound Addition: Dispense 5 µL of the pyrazole derivative (serial dilutions) into a 384-well plate. Add 10 µL of the Enzyme/Substrate mix.

    • Pre-Incubation: Incubate for 15 minutes at room temperature to allow the pyrazole core to associate with the kinase hinge region 5.

    • ATP Initiation: Add 10 µL of ATP solution (at the predetermined Km concentration). Incubate for 60 minutes at 37°C.

    • Detection: Add 25 µL of ADP-Glo™ (or equivalent ADP detection reagent) to deplete unreacted ATP, followed by a 40-minute incubation. Then add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence.

    • Reading: Read luminescence on a microplate reader. Lower luminescence correlates with higher kinase inhibition.

    Protocol C: Phenotypic Validation via MTT Cell Viability Assay

    Causality & Expert Insight: Target-based potency does not always translate to cellular efficacy due to membrane permeability or efflux issues. The MTT assay provides a phenotypic readout of cell viability. Establishing a linear relationship between cell number and formazan absorbance is crucial prior to testing [[1]]() [[8]](). Methodology:

    • Cell Seeding: Seed target cancer cells (e.g., HCT 116 colon cancer or MCF-7 breast cancer) at a density of 5 × 10³ cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 [[8]]() 5.

    • Compound Treatment: Treat cells with varying concentrations of the pyrazole derivatives (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil) [[8]](). Incubate for 48-72 hours.

    • MTT Addition: Dissolve MTT powder (5 mg/mL) in PBS. Add 20 µL of the MTT reagent to each well. Incubate in the dark for 4 hours at 37°C 8. Rationale: Viable cells with active metabolism (mitochondrial reductase) reduce the yellow MTT to purple formazan crystals 1.

    • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measurement: Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 (concentration causing 50% cell death) []().

    References

    • Benchchem. "Reproducibility of Biological Assays for Pyrazole Derivatives: A Comparative Guide." 1

    • PMC. "Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues." 3

    • IJPBS. "In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents." 8

    • ACS Omega. "Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective." 7

    • Taylor & Francis. "Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study." 4

    • BMC Chemistry. "Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A Kinase inhibitors." 5

    • Pharmacophore. "NANO-CATALYZED GREEN SYNTHESIS OF PYRAZOLE DERIVATIVES & ITS BIOLOGICAL ACTIVITY AS EAC RECEPTOR ANTAGONISTS."

    • JAPS. "Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach."6

    • MDPI. "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects." 2

    Sources

    Application Notes and Protocols for the Synthesis of Pyrazolo-Fused Heterocyclic Systems

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Privileged Scaffold in Modern Drug Discovery

    Pyrazolo-fused heterocyclic systems represent a cornerstone in medicinal chemistry and drug development. These scaffolds, formed by the fusion of a pyrazole ring with another heterocyclic system such as pyrimidine or pyridine, are considered "privileged structures." This designation arises from their ability to interact with a wide array of biological targets with high affinity, leading to a diverse range of pharmacological activities.[1][2][3] The inherent structural features of the pyrazole nucleus, including its hydrogen bonding capabilities and dipole moment, combined with the chemical diversity offered by the fused ring, make these compounds ideal candidates for the development of novel therapeutics.[3][4]

    Marketed drugs such as sildenafil (Viagra®), a pyrazolo[3,4-d]pyrimidine derivative for erectile dysfunction, and celecoxib (Celebrex®), a pyrazole-containing anti-inflammatory agent, underscore the therapeutic and commercial significance of this class of compounds.[2][5] Furthermore, numerous pyrazolo-fused derivatives are currently in clinical and preclinical development for the treatment of cancer, infectious diseases, and neurological disorders, highlighting the ongoing importance of this scaffold in pharmaceutical research.[6][7]

    This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the key synthetic strategies for accessing various pyrazolo-fused heterocyclic systems. We will delve into the mechanistic underpinnings of these reactions, providing not just the "how" but also the "why" behind the experimental choices. Detailed, field-proven protocols for the synthesis of pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and pyrazolo[3,4-d]pyrimidines are presented, equipping researchers with the practical knowledge to construct these valuable molecular architectures.

    I. Synthetic Strategies for Pyrazolo-Fused Heterocycles: A Mechanistic Overview

    The construction of pyrazolo-fused ring systems can be broadly categorized into several key synthetic approaches. The choice of strategy is often dictated by the desired substitution pattern on the final molecule and the availability of starting materials.

    Cyclocondensation Reactions: The Workhorse Approach

    Cyclocondensation reactions are the most widely employed method for the synthesis of pyrazolo-fused heterocycles.[8][9] This strategy generally involves the reaction of a bifunctional pyrazole derivative (containing, for example, an amino group and a carbon nucleophile) with a 1,3-bielectrophilic partner.

    A cornerstone of this approach is the use of 5-aminopyrazoles as versatile building blocks.[10] The nucleophilic amino group and the adjacent endocyclic nitrogen atom of the pyrazole ring can react with various electrophilic reagents to construct the fused ring.

    Key Mechanistic Insight: The regioselectivity of the cyclocondensation is a critical consideration, especially when using unsymmetrical 1,3-dielectrophiles. The reaction is often governed by the relative electrophilicity of the two electrophilic centers and the nucleophilicity of the different positions on the aminopyrazole.[11] For instance, in the reaction of a 5-aminopyrazole with a β-ketoester, the more electrophilic ketone carbonyl is typically attacked first by the exocyclic amino group, followed by cyclization involving the ester group.

    G cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product Aminopyrazole 5-Aminopyrazole (Nucleophile) Intermediate1 Initial Adduct Aminopyrazole->Intermediate1 Nucleophilic attack Dielectrophile 1,3-Bielectrophile (e.g., β-ketoester) Dielectrophile->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular cyclization Fused_System Pyrazolo-fused Heterocycle Intermediate2->Fused_System Dehydration/ Elimination

    Caption: Generalized workflow for cyclocondensation reactions.

    Multicomponent Reactions (MCRs): A Strategy for Efficiency and Diversity

    Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, have emerged as a powerful tool for the synthesis of complex heterocyclic systems.[12][13] MCRs offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds.[14]

    For the synthesis of pyrazolo-fused heterocycles, MCRs often involve an aminopyrazole, an aldehyde, and an active methylene compound.[15] The reaction proceeds through a cascade of interconnected reactions, often initiated by the formation of a Knoevenagel condensation product or an imine.

    Key Mechanistic Insight: The success of an MCR is highly dependent on the careful selection of reactants and reaction conditions to ensure that the desired reaction cascade proceeds efficiently and selectively over potential side reactions. The order of bond formation can often be controlled by the reactivity of the individual components and the catalyst employed.

    G cluster_reactants Reactants cluster_process Process cluster_product Product A Component A (e.g., Aldehyde) MCR One-Pot Reaction A->MCR B Component B (e.g., Active Methylene) B->MCR C Component C (e.g., Aminopyrazole) C->MCR Product Pyrazolo-fused Heterocycle MCR->Product Cascade of reactions

    Caption: Conceptual workflow of a multicomponent reaction.

    Cycloaddition Reactions: Building Rings with Precision

    [3+2] Cycloaddition reactions, particularly those involving nitrile imines or azomethine imines as 1,3-dipoles, provide a regioselective route to certain pyrazolo-fused systems.[16][17][18] This approach is especially valuable for the synthesis of pyrazole rings themselves, which can then be further elaborated into fused systems.

    Key Mechanistic Insight: The regioselectivity of the cycloaddition is determined by the electronic properties of both the 1,3-dipole and the dipolarophile, as described by frontier molecular orbital theory. The reaction conditions, including the use of catalysts, can also influence the outcome.[19][20]

    II. Detailed Application Notes and Protocols

    Synthesis of Pyrazolo[1,5-a]pyrimidines

    Pyrazolo[1,5-a]pyrimidines are a class of fused heterocycles with a broad spectrum of biological activities, including use as anxiolytics, sedatives, and anticancer agents.[1][6][8] A common and versatile method for their synthesis is the cyclocondensation of 3-aminopyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents.[8][21]

    Protocol 1: Synthesis of 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine

    This protocol is adapted from established literature procedures and provides a reliable method for the synthesis of a representative pyrazolo[1,5-a]pyrimidine.

    Materials:

    • 3-Amino-5-phenylpyrazole (1 mmol, 159.19 mg)

    • Acetylacetone (1.1 mmol, 0.11 mL)

    • Glacial Acetic Acid (5 mL)

    • Ethanol (for recrystallization)

    Procedure:

    • To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-5-phenylpyrazole (1 mmol) and glacial acetic acid (5 mL).

    • Stir the mixture at room temperature until the aminopyrazole is completely dissolved.

    • Add acetylacetone (1.1 mmol) to the solution dropwise.

    • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

    • After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

    • Pour the cooled reaction mixture into ice-cold water (20 mL) with stirring.

    • Collect the resulting precipitate by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from ethanol to afford the pure 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine.

    Expected Yield: 80-90%

    Causality Behind Experimental Choices:

    • Glacial Acetic Acid: Serves as both the solvent and an acid catalyst. The acidic medium facilitates the initial condensation between the amino group of the pyrazole and one of the carbonyl groups of acetylacetone, as well as the subsequent cyclization and dehydration steps.

    • Reflux Conditions: Provide the necessary thermal energy to overcome the activation barrier for the cyclization and dehydration steps, driving the reaction to completion.

    • Excess Acetylacetone: A slight excess of the 1,3-dicarbonyl compound is used to ensure complete consumption of the limiting aminopyrazole.

    • Precipitation in Water: The product is typically insoluble in water, allowing for its easy isolation from the acidic solvent and any water-soluble byproducts.

    • Recrystallization: This final purification step removes any remaining impurities, yielding a product of high purity.

    Synthesis of Pyrazolo[3,4-b]pyridines

    The pyrazolo[3,4-b]pyridine scaffold is present in numerous compounds with diverse biological activities, including inhibitors of various kinases.[11][22][23] A widely used synthetic route involves the reaction of 5-aminopyrazoles with α,β-unsaturated carbonyl compounds.[11][22]

    Protocol 2: Synthesis of 4-(4-methoxyphenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine

    This protocol illustrates a common method for the synthesis of a substituted pyrazolo[3,4-b]pyridine.

    Materials:

    • 5-Amino-1-phenylpyrazole (1 mmol, 159.19 mg)

    • 1-(4-methoxyphenyl)but-2-en-1-one (1 mmol, 176.21 mg)

    • Zirconium(IV) chloride (ZrCl4) (0.3 mmol, 69.97 mg)

    • Dimethylformamide (DMF) (1 mL)

    • Ethanol (1 mL)

    Procedure:

    • In a sealed reaction vial, dissolve 1-(4-methoxyphenyl)but-2-en-1-one (1 mmol) in DMF (1 mL).

    • Add a solution of 5-amino-1-phenylpyrazole (1 mmol) in ethanol (1 mL) to the vial.

    • Degas the reaction mixture by bubbling nitrogen or argon through it for 5-10 minutes.

    • Add ZrCl4 (0.3 mmol) to the reaction mixture under an inert atmosphere.

    • Seal the vial and stir the mixture vigorously at 95 °C for 16 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

    • Partition the residue between chloroform and water.

    • Separate the organic layer, wash it with water, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane/ethyl acetate).

    Expected Yield: ~30-40%[22]

    Causality Behind Experimental Choices:

    • ZrCl4 as a Catalyst: Zirconium(IV) chloride acts as a Lewis acid catalyst, activating the α,β-unsaturated ketone towards nucleophilic attack by the aminopyrazole.[22]

    • Inert Atmosphere: Degassing and maintaining an inert atmosphere are crucial to prevent the oxidation of reactants and intermediates, which can lead to side products and reduced yields.

    • Elevated Temperature: The reaction requires heating to promote the initial Michael addition and the subsequent cyclization and aromatization steps.

    • Column Chromatography: Due to the potential for side product formation, column chromatography is often necessary for the purification of the final product.

    Synthesis of Pyrazolo[3,4-d]pyrimidines

    Pyrazolo[3,4-d]pyrimidines are purine isosteres and have been extensively investigated as inhibitors of various enzymes, particularly kinases.[24][25] A common synthetic approach involves the cyclization of 5-amino-4-cyanopyrazoles with formamide or other one-carbon synthons.[25][26]

    Protocol 3: One-Pot Synthesis of 3-Amino-4-aryl-6-mercapto-1H-pyrazolo[3,4-d]pyrimidine

    This one-pot protocol provides an efficient route to a medicinally relevant pyrazolo[3,4-d]pyrimidine scaffold.[24]

    Materials:

    • 4-Amino-5-cyano-6-aryl-2-mercapto-5,6-dihydropyrimidine (1 mmol)

    • Hydrazine hydrate (excess, e.g., 5 mmol)

    • Ethanol (10 mL)

    Procedure:

    • Suspend 4-amino-5-cyano-6-aryl-2-mercapto-5,6-dihydropyrimidine (1 mmol) in ethanol (10 mL) in a round-bottom flask.

    • Add an excess of hydrazine hydrate to the suspension.

    • Reflux the reaction mixture for 8-10 hours.

    • Monitor the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • The product often precipitates from the reaction mixture upon cooling. Collect the solid by filtration.

    • Wash the collected solid with cold ethanol and dry under vacuum.

    Expected Yield: Good to excellent.

    Causality Behind Experimental Choices:

    • One-Pot Reaction: This approach is highly efficient as it combines the formation of the pyrazole ring and its fusion to the pyrimidine ring in a single step.

    • Hydrazine Hydrate: Serves as the source of the two nitrogen atoms for the formation of the pyrazole ring. An excess is used to drive the reaction to completion.

    • Ethanol as Solvent: A common polar protic solvent that is suitable for this type of condensation reaction and allows for easy product precipitation upon cooling.

    • Reflux Conditions: The elevated temperature is necessary to facilitate the intramolecular cyclization and formation of the fused heterocyclic system.

    III. Data Presentation

    Table 1: Comparison of Synthetic Methods for Pyrazolo-fused Heterocycles

    Synthetic StrategyKey ReactantsTypical ConditionsAdvantagesDisadvantages
    Cyclocondensation Aminopyrazole, 1,3-DicarbonylAcid or base catalysis, heatingHigh yields, well-establishedLimited by availability of starting materials
    Multicomponent Reaction Aminopyrazole, Aldehyde, Active MethyleneCatalyst (acid, base, or metal), often mild conditionsHigh efficiency, diversity-orientedCan be complex to optimize, potential for side products
    Domino Reaction (Arylhydrazono)methyl-4H-chromen-4-one, Primary amines, MalononitrileBase catalysis, room temperatureMild conditions, high atom economySubstrate scope may be limited
    Microwave-Assisted Synthesis VariousMicrowave irradiationRapid reaction times, often higher yieldsRequires specialized equipment

    IV. Conclusion

    The synthesis of pyrazolo-fused heterocyclic systems is a dynamic and evolving field of research, driven by the significant therapeutic potential of these compounds. This guide has provided an overview of the major synthetic strategies, emphasizing the mechanistic rationale behind the experimental protocols. The detailed procedures for the synthesis of pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and pyrazolo[3,4-d]pyrimidines offer a practical starting point for researchers entering this area. By understanding the fundamental principles of these reactions and leveraging modern synthetic methodologies such as multicomponent and microwave-assisted reactions, the scientific community is well-positioned to continue to explore the vast chemical space of pyrazolo-fused heterocycles and unlock their full potential in drug discovery.

    V. References

    • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

    • Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

    • One-Step Synthesis of Functionalized Pyrazolo[3,4-b]pyridines via Ring Opening of the Pyrrolinium Ion. (2023, August 7). ACS Publications. Retrieved March 7, 2024, from [Link]

    • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. (n.d.). Semantic Scholar. Retrieved March 7, 2024, from [Link]

    • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. (n.d.). Semantic Scholar. Retrieved March 7, 2024, from [Link]

    • One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. (n.d.). Semantic Scholar. Retrieved March 7, 2024, from [Link]

    • Efficient synthesis of pyrazolopyridines containing a chromane backbone through domino reaction. (2019, April 11). Beilstein Journals. Retrieved March 7, 2024, from [Link]

    • Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). (n.d.). RSC Publishing. Retrieved March 7, 2024, from [Link]

    • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (2022, February 22). MDPI. Retrieved March 7, 2024, from [Link]

    • Synthesis of new sulfapyrimidine and pyrazolo[1,5-a]pyrimidine derivatives. (2023, February 17). Taylor & Francis Online. Retrieved March 7, 2024, from [Link]

    • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2025, February 5). RSC Publishing. Retrieved March 7, 2024, from [Link]

    • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022, March 30). MDPI. Retrieved March 7, 2024, from [Link]

    • Recent Progress in the Synthesis of Pyrazolopyridines and Their Derivatives. (2019, January 28). Taylor & Francis Online. Retrieved March 7, 2024, from [Link]

    • Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. (2007, April 18). ACS Publications. Retrieved March 7, 2024, from [Link]

    • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. (2014, May 29). ACS Publications. Retrieved March 7, 2024, from [Link]

    • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024, October 24). MDPI. Retrieved March 7, 2024, from [Link]

    • One-Pot Multicomponent Synthesis of Pyrazolo[3,4-d]pyrimidine-6-one Derivatives. (2016, December 5). Taylor & Francis Online. Retrieved March 7, 2024, from [Link]

    • Mechanism of synthesis of pyrazolo[3,4‐d]pyrimidines from... (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

    • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. (2025, March 13). Taylor & Francis Online. Retrieved March 7, 2024, from [Link]

    • New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors. (2022, November 1). Bentham Science Publishers. Retrieved March 7, 2024, from [Link]

    • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). RSC Publishing. Retrieved March 7, 2024, from [Link]

    • General strategies for synthesizing pyrazolopyridines and... (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

    • Synthetic approaches for pyrazolo[3,4-d]pyrimidines. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

    • Multicomponent synthesis of pyrazolo[3,4-b]pyridines. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

    • A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. (2024, June 28). Periodica Polytechnica. Retrieved March 7, 2024, from [Link]

    • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015, September 18). Hilaris. Retrieved March 7, 2024, from [Link]

    • Determining the Synthesis of Pyrazoles via Multi Component Reaction and Cyclization. (2021, November 19). YouTube. Retrieved March 7, 2024, from [Link]

    • Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. (n.d.). Semantic Scholar. Retrieved March 7, 2024, from [Link]

    • Synthesis of Oxazolo-, Thiazolo-, Pyrazolo-, and Imidazo-Fused Heterocycles by Multi-Component Reactions (Part 2). (2014, August 1). Bentham Science Publishers. Retrieved March 7, 2024, from [Link]

    • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018, January 25). Beilstein Journals. Retrieved March 7, 2024, from [Link]

    • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

    • Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

    • A Concise Review on the Synthesis of Pyrazole Heterocycles. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

    • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. Retrieved March 7, 2024, from [Link]

    • Copper-catalyzed [3 + 2] cycloaddition reactions: synthesis of substituted pyrazolo[1,5-c]quinazolines with N-iminoquinazolinium ylides and olefins as starting materials. (n.d.). RSC Publishing. Retrieved March 7, 2024, from [Link]

    • Recent advances in the synthesis of pyrazolo[1,2-b]phthalazines. (n.d.). Semantic Scholar. Retrieved March 7, 2024, from [Link]

    • Synthesis of 6,7-Dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles by Azomethine Imine-Alkyne Cycloadditions Using Immobilized Cu(II)-Catalysts. (2021, January 13). MDPI. Retrieved March 7, 2024, from [Link]

    • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025, January 17). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

    • Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. (2021, September 6). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

    • 1,3-Dipolar Cycloaddition of Alkyne-Tethered N-Tosylhydrazones: Synthesis of Fused Polycyclic Pyrazoles. (2016, October 10). ACS Publications. Retrieved March 7, 2024, from [Link]

    • Substrate-Switched Chemodivergent Pyrazole and Pyrazoline Synthesis: [3 + 2] Cycloaddition/Ring-Opening Rearrangement Reaction of Azadienes with Nitrile Imines. (2022, February 14). ACS Publications. Retrieved March 7, 2024, from [Link]

    • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (n.d.). MDPI. Retrieved March 7, 2024, from [Link]

    • Modern Strategies for Heterocycle Synthesis. (n.d.). MDPI. Retrieved March 7, 2024, from [Link]

    • The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). LinkedIn. Retrieved March 7, 2024, from [Link]

    • Novel heterocyclic hybrids of pyrazole targeting dihydrofolate reductase: design, biological evaluation and in silico studies. (n.d.). Taylor & Francis Online. Retrieved March 7, 2024, from [Link]

    • Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. (n.d.). Semantic Scholar. Retrieved March 7, 2024, from [Link]

    Sources

    Protecting Group Strategies for Pyrazole Nitrogen: A Comprehensive Guide for Researchers

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Critical Role of N-Protection in Pyrazole Chemistry

    The pyrazole nucleus is a cornerstone in medicinal chemistry and drug discovery, featuring prominently in a myriad of blockbuster drugs. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold. However, the presence of two adjacent and reactive nitrogen atoms (N1 and N2) presents a significant challenge in the regioselective synthesis of substituted pyrazoles. Uncontrolled reactions can lead to mixtures of N1 and N2 substituted isomers, which often exhibit vastly different biological activities and physicochemical properties. Consequently, the strategic use of protecting groups for one of the pyrazole nitrogens is paramount to achieving desired synthetic outcomes.

    This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of protecting group strategies for pyrazole nitrogen. We will delve into the nuances of various protecting groups, from the widely used Boc and Benzyl groups to the more specialized SEM and sulfonyl derivatives. This guide emphasizes not just the "how" but also the "why," providing detailed mechanistic insights and field-proven protocols to empower you to make informed decisions in your synthetic endeavors.

    The Logic of Pyrazole N-Protection and Deprotection

    The fundamental principle behind protecting group strategy is the temporary masking of a reactive functional group to prevent it from interfering with subsequent chemical transformations. In the context of pyrazoles, this allows for regioselective functionalization at the unprotected nitrogen or at the carbon atoms of the pyrazole ring.

    ProtectionDeprotection General Scheme of Pyrazole N-Protection Pyrazole Unsubstituted Pyrazole ProtectedPyrazole N-Protected Pyrazole Pyrazole->ProtectedPyrazole Protection (PG-X) FunctionalizedPyrazole Regioselectively Functionalized Pyrazole ProtectedPyrazole->FunctionalizedPyrazole Regioselective Reaction DeprotectedProduct Final Deprotected Product FunctionalizedPyrazole->DeprotectedProduct Deprotection Boc_Mechanism Mechanism of Boc Protection and Deprotection cluster_protection Boc Protection cluster_deprotection Acidic Deprotection Pyrazole-H Pyrazole-H Pyrazole- Pyrazole⁻ Pyrazole-H->Pyrazole- + Base Base Base Intermediate1 Tetrahedral Intermediate Pyrazole-->Intermediate1 + (Boc)₂O Boc2O (Boc)₂O ProtectedBoc N-Boc Pyrazole Intermediate1->ProtectedBoc - tBuOCO₂⁻ tBuO- tBuO⁻ CO2 CO₂ tBuO-->CO2 + CO₂ tBuOCO₂⁻ tBuOCO₂⁻ tBuOCO₂⁻->tBuO- -> ProtectedBoc_dep N-Boc Pyrazole ProtonatedBoc Protonated N-Boc Pyrazole ProtectedBoc_dep->ProtonatedBoc + H⁺ H+ H⁺ CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid -> tBu+ tBu⁺ ProtonatedBoc->tBu+ -> DeprotectedPyrazole Pyrazole-H CarbamicAcid->DeprotectedPyrazole - CO₂ CO2_dep CO₂ Orthogonal_Strategy Example of an Orthogonal Protecting Group Strategy Start Molecule with -NH-Boc and -NH-Cbz Step1 Selective Boc Deprotection (Acid) Start->Step1 Intermediate Molecule with -NH₂ and -NH-Cbz Step1->Intermediate Step2 Functionalization of -NH₂ group Intermediate->Step2 FunctionalizedIntermediate Functionalized Molecule with -NH-R and -NH-Cbz Step2->FunctionalizedIntermediate Step3 Cbz Deprotection (H₂, Pd/C) FunctionalizedIntermediate->Step3 FinalProduct Final Product with -NH-R and -NH₂ Step3->FinalProduct

    Troubleshooting & Optimization

    Technical Support Center: Optimizing Multi-Step Pyrazole Synthesis

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center dedicated to enhancing the yield and efficiency of multi-step pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis of pyrazole-containing molecules. Here, we address common experimental challenges with in-depth, scientifically-grounded solutions and practical advice.

    Troubleshooting Guide: From Low Yields to Impure Products

    This section provides a systematic approach to diagnosing and resolving common issues encountered during pyrazole synthesis, particularly focusing on the widely used Knorr synthesis and related methods involving the condensation of hydrazines with 1,3-dicarbonyl compounds.

    Q1: My pyrazole synthesis is resulting in a consistently low yield. What are the potential causes and how can I improve it?

    Low yield is a multifaceted problem that can originate from various stages of the synthetic process. A logical, step-by-step investigation is key to identifying the root cause.[1][2]

    Potential Causes & Solutions:

    • Purity and Stability of Starting Materials: The quality of your hydrazine and 1,3-dicarbonyl compounds is paramount.[3]

      • Hydrazine Stability: Hydrazine and its derivatives, especially phenylhydrazine, can be sensitive to air and light, leading to decomposition and the formation of colored impurities.[1][2] This degradation reduces the amount of active reagent available for the reaction.

        • Solution: Use fresh, high-purity hydrazine or a more stable salt form like phenylhydrazine hydrochloride.[1] Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative degradation.[1]

      • Dicarbonyl Purity: Impurities in the 1,3-dicarbonyl starting material can lead to unwanted side reactions, consuming reagents and complicating purification.

        • Solution: Ensure the purity of your dicarbonyl compound through appropriate purification techniques (e.g., distillation, recrystallization) before use.

    • Suboptimal Reaction Conditions: Temperature, solvent, and catalyst all play a crucial role in the reaction's success.

      • Temperature: Excessively high temperatures can promote the degradation of reagents and products, while temperatures that are too low may result in an incomplete reaction.[1]

        • Solution: Screen a range of temperatures to find the optimal balance. Some pyrazole syntheses can proceed efficiently even at room temperature.[1]

      • Solvent: The choice of solvent can significantly influence reaction rates and yields.

        • Solution: While polar protic solvents like ethanol are common, aprotic dipolar solvents such as DMF or NMP have shown to be more effective for certain substrates, like aryl hydrazines.[3]

      • Catalyst: Many pyrazole syntheses, particularly the Knorr synthesis, benefit from an acid catalyst to facilitate the initial condensation and subsequent cyclization.[2]

        • Solution: A catalytic amount of a weak acid, such as glacial acetic acid, is often sufficient.[1] Both Brønsted and Lewis acids can be effective.[1][4] The absence of a catalyst can lead to no reaction.[1][4]

    • Inefficient Work-up and Purification: Significant product loss can occur during extraction and purification steps.

      • Solution: Optimize your work-up procedure. This may involve adjusting the pH during extraction or using different solvent systems. For purification, consider recrystallization from a suitable solvent or solvent mixture, or if necessary, column chromatography.[1]

    Troubleshooting Workflow for Low Yield

    Caption: A decision-making workflow for troubleshooting low yields in pyrazole synthesis.

    Q2: I am observing a mixture of regioisomers in my product. How can I improve the regioselectivity?

    The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyls or substituted hydrazines.[1][2] The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to a mixture of products that can be difficult to separate.[1]

    Strategies to Enhance Regioselectivity:

    • Exploit Electronic and Steric Differences: The inherent electronic and steric properties of the dicarbonyl substrate can direct the initial nucleophilic attack.

      • Mechanism Insight: The more electrophilic carbonyl carbon is generally attacked first. Bulky substituents on the dicarbonyl or the hydrazine can also influence the site of attack due to steric hindrance.

      • Solution: Carefully consider the substitution pattern of your starting materials. In some cases, modifying the substituents can enhance the inherent selectivity of the reaction.

    • Optimize Reaction Conditions:

      • Solvent and Catalyst Screening: The choice of solvent and catalyst can influence the transition state energies of the two competing pathways, thereby affecting the product ratio.

        • Solution: A systematic screening of different solvents (polar protic vs. aprotic) and catalysts (Brønsted vs. Lewis acids) is recommended.

    • Stepwise Synthesis:

      • Solution: In challenging cases, a stepwise approach where one carbonyl group is selectively protected, followed by reaction with the hydrazine and subsequent deprotection and cyclization, can provide unambiguous control over the regiochemistry.

    Q3: My reaction mixture is turning a dark color (yellow/red/brown) and I see many impurities by TLC. What is causing this and how can I prevent it?

    Discoloration and the formation of numerous impurities are often linked to the degradation of starting materials or side reactions.[1]

    Potential Causes & Solutions:

    • Hydrazine Decomposition: As mentioned earlier, hydrazines, particularly phenylhydrazine, are prone to oxidation, which can generate colored byproducts.[1]

      • Solution: Use fresh, high-purity hydrazine and consider running the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidation.[1]

    • Side Reactions: High reaction temperatures can promote undesired side reactions and decomposition of both starting materials and the pyrazole product.[1]

      • Solution: Run the reaction at the lowest effective temperature. Monitor the reaction progress by TLC and stop the reaction as soon as the starting material is consumed to avoid prolonged heating.

    • Robust Purification: If the formation of impurities is unavoidable, a robust purification strategy is essential.

      • Solution: Techniques such as recrystallization or column chromatography may be necessary to isolate the pure pyrazole product.[1][5] For basic pyrazole compounds that are difficult to purify on silica gel, deactivating the silica with triethylamine or using neutral alumina can be effective.[6]

    Frequently Asked Questions (FAQs)

    Q1: What is the general mechanism for the Knorr pyrazole synthesis?

    The Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1] The reaction proceeds through several key steps:

    • Initial Condensation: One of the nitrogen atoms of the hydrazine acts as a nucleophile and attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.

    • Intermediate Formation: This is followed by the elimination of a water molecule to form a hydrazone or an enamine intermediate.[1]

    • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.

    • Dehydration/Aromatization: A final dehydration step leads to the formation of the stable, aromatic pyrazole ring.[1]

    Knorr_Mechanism Dicarbonyl 1,3-Dicarbonyl + Hydrazine Intermediate Hydrazone/Enamine Intermediate Dicarbonyl->Intermediate Condensation (-H₂O) Cyclic_Intermediate Non-aromatic Cyclic Intermediate Intermediate->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Product Cyclic_Intermediate->Pyrazole Dehydration (-H₂O)

    Caption: Generalized mechanism of the Knorr pyrazole synthesis.

    Q2: Are there alternative, "greener" methods for pyrazole synthesis?

    Yes, several modern synthetic strategies aim to improve the efficiency and environmental friendliness of pyrazole synthesis.

    • Multi-component Reactions (MCRs): These reactions combine three or more starting materials in a single pot, which is highly efficient and reduces waste.[7]

    • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and often improve yields compared to conventional heating.[8]

    • Flow Chemistry: Continuous flow synthesis offers enhanced safety, better control over reaction parameters, and easier scalability compared to traditional batch processes.[9][10]

    Q3: What are some common techniques for purifying the final pyrazole product?

    The choice of purification method depends on the physical properties of the pyrazole and the nature of the impurities.

    • Recrystallization: This is a common and effective method for purifying solid products. A solvent screen is often necessary to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature.[11] Common solvent systems include ethanol/water and hexane/ethyl acetate.[6][11]

    • Column Chromatography: This technique is useful for separating the product from impurities with similar solubilities. For basic pyrazoles, deactivating the silica gel with triethylamine or using neutral alumina is recommended to prevent product loss.[6]

    • Acid-Base Extraction: If the pyrazole has a basic nitrogen atom, it can be converted to a salt with an acid, extracted into an aqueous layer, and then regenerated by adding a base.[12][13]

    • Distillation: For liquid pyrazoles, vacuum distillation can be an effective purification method.[14]

    Experimental Protocols

    Representative Protocol: Knorr Synthesis of 3-phenyl-5-methyl-1H-pyrazole

    This protocol is a generalized procedure based on common laboratory preparations for the Knorr pyrazole synthesis.[1]

    Materials:

    • Ethyl benzoylacetate (1 equivalent)

    • Hydrazine hydrate (2 equivalents)

    • 1-Propanol (as solvent)

    • Glacial Acetic Acid (catalytic amount, ~3-5 drops)

    • Deionized Water

    • Hexanes (for washing/recrystallization)

    Procedure:

    • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl benzoylacetate (1 eq.) and 1-propanol.

    • Reagent Addition: Add hydrazine hydrate (2 eq.) to the mixture, followed by a catalytic amount of glacial acetic acid.[1]

    • Heating: Heat the reaction mixture to approximately 100-110 °C with vigorous stirring.

    • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC), with a typical mobile phase of 30% ethyl acetate/70% hexanes.[1][15] The reaction is typically complete within 1-2 hours.

    • Product Precipitation: Once the reaction is complete (as indicated by the consumption of the starting ketoester on TLC), remove the flask from the heat. While the solution is still hot, slowly add deionized water with stirring to precipitate the pyrazole product.[1]

    • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.[1]

    • Washing and Drying: Wash the collected solid with a small amount of cold water, followed by a cold non-polar solvent like hexanes to remove non-polar impurities. Allow the product to air dry or dry in a desiccator.[1]

    • Characterization: Determine the mass and percent yield of the product. Characterize the final product by determining its melting point and acquiring spectroscopic data (e.g., NMR).

    Data Summary Table

    IssuePotential CauseRecommended Solution
    Low Yield Impure or degraded starting materialsUse fresh, high-purity reagents; run under an inert atmosphere.[1][3]
    Suboptimal temperature or timeScreen a range of temperatures and monitor reaction to completion by TLC.[1]
    Inappropriate catalystAdd a catalytic amount of a weak acid like acetic acid.[1][2]
    Regioisomer Formation Use of unsymmetrical starting materialsExploit electronic/steric differences; screen solvents and catalysts.[1][2]
    Impurity Formation Hydrazine oxidation/decompositionUse fresh hydrazine; run under an inert atmosphere.[1]
    High reaction temperatureRun at the lowest effective temperature; minimize reaction time.[1]
    Difficult Purification Product co-elutes with impuritiesTry recrystallization from a different solvent system; use deactivated silica or alumina for chromatography.[6][11]
    Product "oils out" during recrystallizationIncrease solvent volume; cool slowly; use a seed crystal.[11]

    References

    • Troubleshooting the reaction mechanism of pyrazole formation - Benchchem.
    • challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole - Benchchem.
    • common issues and solutions in 5-Hydrazinyl-4-phenyl-1H-pyrazole reactions - Benchchem.
    • strategies for scaling up the synthesis of diphenyl-1H-pyrazole-4,5-diamine - Benchchem.
    • Recrystallization techniques for purifying pyrazole compounds - Benchchem.
    • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? - ResearchGate.
    • Technical Support Center: Large-Scale Synthesis and Purification of 3-Chloro-3H-pyrazole - Benchchem.
    • A Head-to-Head Comparison of Pyrazole Synthesis Methods: A Guide for Researchers - Benchchem.
    • Method for purifying pyrazoles - Google Patents.
    • Process for the purification of pyrazoles - Google Patents.
    • troubleshooting low conversion rates in pyrazole synthesis - Benchchem.
    • Multi-Component Reactions for the Synthesis of Pyrazole Derivatives: Application Notes and Protocols - Benchchem.
    • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

    • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen. Available at: [Link]

    • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. Available at: [Link]

    • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism - ResearchGate. Available at: [Link]

    • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC. Available at: [Link]

    • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - MDPI. Available at: [Link]

    • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. Available at: [Link]

    • A multistep continuous flow synthesis machine for the preparation of pyrazoles via a metal-free amine-redox process - Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

    • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. Available at: [Link]

    • Pyrazole | CUTM Courseware. Available at: [Link]

    • Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir - ACS Publications. Available at: [Link]

    • Technical Support Center: Optimization of Paal-Knorr Pyrrole Synthesis - Benchchem.
    • An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media - Science. Available at: [Link]

    • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. Available at: [Link]

    • Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease - PMC. Available at: [Link]

    • Technical Support Center: Paal-Knorr Pyrrole Synthesis - Benchchem.
    • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - ProQuest.com. Available at: [Link]

    • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC. Available at: [Link]

    • Synthesis and Properties of Pyrazoles - Encyclopedia.pub. Available at: [Link]

    • A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. - ResearchGate. Available at: [Link]

    • A Concise Review on the Synthesis of Pyrazole Heterocycles - Hilaris. Available at: [Link]

    • Green synthesis of pyrazole systems under solvent-free conditions - Taylor & Francis Online. Available at: [Link]

    Sources

    Technical Support Center: Troubleshooting Regioselectivity in Pyrazole Alkylation

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Synthesis Support Center. As drug development increasingly relies on complex pyrazole-containing pharmacophores, controlling N1 vs. N2 alkylation remains a critical bottleneck. Because unsymmetrical pyrazoles undergo rapid annular tautomerism, direct alkylation often yields an intractable mixture of regioisomers[1].

    This guide is designed for researchers and process chemists. It provides mechanistic insights, troubleshooting workflows, and self-validating protocols to help you achieve absolute regiocontrol based on the specific steric and electronic environment of your substrate.

    Diagnostic Workflow: Regioselectivity Decision Tree

    Before adjusting your reaction conditions, identify the primary driver of your pyrazole's reactivity using the workflow below.

    PyrazoleAlkylation Start Unsymmetrical Pyrazole Alkylation Steric Significant Steric Difference (C3 vs C5)? Start->Steric Electronic Hydrogen Bonding or Electronic Bias? Steric->Electronic No BaseSolvent Optimize Base/Solvent (e.g., Cs2CO3 / DMF) Steric->BaseSolvent Yes Intractable Intractable Mixture (N1 ≈ N2)? Electronic->Intractable No DirectN Exploit H-Bonding (e.g., Chloroacetamide) Electronic->DirectN Yes AltRoute Alternative Strategies (Mitsunobu / Skeletal Editing) Intractable->AltRoute

    Decision tree for optimizing regioselectivity in pyrazole N-alkylation.

    Frequently Asked Questions (Mechanistic Troubleshooting)

    Q1: Why does the alkylation of my 3-substituted pyrazole constantly yield a mixture of N1 and N2 isomers? A1: Pyrazoles exist as an equilibrium of two tautomers. Upon deprotonation, the resulting pyrazolide anion is an ambident nucleophile. The regiochemical outcome is governed by the Curtin-Hammett principle: the ratio of products depends entirely on the difference in transition-state energies leading to the N1 or N2 alkylated products. If the steric hindrance at C3 and C5 is relatively similar, and no specific electronic bias exists, the transition states are nearly degenerate, resulting in a mixture[1].

    Q2: How do I leverage base and solvent selection to force alkylation at the less hindered nitrogen? A2: The choice of base dictates the nature of the pyrazolide ion pair. Smaller counterions (like Li⁺ or Na⁺) form tight ion pairs with the pyrazolide, which can coordinate with the alkylating agent and artificially lower the activation energy for the more hindered site. To achieve thermodynamic control, use a base with a large, soft counterion (e.g., Cs₂CO₃) in a polar aprotic solvent like DMF or DMSO[1]. This creates a "naked," highly reactive pyrazolide anion, forcing the reaction to be governed strictly by steric hindrance and heavily favoring the less encumbered nitrogen.

    Q3: I am using an electrophile with an amide group (e.g., N-methyl chloroacetamide), and my regioselectivity reversed to favor the more sterically hindered nitrogen. Why? A3: This phenomenon is driven by transition-state stabilization via hydrogen bonding. When using electrophiles with hydrogen bond donors (such as the NH in an amide), the donor can interact with the non-alkylated nitrogen of the pyrazole ring during the transition state. As demonstrated by activation energy estimations ()[2], this attractive interaction lowers the activation energy for the sterically more hindered pathway by roughly 3 kcal/mol, completely reversing the expected N1/N2 selectivity. This mechanism is corroborated by extensive crystallographic evidence showing attractive interactions in the solid state ()[3].

    Q4: Direct alkylation fails completely for my contrasteric target. What are the modern alternatives? A4: For highly congested or contrasteric pyrazoles, traditional base-mediated alkylation often fails. A recent paradigm shift involves skeletal editing . Instead of alkylating a pyrazole, you begin with an isothiazole. Through an N-amination and S-oxidation protocol, stable 1,2,3-thiadiazine-S-oxide (TDSO) intermediates are formed[4]. Because the two nitrogen atoms in the TDSO intermediate are electronically and sterically differentiated, alkylation is perfectly regioselective. Subsequent sulfur extrusion yields the contrasteric pyrazole that would be impossible to synthesize via direct alkylation ()[4].

    Quantitative Data: Reaction Condition Matrix

    The table below summarizes how specific variables alter the regiochemical outcome of a standard 3-methylpyrazole alkylation.

    Alkylating AgentBase / CatalystSolventTemp (°C)Major RegioisomerTypical N1:N2 RatioMechanistic Driver
    Methyl IodideNaHTHF0 to 25N1 (Less Hindered)70:30Tight ion pairing limits steric differentiation.
    Methyl IodideCs₂CO₃DMF25N1 (Less Hindered)95:5Naked anion maximizes steric control.
    N-Methyl ChloroacetamideK₂CO₃MeCN80N2 (More Hindered)1:70Transition-state H-bonding stabilization[2].
    Primary AlcoholPPh₃, DIADTHF0 to 25N1 (Less Hindered)>99:1Bulky phosphonium intermediate dictates attack.

    Validated Experimental Protocols

    Protocol A: Thermodynamic Control via Bulky Base (Cs₂CO₃/DMF)

    Objective: Alkylate a 3-substituted pyrazole exclusively at the less sterically hindered nitrogen (N1). Causality: Cs₂CO₃ provides a large, poorly coordinating counterion, maximizing the steric differentiation of the pyrazolide anion.

    • Preparation: Charge a flame-dried round-bottom flask with the unsymmetrical 1H-pyrazole (1.0 equiv) and anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

    • Deprotonation: Add Cesium Carbonate (Cs₂CO₃, 1.5 equiv). Stir the suspension vigorously at room temperature for 30 minutes. Self-Validation: The solution typically becomes homogeneous or exhibits a distinct color change, confirming complete pyrazolide anion formation.

    • Alkylation: Dropwise add the alkyl halide (1.1 equiv) via syringe to prevent localized exothermic spikes.

    • Monitoring: Stir the reaction at room temperature. Monitor via LCMS or TLC until the starting material is completely consumed (typically 2–12 hours).

    • Work-up: Quench the reaction with deionized water and extract with EtOAc (3x).

    • Purification: Wash the combined organic layers heavily with a 5% aqueous LiCl solution or brine (5x). Self-Validation: Failure to perform these extensive washes will leave residual DMF, resulting in poor chromatographic resolution and artificially lowered isolated yields. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

    Protocol B: Skeletal Editing via Isothiazole Intermediates (Nature 2025 Standard)

    Objective: Synthesize highly congested or contrasteric N-alkyl pyrazoles where traditional alkylation yields the wrong isomer[4]. Causality: Bypasses pyrazole tautomerism entirely by utilizing an isothiazole scaffold, which undergoes regioselective N-alkylation prior to sulfur extrusion[5].

    • Amination/Oxidation: Treat the starting isothiazole with an electrophilic amination reagent to form the N-aminoisothiazolium salt. Oxidize this intermediate to yield the 1,2,3-thiadiazine-S-oxide (TDSO)[4]. Isolate the TDSO via standard silica gel chromatography.

    • Regioselective Alkylation: Dissolve the purified TDSO in a polar aprotic solvent. Add K₂CO₃ and the desired alkyl halide. Self-Validation: The electronically differentiated nitrogens ensure alkylation occurs exclusively at the more acidic NH, eliminating the need for complex isomer separation[4].

    • Sulfur Extrusion: Heat the N-alkyl TDSO intermediate (typically >100 °C in toluene or neat) to induce SO extrusion[5]. Self-Validation: The reaction progress can be visually monitored by the cessation of gas evolution (SO), confirming the completion of the extrusion step.

    • Isolation: Purify the resulting contrasteric N-alkylpyrazole via flash chromatography.

    References

    • Fanourakis, A., Ali, Y., Chen, L., Kelly, P. Q., Bracken, A. J., Kelly, C. B., & Levin, M. D. "Strategic Atom Replacement Enables Regiocontrol in Pyrazole Alkylation." Nature 641, 646-652 (2025).

    • WuXi AppTec. "Activation Energy Estimation for Alkylation of Pyrazole (Part II)." WuXi Biology (2021).

    • "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." Journal of Organic Chemistry (2017).

    • BenchChem Technical Support. "Optimizing N-Alkylation of Pyrazoles." BenchChem (2025).

    Sources

    Technical Support Center: Navigating the Scale-Up of Functionalized Pyrazole Synthesis

    Author: BenchChem Technical Support Team. Date: March 2026

    A Guide for Researchers, Scientists, and Drug Development Professionals

    Welcome to the Technical Support Center for the scale-up synthesis of functionalized pyrazoles. As a Senior Application Scientist, I've designed this guide to provide you with practical, field-proven insights to overcome the common challenges encountered when transitioning pyrazole synthesis from the laboratory bench to larger-scale production. This resource is structured to offer not just solutions, but also a deeper understanding of the underlying chemical principles to empower your process development.

    Frequently Asked Questions (FAQs): Troubleshooting Common Scale-Up Issues

    Here, we address some of the most pressing questions that arise during the scale-up of functionalized pyrazole synthesis.

    Q1: We are observing a dangerous exotherm during the pyrazole ring formation, particularly when using hydrazine hydrate. How can we mitigate this risk on a larger scale?

    A1: Managing exothermic reactions is critical for a safe scale-up. The condensation of hydrazine hydrate with 1,3-dicarbonyl compounds or their equivalents to form the pyrazole ring can be highly exothermic, posing a significant risk of thermal runaway.[1][2] As you scale up, the surface-area-to-volume ratio of the reactor decreases, which severely hampers heat dissipation.[2]

    Here are key strategies to control the exotherm:

    • Controlled Reagent Addition: Implement a slow, controlled addition of hydrazine hydrate to the reaction mixture. For highly exothermic reactions, subsurface addition is often preferred to ensure rapid mixing and heat exchange.[1]

    • Efficient Cooling: Ensure your reactor is equipped with a robust cooling system, such as a jacketed reactor with a temperature control unit.[1][2] It is crucial to monitor the internal reaction temperature, not just the jacket temperature, to get a true reflection of the reaction's thermal behavior.[2]

    • Dilution: Increasing the solvent volume can help to absorb and dissipate the heat of reaction. While higher concentrations are often desired for throughput, safety must be the primary consideration. Dilute solutions of hydrazine are inherently safer.[1]

    • Solvent Selection: The choice of solvent can influence the reaction rate and exothermicity. A solvent with a higher heat capacity can better absorb thermal energy.

    • Flow Chemistry: Consider transitioning to a continuous flow process. Flow chemistry allows for the reaction to be conducted in a small volume at any given time, providing superior heat and mass transfer, which significantly reduces the risk of thermal runaway.[3] Hazardous intermediates can be generated and consumed in situ, preventing their accumulation.[3][4]

    Q2: Upon scaling up our pyrazole synthesis, we are seeing a significant increase in the formation of an unwanted regioisomer. What is causing this and how can we improve selectivity?

    A2: The formation of regioisomers is a classic challenge in the synthesis of unsymmetrically substituted pyrazoles, especially when using unsymmetrical 1,3-dicarbonyl compounds.[1][5] The two nitrogen atoms of the hydrazine can attack the two different carbonyl groups of the dicarbonyl compound, leading to two possible products.[5]

    Several factors can influence the regioselectivity of the reaction:

    • Reaction Temperature: Lowering the reaction temperature often improves selectivity by favoring the kinetically controlled product.[1]

    • pH Control: The reaction is pH-sensitive. While acid catalysis is often employed, the pH must be carefully controlled. Strongly acidic conditions can protonate the hydrazine, altering its nucleophilicity and potentially affecting the site of initial attack.[5]

    • Solvent Effects: The polarity of the solvent can influence the reaction pathway. It is advisable to screen a range of solvents to find one that maximizes the formation of the desired isomer.

    • Catalyst Choice: While often acid-catalyzed, exploring different catalysts, including heterogeneous catalysts, can sometimes steer the reaction towards a single isomer.[2]

    • Alternative Synthetic Routes: If optimizing reaction conditions does not provide the desired selectivity, consider alternative synthetic strategies that offer better regiochemical control, such as 1,3-dipolar cycloaddition reactions.[6]

    Q3: We are struggling with the purification of our functionalized pyrazole on a large scale. Recrystallization is proving difficult and yields are low. What are our options?

    A3: Purification is a common bottleneck in scale-up. What works well on a small scale may not be practical or efficient for larger quantities.

    Here are some troubleshooting strategies for pyrazole purification:

    • Optimize Recrystallization:

      • Solvent Screening: Conduct a thorough solvent screen to find the ideal single solvent or solvent/anti-solvent system.[2][7] Ethanol is often a good starting point for aminopyrazoles.[2]

      • Controlled Cooling: Allow the solution to cool slowly to promote the formation of larger, purer crystals. Rapid cooling can lead to "oiling out" or the trapping of impurities.[7]

      • Seeding: If you have a small amount of pure product, use it to seed the crystallizing solution to encourage the formation of the desired crystalline form.

    • Formation of Acid Addition Salts: Many pyrazoles can be converted into their acid addition salts (e.g., hydrochloride or sulfate), which often have better crystallinity than the free base.[2][8] These salts can be isolated and purified by recrystallization, and the free base can be regenerated in a subsequent step if needed.

    • Acid-Base Extraction: If your pyrazole has acidic or basic functional groups, you may be able to achieve significant purification through a liquid-liquid acid-base extraction workup.[7]

    • Column Chromatography: While less ideal for very large-scale production due to solvent consumption and cost, flash column chromatography can be a viable option for purifying high-value intermediates or final products, especially if other methods fail.[1][9]

    Q4: Our final pyrazole product is discolored, and we suspect impurities. What are the likely culprits and how can we prevent their formation?

    A4: Discoloration often indicates the presence of impurities arising from side reactions or degradation.

    Common sources of impurities include:

    • Oxidation: Amine-functionalized pyrazoles are particularly susceptible to air oxidation, which can lead to colored byproducts.[2] Performing the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.[2]

    • Starting Material Quality: Impurities in your starting materials, such as oxidized phenylhydrazine, can carry through the synthesis and lead to a discolored product.[2] Ensure you are using high-purity starting materials.

    • Thermal Degradation: Excessive heating during the reaction or purification can cause decomposition of intermediates or the final product.[2]

    • Side Reactions: Uncontrolled reaction conditions can lead to a host of side products. Careful control of temperature, stoichiometry, and reaction time is crucial.[1]

    Process Optimization and Control

    A successful scale-up hinges on a deep understanding and control of key process parameters. The following sections provide guidance on optimizing your synthesis for efficiency and robustness.

    Solvent Selection for Scale-Up

    The choice of solvent is a critical decision in process development, impacting not only the reaction itself but also work-up, product isolation, and safety.

    Solvent ClassExamplesSuitability for Pyrazole SynthesisScale-Up Considerations
    Alcohols Ethanol, Methanol, IsopropanolCommonly used for Knorr-type pyrazole synthesis.[4] Good solubility for many starting materials.Flammable. Methanol is toxic. Ethanol is a good choice for recrystallization of many pyrazoles.[2]
    Aprotic Polar DMF, DMAc, THF, AcetonitrileOften used for reactions requiring higher temperatures. Can improve solubility of polar intermediates.Higher boiling points can make removal difficult. Potential for decomposition at high temperatures. DMF and DMAc are regulated in some regions.
    Aromatic Toluene, XyleneCan be used for azeotropic removal of water in condensation reactions.Flammable and have associated health risks.
    Ethers Diethyl ether, MTBEOften used in work-up and extraction procedures.[4]Highly flammable. Peroxide formation is a risk with some ethers.
    Green Solvents Water, Deep Eutectic Solvents (DESs)Increasing interest in using aqueous media or DESs to improve the environmental footprint of the synthesis.[10][11]May require optimization of reaction conditions. DESs can be recycled.[10]
    Managing Impurities: A Proactive Approach

    The best strategy for dealing with impurities is to prevent their formation in the first place.

    Impurity TypeCommon CausePrevention and Mitigation Strategies
    Regioisomers Use of unsymmetrical starting materials.[1][5]Optimize reaction conditions (temperature, solvent, pH).[1][5] Consider alternative synthetic routes.[6]
    Unreacted Starting Materials Incomplete reaction.Increase reaction time or temperature.[1] Ensure efficient mixing.[1] Use a catalyst if appropriate.[5]
    Oxidation Products Air sensitivity of intermediates or product (especially amines).[2]Work under an inert atmosphere (N₂ or Ar).[2]
    Byproducts from Side Reactions Poor control of reaction conditions.Precise control of temperature, stoichiometry, and reagent addition rate.[1]

    Experimental Protocols: From Bench to Plant

    The following protocols provide a starting point for the scale-up of a generic functionalized pyrazole synthesis. Note: These are illustrative examples and must be adapted and optimized for your specific target molecule and equipment.

    Protocol 1: Scale-Up of a Knorr-Type Pyrazole Synthesis (Batch Process)

    Objective: To synthesize a functionalized pyrazole via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative on a multi-gram scale.

    Materials:

    • 1,3-Dicarbonyl Compound (1.0 eq)

    • Hydrazine Derivative (1.0-1.2 eq)

    • Solvent (e.g., Ethanol)

    • Catalyst (e.g., Glacial Acetic Acid)

    • Jacketed Glass Reactor with Overhead Stirring, Condenser, and Temperature Probe

    Procedure:

    • Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).

    • Charge Reactants: Charge the 1,3-dicarbonyl compound and the solvent to the reactor. Begin agitation.

    • Catalyst Addition: Add a catalytic amount of glacial acetic acid.

    • Controlled Hydrazine Addition: Slowly add the hydrazine derivative to the reactor via an addition funnel over a period of 1-2 hours, while maintaining the internal temperature below a predetermined setpoint (e.g., 25 °C) using the reactor's cooling system.

    • Reaction: Once the addition is complete, slowly heat the reaction mixture to reflux and maintain for the required time, monitoring the reaction progress by a suitable analytical method (e.g., HPLC or TLC).

    • Work-up and Isolation:

      • Cool the reaction mixture to room temperature.

      • If the product precipitates, it can be isolated by filtration. Wash the filter cake with cold solvent.

      • If the product is soluble, the solvent may need to be partially or fully removed under reduced pressure. The crude product can then be purified by recrystallization or other suitable methods.

    Protocol 2: Purification by Recrystallization

    Objective: To purify the crude functionalized pyrazole.

    Materials:

    • Crude Pyrazole

    • Recrystallization Solvent(s)

    • Erlenmeyer Flasks

    • Hot Plate

    • Büchner Funnel and Filter Flask

    Procedure:

    • Dissolution: In an Erlenmeyer flask, add the crude pyrazole and a minimal amount of the chosen recrystallization solvent.

    • Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and the pyrazole dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution.

    • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

    • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. For maximum yield, place the flask in an ice bath after it has reached room temperature.[7]

    • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

    • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.[7]

    • Drying: Dry the purified crystals under vacuum.

    Visualizing the Process: Workflows and Mechanisms

    Diagrams can provide a clear overview of complex processes. The following are representations of key workflows and concepts in pyrazole synthesis scale-up.

    G cluster_0 Reaction Stage cluster_1 Work-up & Isolation Stage cluster_2 Purification Stage Reactor Setup Reactor Setup Charge Reactants Charge Reactants Reactor Setup->Charge Reactants Controlled Addition Controlled Addition Charge Reactants->Controlled Addition Reaction Monitoring Reaction Monitoring Controlled Addition->Reaction Monitoring Cooling Cooling Reaction Monitoring->Cooling Reaction Complete Precipitation/Concentration Precipitation/Concentration Cooling->Precipitation/Concentration Filtration Filtration Precipitation/Concentration->Filtration Recrystallization Recrystallization Filtration->Recrystallization Crude Product Washing Washing Recrystallization->Washing Drying Drying Washing->Drying Final Product Final Product Drying->Final Product

    Caption: A generalized workflow for the scale-up synthesis of functionalized pyrazoles.

    G Start Start Exotherm Exotherm Observed? Start->Exotherm Regioisomer Regioisomer Issue? Exotherm->Regioisomer No Solution1 Slow Addition Efficient Cooling Dilution Exotherm->Solution1 Yes Purification Purification Difficulty? Regioisomer->Purification No Solution2 Lower Temperature Solvent Screen pH Control Regioisomer->Solution2 Yes Solution3 Optimize Recrystallization Salt Formation Chromatography Purification->Solution3 Yes End End Purification->End No Solution1->Regioisomer Solution2->Purification Solution3->End

    Sources

    Technical Support Center: Troubleshooting De-iodination in Pyrazole Cross-Coupling Reactions

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As researchers and drug development professionals, you know that the pyrazole scaffold is a privileged structure in medicinal chemistry. However, utilizing 4-iodopyrazole as a building block in cross-coupling reactions often introduces a critical failure point: premature de-iodination (hydrodehalogenation) .

    As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. We will dissect the mechanistic causality behind carbon-iodine bond reduction, establish robust self-validating protocols, and provide field-proven strategies to ensure your catalytic cycles favor bond formation over bond cleavage.

    Mechanistic Insight: The "Why" Behind Hydrodehalogenation

    To prevent de-iodination, we must first understand its origin. The carbon-iodine bond in 4-iodopyrazole is highly reactive, readily undergoing oxidative addition to a Palladium(0) catalyst to form an Ar-Pd(II)-I intermediate[1].

    However, this intermediate is at a mechanistic crossroads. For a successful cross-coupling (e.g., Suzuki-Miyaura), it must undergo transmetalation with a boronic acid. If the transmetalation step is slow, or if the reaction environment contains a hydride donor , the palladium center will undergo a hydride transfer. Subsequent reductive elimination ejects the de-iodinated pyrazole, completely stalling your synthesis[2]. Hydride sources are often inadvertently introduced via amine bases with beta-hydrogens (like Triethylamine) or alcoholic solvents.

    G Pd Pd(0) Catalyst OxAdd Ar-Pd(II)-I (Oxidative Addition) Pd->OxAdd + Iodopyrazole TransMet Ar-Pd(II)-R (Transmetalation) OxAdd->TransMet + R-B(OH)2 Hydride Ar-Pd(II)-H (Hydride Transfer) OxAdd->Hydride Hydride Source (e.g., Et3N) Product Cross-Coupled Product TransMet->Product Reductive Elimination Product->Pd Deiodo De-iodinated Pyrazole Hydride->Deiodo Reductive Elimination Deiodo->Pd

    Catalytic cycle showing divergence between desired cross-coupling and undesired hydrodehalogenation.

    Troubleshooting FAQs

    Q: I'm running a Suzuki-Miyaura coupling on 4-iodopyrazole, but my LC-MS shows mostly the de-iodinated pyrazole mass (M-126). What is causing this? A: This is a classic case of hydrodehalogenation, a highly prevalent side reaction when handling heteroaryl halides[2]. As shown in the pathway above, your solvent or base is likely acting as a hydride donor.3 is notorious for this via beta-hydride elimination[3]. Scientist's Recommendation: Swap your base and solvent. Empirical data shows that switching from Et₃N in DMSO to an inorganic base like K₂CO₃ or Cs₂CO₃ in 1,4-dioxane drastically suppresses de-iodination, raising product yields from 17% to over 60%[3].

    Q: I need to perform a C-O alkoxylation on 4-iodopyrazole. Palladium catalysis yields no product, only de-iodinated starting material. Are there alternative metals? A: Yes. Palladium is highly susceptible to premature reduction in the presence of nucleophilic alcohols, which readily coordinate to Pd(II) and undergo beta-hydride elimination. This generates a Pd-H species that rapidly reduces the pyrazole ring, completely stalling the desired C-O bond formation[4]. Scientist's Recommendation: Pivot to Copper(I) catalysis (Ullmann-type condensation). 4 are highly effective for C4-alkoxylation and amination of 4-iodopyrazoles without triggering hydrodehalogenation. Using 20 mol% CuI with 3,4,7,8-tetramethyl-1,10-phenanthroline at 130 °C has been proven to yield the desired alkoxylated pyrazoles efficiently[4].

    Q: Does the N-protecting group on my pyrazole influence the rate of de-iodination? A: Absolutely. Unprotected NH-pyrazoles can coordinate directly with the transition metal center. This alters the electronics and steric environment of the catalyst, often slowing down the crucial transmetalation step and giving the undesired reduction pathway more time to occur. Furthermore, base-promoted Ar-I bond dissociation can occur even under transition-metal-free conditions if the pyrazole is unprotected[5]. Scientist's Recommendation: Protect the pyrazole nitrogen. Utilizing an6 (yielding 1-(1-ethoxyethyl)-1H-pyrazole) prevents unwanted metal coordination, improves solubility in non-polar solvents, and reduces the likelihood of reductive de-iodination during cross-coupling[6].

    Quantitative Condition Analysis

    The following table summarizes the causal relationship between reaction conditions and the prevalence of de-iodination side reactions based on literature data[4],[3].

    Solvent SystemBaseCatalyst SystemTarget ReactionDe-iodination / Side ReactionProduct Yield
    DMSO / H₂OEt₃NPd(OAc)₂ / TPPTSSuzuki CouplingSubstantial17%
    1,4-Dioxane / H₂OK₂CO₃Pd(OAc)₂ / TPPTSSuzuki CouplingSuppressed60%
    Allyl AlcoholtBuOKPd(dba)₂ / tBuDavePhosC4-AlkoxylationComplete (No product)0%
    Linear AlcoholstBuOKCuI / PhenanthrolineC4-AlkoxylationNone66%

    Validated Experimental Protocols

    To ensure reproducibility, the following protocols have been engineered as self-validating systems. Built-in checkpoints allow you to verify the integrity of the reaction before proceeding to workup.

    Protocol A: Suzuki-Miyaura Coupling of 4-Iodopyrazole (Minimizing De-iodination)

    This protocol utilizes an inorganic base and an ether solvent to eliminate hydride-transfer pathways[1].

    • Preparation: To a microwave vial, add 4-iodo-1-methyl-1H-pyrazole (0.5 mmol, 1.0 equiv) and the corresponding arylboronic acid (0.5 mmol, 1.0 equiv).

    • Solvent Addition: Add 1,4-dioxane (3 mL) and H₂O (1.2 mL) to the vial. Causality Note: Dioxane is strictly preferred over DMSO or alcohols to prevent solvent-mediated hydride transfer.

    • Degassing: Purge the vial thoroughly with nitrogen or argon for 10–15 minutes. Oxygen can oxidize the phosphine ligands, slowing the catalytic cycle and favoring side reactions.

    • Catalyst & Base: Add Pd(PPh₃)₄ (2 mol%, 11.6 mg) and Cs₂CO₃ (1.25 mmol, 407.3 mg).

    • Reaction: Seal the vial and irradiate in a microwave apparatus at 90 °C for 5–12 minutes (or heat conventionally for 6 hours).

    • Validation Checkpoint: Monitor by Thin-Layer Chromatography (TLC). The de-iodinated pyrazole byproduct is significantly less polar than the cross-coupled product. If a high-Rf spot dominates, verify your solvent purity (ensure no alcohol stabilizers are present).

    • Workup: Quench with water, extract with ethyl acetate, dry over anhydrous sodium sulfate, and purify via flash column chromatography.

    Protocol B: CuI-Catalyzed C4-Alkoxylation (Bypassing Pd-induced Hydrodehalogenation)

    This protocol abandons Palladium entirely, utilizing Copper to prevent beta-hydride elimination during C-O bond formation[4].

    • Preparation: In a sealed reaction tube, combine the N-protected 4-iodopyrazole (e.g., 4-iodo-1H-1-tritylpyrazole, 50 mg), CuI (20 mol%), and 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%).

    • Reagents: Add potassium tert-butoxide (2.0 equiv) and the desired linear alcohol (2.0 mL). The alcohol acts as both the nucleophile and the solvent.

    • Reaction: Irradiate the mixture in a microwave reactor at 130 °C for 1 hour.

    • Validation Checkpoint: Visually inspect the reaction mixture. At the optimal 130 °C, the reaction should proceed smoothly. If the temperature exceeds 160 °C, the mixture will turn black, indicating the precipitation of inactive Cu(0) and complete catalyst death[4].

    • Workup: Cool to room temperature, dilute with water, extract with dichloromethane, and purify via silica gel chromatography.

    References

    • Benchchem - Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.
    • National Library of Medicine (PMC)
    • American Chemical Society (ACS)
    • Clockss - ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT.
    • Benchchem - Technical Support Center: Efficient Cross-Coupling of 4-Iodopyrazole.
    • National Library of Medicine (PMC) - On-DNA Synthesis of Multisubstituted Indoles.

    Sources

    chemoselectivity between nitro and iodo groups in pyrazole reactions

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing the complex challenge of orthogonal functionalization on highly decorated heterocyclic scaffolds. One of the most notorious issues is managing the chemoselectivity between a nitro group and an iodo group on the same pyrazole ring (e.g., 4-iodo-3-nitropyrazole).

    Both functional groups are highly reactive, but their reactivity profiles often overlap. This guide provides field-proven insights, mechanistic causality, and validated protocols to help you achieve precise, predictable transformations.

    Module 1: Chemoselective Cross-Coupling (Preserving the Nitro Group)

    FAQ: I am performing a Suzuki-Miyaura coupling on the 4-iodo group of a nitropyrazole, but I am observing nitro group reduction and complex mixtures. Why is this happening?

    Causality & Solution: The C–I bond is highly polarizable and primed for rapid oxidative addition by Pd(0), making it an excellent handle for cross-coupling[1]. However, if your reaction conditions include hydrogen donors—such as alcoholic solvents (e.g., ethanol) or amine bases (e.g., triethylamine)—the palladium catalyst can undergo β -hydride elimination. The resulting palladium-hydride species will inadvertently reduce the nitro group to a nitroso, hydroxylamine, or fully to an amine.

    To prevent this, you must strictly exclude hydride sources. Use a biphasic system of 1,4-dioxane and water with an inorganic base like K2​CO3​ . Furthermore, demonstrate that phosphine-free catalytic systems, such as Pd(OAc)2​ in DMA, are highly chemoselective for pyrazole functionalization without cleaving sensitive bonds[2].

    Module 2: Chemoselective Nitro Reduction (Preserving the C–I Bond)

    FAQ: I need to reduce the nitro group to an amine, but standard Pd/C with H2​ completely cleaves my C–I bond. How do I avoid hydrodehalogenation?

    Causality & Solution: This is a classic kinetic competition failure. Palladium on carbon ( Pd/C ) has an exceptionally high affinity for the C–I bond. The rate of oxidative addition of Pd into the C–I bond is faster than its interaction with the nitro group. In the presence of hydrogen gas, reductive elimination yields the des-iodo pyrazole (hydrodehalogenation) before the nitro reduction is complete.

    To solve this, you must abandon palladium-based hydrogenation.

    • Metal-Free Approach: A breakthrough protocol by utilizes tetrahydroxydiboron [ B2​(OH)4​ ] and a 4,4′-bipyridine organocatalyst. This method reduces the nitro group in under 5 minutes at room temperature while leaving the C–I bond completely untouched[3]. The reaction is driven by the high thermodynamic stability of the resulting B–O bonds.

    • Dissolving Metal Approach: Iron powder with ammonium chloride ( Fe/NH4​Cl ) operates via single-electron transfer (SET). The reduction potential of the nitro group is perfectly matched for SET from Fe(0), whereas the C–I bond remains inert under these mild conditions.

    Data Presentation: Condition Optimization

    Table 1: Chemoselectivity Profile of Nitro Reduction Conditions
    Reductant SystemC–I Bond IntegrityNitro Reduction EfficiencyMechanistic Notes
    Pd/C, H2​ (1 atm) Cleaved (0%)HighRapid hydrodehalogenation via Pd oxidative addition.
    Fe, NH4​Cl , EtOH/ H2​O Intact (>95%)HighSingle-electron transfer; highly tolerant of halogens.
    B2​(OH)4​ , 4,4'-bipyridine Intact (>99%)Very HighMetal-free; completed in <5 mins at RT.
    SnCl2​⋅2H2​O , EtOH Intact (>90%)ModerateCan cause side reactions with sensitive pyrazole nitrogens.
    Table 2: Cross-Coupling Conditions for Iodo-Nitropyrazoles
    Catalyst SystemBase / SolventNitro IntegrityCoupling Efficiency
    Pd(PPh3​)4​ Et3​N / DMFPoorHydride transfer from Et3​N reduces -NO2​ .
    Pd(dppf)Cl2​ Na2​CO3​ / Dioxane- H2​O ExcellentStandard Suzuki; no H-donors present.
    Pd(OAc)2​ (Phosphine-free) KOAc / DMAExcellentHighly chemoselective for direct functionalization.

    Experimental Methodologies

    Protocol A: Metal-Free Chemoselective Nitro Reduction

    Self-validating system: The instantaneous color change and TLC profile (loss of the highly UV-active nitro starting material) confirm reaction completion without the need for high-pressure monitoring.

    • Preparation: In a 20 mL scintillation vial, dissolve the 4-iodo-nitropyrazole (1.0 mmol) in N,N-dimethylformamide (DMF) (5.0 mL).

    • Reagent Addition: Add tetrahydroxydiboron[ B2​(OH)4​ ] (3.0 mmol, 3.0 equiv) to the solution.

    • Catalyst Addition: Add 4,4′-bipyridine (0.05 mmol, 5 mol%) as the organocatalyst.

    • Reaction: Stir the mixture at room temperature (25 °C) open to the air for exactly 5 minutes.

    • Monitoring: Verify completion via TLC (Hexanes/EtOAc). The nitro group reduction is typically instantaneous.

    • Workup: Quench with distilled water (10 mL). Extract with EtOAc ( 3×10 mL). Wash the combined organic layers thoroughly with brine ( 3×15 mL) to remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

    Protocol B: Chemoselective Suzuki-Miyaura Coupling (C–I Functionalization)
    • Preparation: Charge an oven-dried Schlenk flask with 4-iodo-nitropyrazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), and K2​CO3​ (2.0 mmol).

    • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 mmol, 5 mol%).

    • Inert Atmosphere: Evacuate the flask and backfill with dry N2​ . Repeat this cycle three times.

    • Solvent Addition: Inject degassed 1,4-dioxane (8.0 mL) and degassed H2​O (2.0 mL) via syringe.

    • Reaction: Heat the biphasic mixture to 80 °C under vigorous stirring for 4–6 hours.

    • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water. Dry the organic layer, concentrate, and purify via silica gel chromatography. The nitro group will remain strictly intact.

    Visualizations

    Pathway Start 4-Iodo-nitropyrazole Suzuki Suzuki Coupling (Pd cat., Ar-B(OH)2) Start->Suzuki Pathway A Reduction Chemoselective Reduction (B2(OH)4, 4,4'-bipy) Start->Reduction Pathway B Fail Des-iodo aminopyrazole (Hydrodehalogenation) Start->Fail Pd/C + H2 (Undesired) Product1 4-Aryl-nitropyrazole (Nitro intact) Suzuki->Product1 Product2 4-Iodo-aminopyrazole (Iodo intact) Reduction->Product2 Success

    Divergent synthetic pathways for orthogonal functionalization of 4-iodo-nitropyrazole.

    LogicTree Q1 Is the C-I bond cleaving during nitro reduction? Yes Yes Q1->Yes No No Q1->No CheckCat Are you using Pd/C with H2 gas? Yes->CheckCat Proceed Proceed to downstream functionalization No->Proceed Switch Switch to B2(OH)4 or Fe/NH4Cl system CheckCat->Switch If Yes

    Troubleshooting logic tree for preventing hydrodehalogenation during nitro reduction.

    References

    • Blaszykowski, C., Aktoudianakis, E., Alberico, D., Bressy, C., Hulcoop, D. G., Jafarpour, F., Joushaghani, A., Laleu, B., & Lautens, M. (2008). "A Palladium-Catalyzed Alkylation/Direct Arylation Synthesis of Nitrogen-Containing Heterocycles." The Journal of Organic Chemistry, 73(5), 1888-1897.[Link]

    • Brahim, M., Smari, I., Ben Ammar, H., Ben Hassine, B., Soulé, J.-F., & Doucet, H. (2015). "Conditions for palladium-catalyzed direct arylations of 4-bromo and 4-iodo N-substituted pyrazoles without C–Br or C–I bond cleavage." Organic Chemistry Frontiers, 2(7), 797-805.[Link]

    • Jang, M., Lim, T., Park, B. Y., & Han, M. S. (2022). "Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature." The Journal of Organic Chemistry, 87(2), 910-919.[Link]

    Sources

    Validation & Comparative

    Comparative Reactivity Guide: 4-Iodo vs. 4-Bromopyrazole Derivatives

    Author: BenchChem Technical Support Team. Date: March 2026

    The functionalization of the pyrazole core is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced functional materials. When designing a synthetic route, the choice of the starting halogenated intermediate—specifically between 4-iodopyrazole and 4-bromopyrazole—dictates the efficiency, yield, and scalability of downstream cross-coupling reactions.

    This guide provides an objective, data-driven comparison of these two critical building blocks. By analyzing their thermodynamic properties, comparative reactivity in palladium-catalyzed workflows, and chemoselectivity, this document serves as a definitive resource for researchers and drug development professionals.

    Fundamental Properties & Halogen Bonding

    Before evaluating their macroscopic reactivity, it is critical to understand the physical chemistry of the carbon-halogen (C–X) bond at the C4 position.

    The reactivity of halopyrazoles in transition-metal catalysis is primarily governed by bond dissociation energy, which follows the order C–I < C–Br < C–Cl [1]. The weaker C–I bond makes 4-iodopyrazoles kinetically superior for oxidative addition. However, this increased reactivity is a double-edged sword, as it can destabilize reaction intermediates and promote off-target pathways.

    Beyond traditional covalent reactivity, both 4-iodo and 4-bromopyrazoles exhibit unique non-covalent interactions. Rotational spectroscopy and ab initio calculations have demonstrated that both derivatives form robust halogen bonds, comparable in strength to those formed by CH₃X and CF₃X[2]. Because they possess both halogen- and hydrogen-bonding capabilities, 4-iodo and 4-bromopyrazoles are frequently deployed as "magic bullets" in biochemical structure determination and fragment-based drug discovery[2].

    Comparative Reactivity in Cross-Coupling

    The practical outcome of a cross-coupling reaction depends heavily on the specific catalytic system and the stability of the intermediates. Below is an objective comparison of how these two derivatives perform across standard synthetic transformations.

    Suzuki-Miyaura, Heck, and Sonogashira Couplings

    In reactions where the rate-determining step is the oxidative addition of the palladium catalyst into the C–X bond, 4-iodopyrazole generally outperforms its brominated counterpart. For Heck and Sonogashira couplings, the facile cleavage of the C–I bond allows for milder reaction conditions and excellent yields[1]. 4-Bromopyrazoles often require higher temperatures, extended reaction times, or highly specialized electron-rich ligands to achieve comparable conversions[1].

    However, in the Suzuki-Miyaura coupling, a nuanced picture emerges. While 4-iodopyrazole undergoes rapid oxidative addition, this hyper-reactivity increases its propensity for protodehalogenation—a side reaction that yields the unsubstituted pyrazole as a dead-end byproduct[1]. Consequently, 4-bromopyrazole is often the preferred substrate for Suzuki couplings, as its moderate reactivity balances catalytic turnover with intermediate stability, frequently resulting in higher isolated yields[1].

    Buchwald-Hartwig Amination

    Carbon-nitrogen (C–N) cross-coupling on pyrazole rings is notoriously challenging due to the potential for the nitrogen-rich heterocycle to coordinate and deactivate the palladium catalyst. Interestingly, experimental data shows a reversal of the typical reactivity trend here. In the C4-alkylamination of N-tritylpyrazoles using a Pd(dba)₂ catalyst, 4-bromo-1-tritylpyrazole proved to be significantly more effective than the 4-iodo derivative[3]. The C–Br bond provides the optimal kinetics to prevent catalyst poisoning while allowing the catalytic cycle to proceed efficiently.

    Direct C5-Arylation (C–H Activation)

    Modern synthetic routes increasingly rely on direct C–H functionalization to avoid pre-functionalization steps. Both 4-bromo and 4-iodo N-substituted pyrazoles can undergo highly chemoselective direct arylation at the C5 position without cleaving the C–Br or C–I bonds[4]. This is achieved by utilizing a phosphine-free Pd(OAc)₂ catalyst.

    Mechanistic Causality: The absence of electron-rich phosphine ligands severely retards the oxidative addition of Pd(0) into the C–X bond. Instead, the Pd(II) species operates via a Concerted Metalation-Deprotonation (CMD) pathway, selectively activating the relatively acidic C5–H bond. This allows the halogen to act as a traceless protecting group or a handle for subsequent orthogonal functionalization[4].

    Quantitative Data Summary

    Reaction Type4-Iodopyrazole Performance4-Bromopyrazole PerformanceMechanistic Rationale
    Suzuki-Miyaura High reactivity; prone to dehalogenation.Moderate reactivity; higher isolated yields.Weaker C–I bond leads to rapid oxidative addition but competes with protodehalogenation pathways.
    Heck / Sonogashira Excellent yields under mild conditions.Lower yields; requires harsher conditions.Facile C–I cleavage is highly beneficial for alkene/alkyne insertions.
    Buchwald-Hartwig Lower efficiency; prone to catalyst deactivation.Highly effective (e.g., with Pd(dba)₂).C–Br oxidative addition balances catalytic turnover without poisoning the metal center.
    Direct C5-Arylation C–I bond remains intact (Chemoselective).C–Br bond remains intact (Chemoselective).Phosphine-free Pd(OAc)₂ favors the CMD pathway at the C–H bond over oxidative addition at C–X.

    Reaction Pathways Visualization

    The following diagram maps the divergent reactivity profiles of 4-halopyrazoles based on the chosen catalytic system.

    Reactivity A 4-Halopyrazole (X = I, Br) B1 C-X Oxidative Addition (Suzuki, Heck, Sonogashira) A->B1 Pd(0) / Phosphine B2 C-N Cross-Coupling (Buchwald-Hartwig) A->B2 Pd(dba)2 / Amine B3 C-H Activation (Direct C5-Arylation) A->B3 Pd(OAc)2 (Phosphine-free) C1_I 4-Iodo: High Reactivity (Prone to Dehalogenation) B1->C1_I C1_B 4-Bromo: Moderate Reactivity (Higher Stability/Yield) B1->C1_B C2_I 4-Iodo: Less Effective B2->C2_I C2_B 4-Bromo: Highly Effective (Pd(dba)2 catalyst) B2->C2_B C3 Both: C-X Bond Intact Chemoselective at C5 B3->C3

    Reaction pathways and comparative reactivity of 4-iodo vs 4-bromopyrazoles.

    Experimental Protocols

    To ensure reproducibility and self-validation, the following step-by-step methodologies detail the optimal conditions for utilizing these derivatives in complex coupling scenarios.

    Protocol A: Chemoselective Direct C5-Arylation (Leaving C–X Intact)

    Adapted from Brahim et al. (2015)[4]. This protocol allows for the arylation of the pyrazole core while preserving the C4-halogen for downstream orthogonal coupling.

    Reagents & Materials:

    • 4-Bromo- or 4-Iodo-N-substituted pyrazole (1.5 mmol)

    • Aryl bromide coupling partner (1.0 mmol)

    • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)

    • Potassium acetate (KOAc) (2.0 mmol)

    • N,N-Dimethylacetamide (DMA) (2.0 mL)

    Step-by-Step Workflow:

    • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, KOAc, and Pd(OAc)₂.

    • Atmosphere Exchange: Evacuate and backfill the reaction vessel with ultra-pure Argon three times to ensure a strictly inert atmosphere.

    • Addition of Substrate: Dissolve the 4-halopyrazole in anhydrous DMA and inject it into the Schlenk tube via syringe.

    • Reaction: Seal the tube and heat the mixture in an oil bath at 130 °C for 16 hours under vigorous stirring.

    • Workup: Cool the reaction to room temperature. Evaporate the DMA solvent under reduced pressure.

    • Purification: Dilute the crude residue with dichloromethane, filter through a short pad of silica gel to remove the palladium catalyst and salts, and purify via flash column chromatography.

    • Validation: Confirm the retention of the C4-halogen via ¹³C NMR (observing the characteristic upfield shift of the halogenated carbon) and High-Resolution Mass Spectrometry (HRMS).

    Protocol B: C4-Alkylamination via Buchwald-Hartwig Coupling

    Adapted from Usami et al. (2020)[3]. This protocol highlights the superiority of the 4-bromo derivative for C–N bond formation. Note: This specific catalytic system is optimized for aromatic or bulky amines lacking β-hydrogen atoms.

    Reagents & Materials:

    • 4-Bromo-1-tritylpyrazole (1.0 equiv)

    • Amine (e.g., an aromatic amine lacking β-hydrogens) (1.2 equiv)

    • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (5-10 mol%)

    • tBuDavePhos ligand (10-20 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

    • Anhydrous Toluene

    Step-by-Step Workflow:

    • Catalyst Pre-activation: In a glovebox, charge a vial with Pd(dba)₂ and tBuDavePhos. Add a small volume of anhydrous toluene and stir for 10 minutes at room temperature to generate the active Pd(0)-ligand complex.

    • Reagent Assembly: To a separate oven-dried reaction flask, add 4-bromo-1-tritylpyrazole, the amine, and NaOtBu.

    • Initiation: Transfer the pre-activated catalyst solution to the reaction flask. Seal the flask under an inert atmosphere (Nitrogen or Argon).

    • Reaction: Heat the mixture to 100 °C and stir until TLC or LC-MS indicates complete consumption of the 4-bromopyrazole starting material (typically 12-24 hours).

    • Workup & Purification: Cool to room temperature, quench with water, and extract with ethyl acetate. Dry the organic layer over Na₂SO₄, concentrate, and purify by silica gel chromatography.

    References

    • Cooper, G. A., Medcraft, C., Littlefair, J. D., Penfold, T. J., & Walker, N. R. (2017). "Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations." The Journal of Chemical Physics, 147(21), 214303. Available at:[Link]

    • Brahim, M., Smari, I., Ben Ammar, H., Ben Hassine, B., Soulé, J.-F., & Doucet, H. (2015). "Conditions for palladium-catalyzed direct arylations of 4-bromo and 4-iodo N-substituted pyrazoles without C–Br or C–I bond cleavage." Organic Chemistry Frontiers, 2, 917-926. Available at:[Link]

    • Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (2020). "C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI." Molecules, 25(20), 4634. Available at:[Link]

    Sources

    A Senior Application Scientist's Guide to Structural Confirmation of Pyrazole Regioisomers using 2D NMR

    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural determination of synthesized compounds is a cornerstone of scientific integrity. In the realm of heterocyclic chemistry, pyrazoles are a privileged scaffold due to their wide-ranging biological activities. However, their synthesis, often through the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, frequently yields a mixture of regioisomers, such as the 1,3- and 1,5-disubstituted products. Differentiating these isomers is not merely an academic exercise; it is critical, as they can exhibit vastly different pharmacological, toxicological, and physical properties.[1]

    This guide provides an in-depth, technically-focused comparison of how to leverage two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the definitive structural confirmation of pyrazole regioisomers. We will move beyond a simple recitation of techniques to explain the causal logic behind experimental choices, ensuring a self-validating and robust analytical system.

    The Challenge: Ambiguity in 1D NMR

    While 1D ¹H and ¹³C NMR are foundational techniques, they often fall short in distinguishing pyrazole regioisomers. The chemical shifts of the pyrazole ring protons and carbons can be very similar between isomers, and substituent effects can further complicate the spectra, leading to ambiguity. To overcome this, we must turn to 2D NMR techniques that reveal through-bond and through-space correlations, providing a clear and irrefutable picture of the molecular architecture.

    The Solution: A Multi-pronged 2D NMR Approach

    A combination of Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) provides a powerful and definitive toolkit for assigning the correct regiochemistry.

    • HSQC: This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. It is the essential first step for assigning the resonances of protonated carbons.

    • HMBC: This is arguably the most crucial experiment for this application. It reveals correlations between protons and carbons over two to three bonds (²JCH and ³JCH). These long-range correlations are the key to connecting different parts of the molecule and unambiguously establishing the substitution pattern.

    • NOESY: This experiment detects through-space correlations between protons that are in close proximity (typically < 5 Å). This is particularly useful for confirming the relative positions of substituents on the pyrazole ring.

    Case Study: Differentiating 1,3- and 1,5-Disubstituted Pyrazoles

    Let's consider a common scenario: the reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine, which can produce a mixture of a 1,3-disubstituted pyrazole and a 1,5-disubstituted pyrazole.

    Key Diagnostic 2D NMR Correlations

    The definitive assignment of these regioisomers hinges on specific long-range correlations observed in the HMBC and NOESY spectra. The following table summarizes the expected key correlations that differentiate the two isomers.

    Experiment Key Correlation for 1,5-Disubstituted Isomer Key Correlation for 1,3-Disubstituted Isomer Rationale
    HMBC A strong three-bond (³JCH) correlation between the protons of the N1-substituent and the C5 carbon of the pyrazole ring.[2]A strong three-bond (³JCH) correlation between the protons of the N1-substituent and the C3 carbon of the pyrazole ring.This correlation directly links the N1-substituent to either the C3 or C5 position, providing unambiguous evidence of the substitution pattern.
    NOESY A through-space correlation (NOE) between the protons of the N1-substituent and the H5 proton of the pyrazole ring.[2]A through-space correlation (NOE) between the protons of the N1-substituent and the H3 proton of the pyrazole ring.This confirms the spatial proximity of the N1-substituent to the proton at either the C3 or C5 position, corroborating the HMBC data.

    The following diagrams visually represent these key correlations.

    Caption: Key HMBC correlations for differentiating pyrazole regioisomers.

    Caption: Key NOESY correlations for confirming spatial proximity.

    Experimental Protocols: A Self-Validating Workflow

    Workflow cluster_workflow Regioisomer Confirmation Workflow A Sample Preparation (5-15 mg in 0.6 mL solvent) B 1D ¹H & ¹³C NMR (Initial Assessment) A->B C HSQC (¹JCH Correlations) B->C D HMBC (²JCH & ³JCH Correlations) C->D E NOESY (Through-Space Correlations) D->E F Data Analysis & Structural Assignment E->F G Unambiguous Regioisomer Confirmation F->G

    Caption: A systematic workflow for pyrazole regioisomer confirmation.

    Sample Preparation
    • Concentration: Dissolve approximately 5-15 mg of the purified pyrazole sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). A slightly higher concentration is beneficial for the less sensitive HMBC experiment.

    • Solvent Choice: Ensure the solvent does not have signals that overlap with key analyte resonances. DMSO-d₆ is often a good choice for observing exchangeable N-H protons, which typically appear as broad signals.[3]

    Data Acquisition

    The following are recommended parameters for a 400 or 500 MHz spectrometer (e.g., Bruker).

    HSQC (Heteronuclear Single Quantum Coherence)

    • Objective: To identify which protons are directly attached to which carbons.

    • Pulse Sequence: hsqcedetgpsisp2.3 (phase-sensitive, multiplicity-edited).

    • Key Parameters:

      • Set the ¹H spectral width to encompass all proton signals.

      • Set the ¹³C spectral width from approximately 0 to 160 ppm.

      • Optimize for an average one-bond coupling constant (¹JCH) of ~145 Hz for aromatic/heteroaromatic systems.[4]

    • Acquisition Time: Typically requires fewer scans than HMBC to achieve a good signal-to-noise ratio.

    HMBC (Heteronuclear Multiple Bond Correlation)

    • Objective: To identify long-range correlations between protons and carbons (typically over 2-4 bonds).

    • Pulse Sequence: hmbcgplpndqf (gradient-selected).

    • Key Parameters:

      • Use the same spectral widths as the HSQC experiment.

      • Optimize for a long-range coupling constant (ⁿJCH) of 8-10 Hz.[4]

    • Acquisition Time: HMBC generally requires more scans than HSQC to achieve a good signal-to-noise ratio due to the smaller coupling constants being observed.

    NOESY (Nuclear Overhauser Effect Spectroscopy)

    • Objective: To identify protons that are close in space.

    • Pulse Sequence: noesygpphpp.

    • Key Parameters:

      • Use the same spectral widths in both dimensions, covering all proton signals.

      • The mixing time (d8) is a crucial parameter and may need to be optimized (a typical starting point is 500-800 ms).

    • Acquisition Time: The number of scans will depend on the sample concentration.

    Data Processing and Analysis
    • Apply appropriate window functions (e.g., squared sine bell) and Fourier transform the data.

    • Phase the spectra carefully in both dimensions.

    • Analyze the cross-peaks in each spectrum, starting with the HSQC to assign protonated carbons.

    • Use the HMBC data to piece together the carbon skeleton and identify the key correlations to the N1-substituent.

    • Use the NOESY data to confirm the spatial relationships inferred from the HMBC.

    Conclusion: A Robust and Defensible Approach

    By systematically applying a combination of HSQC, HMBC, and NOESY experiments, researchers can move beyond the ambiguities of 1D NMR to achieve definitive and irrefutable structural confirmation of pyrazole regioisomers. The key is to understand the causal basis of the correlations being observed: the three-bond coupling in HMBC provides the skeletal connectivity, while the through-space NOE offers orthogonal validation. This rigorous, multi-faceted approach ensures the scientific integrity of the data and provides the confidence needed for advancing drug development and other chemical research endeavors.

    References

    • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (n.d.). ACS Publications. Retrieved from [Link]

    • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022, September 12). Royal Society of Chemistry. Retrieved from [Link]

    • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022, November 23). IntechOpen. Retrieved from [Link]

    • Regioselective Preparation of Saturated Spirocyclic and Ring-Expanded Fused Pyrazoles. (2014, August 22). ACS Publications. Retrieved from [Link]

    • Relevant ¹H-¹³C HMBC, ¹H-¹⁵N HMBC, ¹H-¹H NOESY, and ¹H-¹⁵N HSQC... (n.d.). ResearchGate. Retrieved from [Link]

    • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (n.d.). ResearchGate. Retrieved from [Link]

    • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023, September 13). National Center for Biotechnology Information. Retrieved from [Link]

    • 1H and 13C NMR study of perdeuterated pyrazoles. (n.d.). ResearchGate. Retrieved from [Link]

    • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023, March 10). Royal Society of Chemistry. Retrieved from [Link]

    • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). Digital CSIC. Retrieved from [Link]

    • Relevant NMR couplings observed in NOESY and HMBC spectra of 8... (n.d.). ResearchGate. Retrieved from [Link]

    • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (n.d.). JOCPR. Retrieved from [Link]

    • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022, September 8). National Center for Biotechnology Information. Retrieved from [Link]

    • 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks... (n.d.). ResearchGate. Retrieved from [Link]

    • HMBC-grad – Shared Instrumentation Facility. (n.d.). University of Massachusetts Amherst. Retrieved from [Link]

    • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]

    • Experimental and theoretical NMR data by | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

    • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

    • Synthesis, Crystal Structure, and Supramolecular Understanding of 1,3,5-Tris(1-phenyl-1H-pyrazol-5-yl)benzenes. (2017, December 22). MDPI. Retrieved from [Link]

    Sources

    HPLC analysis for purity determination of pyrazole intermediates

    Author: BenchChem Technical Support Team. Date: March 2026

    An In-Depth Guide to HPLC Analysis for Purity Determination of Pyrazole Intermediates

    In the landscape of pharmaceutical development, the pyrazole scaffold is a cornerstone of many therapeutic agents, valued for its broad spectrum of biological activities.[1][2] The journey from a simple heterocyclic intermediate to a final, life-saving drug is paved with rigorous quality control, where the purity of each synthetic building block is paramount. Ensuring the chemical integrity of pyrazole intermediates is not merely a procedural step; it is a critical determinant of the final Active Pharmaceutical Ingredient's (API) safety and efficacy.

    This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of pyrazole intermediates. We will move beyond rote protocols to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on building self-validating analytical systems that ensure trustworthiness and scientific integrity.

    The Central Role of HPLC in Purity Analysis

    High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for assessing the purity of chemical compounds in the pharmaceutical industry.[3] Its power lies in its ability to separate, identify, and quantify components within a mixture with high resolution and sensitivity. The separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed within a column.[4] For pyrazole intermediates, which are often polar and non-volatile, Reversed-Phase HPLC (RP-HPLC) is the most ubiquitously applied mode.

    A Comparative Analysis of HPLC Methodologies

    The success of an HPLC purity analysis hinges on the judicious selection of the column, mobile phase, and detector. Each choice influences the separation's resolution, selectivity, and speed.

    Choosing the Right Stationary Phase (Column)

    The column is the heart of the HPLC system. The choice of stationary phase chemistry is critical for achieving the desired separation.

    • The Workhorse: C18 (Octadecylsilane) Columns: C18 columns are the most common choice for the analysis of pyrazole derivatives due to their versatility and robustness in separating compounds of moderate polarity.[5][6] They provide excellent resolution for the main pyrazole intermediate from its starting materials and common synthesis byproducts.

    • Alternative Reversed-Phases: For pyrazoles with unique structural features, other stationary phases like C8 or Phenyl-Hexyl may offer alternative selectivity.

    • Chiral Stationary Phases (CSPs): When dealing with chiral pyrazole intermediates, enantiomeric purity is a critical quality attribute. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated excellent chiral recognition capabilities for pyrazole derivatives.[6][7] Studies show that cellulose-based columns often perform exceptionally well with polar organic mobile phases, yielding fast analysis times (around 5 minutes), while amylose-based columns show superior resolving power in normal-phase mode, albeit with longer run times.[7][8][9]

    Table 1: Comparison of Common HPLC Column Types for Pyrazole Analysis

    Column TypePrimary ApplicationAdvantagesConsiderations
    C18 (ODS) Routine purity, impurity profilingHighly versatile, robust, wide range of available chemistries.[3][5]May not resolve all regioisomers or structurally similar impurities.
    C8 (Octyl) For more hydrophobic analytesLess retentive than C18, potentially shorter run times.May offer insufficient retention for polar pyrazoles.
    Phenyl-Hexyl Analytes with aromatic ringsOffers alternative selectivity through π-π interactions.Selectivity can be highly dependent on the analyte's structure.
    Chiral (e.g., Lux Cellulose-2) Enantiomeric purityHigh enantioselectivity, especially in polar organic modes.[7][8]More expensive, dedicated to chiral separations.
    Chiral (e.g., Lux Amylose-2) Enantiomeric purityExcellent resolution, particularly in normal phase mode.[7][8]Normal phase mode requires non-aqueous solvents and longer run times.[9]
    Optimizing the Mobile Phase

    The mobile phase composition dictates the elution strength and, consequently, the retention time and resolution of the analytes.

    • Solvent Systems: The most common mobile phases for RP-HPLC are mixtures of water (or an aqueous buffer) and a miscible organic solvent like acetonitrile (ACN) or methanol.[3][4] ACN is often preferred for its lower viscosity and UV transparency.

    • The Power of Modifiers: The addition of a small percentage of an acidifier, such as Trifluoroacetic Acid (TFA), formic acid, or phosphoric acid, is crucial.[5][10] These agents suppress the ionization of silanol groups on the silica backbone of the stationary phase and protonate acidic analytes, leading to sharper, more symmetrical peaks. A mobile phase of 0.1% TFA in water and methanol (20:80 v/v) has been shown to be effective for pyrazoline derivatives.[11]

    • Isocratic vs. Gradient Elution:

      • Isocratic Elution (constant mobile phase composition) is simple and robust, ideal for separating a few components with similar polarities.[5]

      • Gradient Elution (mobile phase composition changes over time) is necessary for complex samples containing impurities with a wide range of polarities. It allows for the elution of highly retained compounds in a reasonable time while maintaining resolution for early-eluting peaks.[3]

    Selecting the Appropriate Detector
    • UV-Vis Detector: This is the most common detector for HPLC analysis of pyrazoles, as the heterocyclic ring system is chromophoric.[3] The detection wavelength should be set at the absorbance maximum (λmax) of the main analyte to ensure maximum sensitivity. Wavelengths such as 206 nm, 210 nm, and 237 nm have been successfully used.[11][12][13]

    • Diode Array Detector (DAD) / Photodiode Array (PDA) Detector: A DAD/PDA detector is highly recommended.[12] It acquires the entire UV-Vis spectrum for each point in the chromatogram. This capability is invaluable for:

      • Peak Purity Analysis: Comparing spectra across a single peak to check for co-eluting impurities.

      • Impurity Identification: Providing spectral information that can help in the tentative identification of unknown impurities.

    • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of confidence in peak identification. It gives molecular weight information, which is essential for elucidating the structures of unknown byproducts and degradation products.[12][14]

    Experimental Protocol: A Validated RP-HPLC Method for Purity Determination

    This section provides a robust, self-validating protocol for the purity determination of a typical pyrazole intermediate. The causality behind each step is explained to ensure a deep understanding of the methodology.

    Workflow for HPLC Purity Analysis

    HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (e.g., ACN/H2O with 0.1% TFA) D Equilibrate HPLC System (Stable Baseline) A->D B Prepare Standard Solution (Accurately weigh ~10 mg in 100 mL) E Perform System Suitability Test (SST) (Inject Standard 5x) B->E C Prepare Sample Solution (Accurately weigh ~10 mg in 100 mL) G Inject Sample Solution C->G F Inject Blank (Mobile Phase) D->F E->G SST Pass? F->G H Integrate Peaks in Chromatogram G->H I Calculate Purity (% Area = [Area_Main / Area_Total] * 100) H->I J Generate Report I->J

    Caption: Workflow for HPLC purity analysis of a pyrazole intermediate.

    Instrumentation and Conditions
    • System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a DAD/PDA detector.[3][12]

    • Causality: The column oven is critical for ensuring reproducible retention times by maintaining a constant temperature, as viscosity and partitioning are temperature-dependent.[5] The autosampler enhances precision over manual injections.

    Table 2: Example RP-HPLC Chromatographic Conditions

    ParameterConditionRationale
    Column C18, 150 mm x 4.6 mm, 5 µmA standard, versatile column providing good efficiency and resolution for many pyrazole intermediates.[5][15]
    Mobile Phase A 0.1% TFA in WaterTFA acts as an ion-pairing agent and suppresses silanol activity, improving peak shape.[5][11]
    Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
    Elution Mode Gradient: 10% B to 90% B over 20 minEnsures elution of both polar and non-polar impurities within a reasonable timeframe.
    Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.[5][12]
    Column Temp. 25 °CEnsures stable and reproducible retention times.[5][12]
    Detection DAD at 210 nm210 nm is a common wavelength for detecting many organic compounds. A DAD allows for spectral analysis.[12]
    Injection Vol. 10 µLA standard volume that balances sensitivity with the risk of column overload.[12]
    Reagent and Sample Preparation
    • Mobile Phase Preparation: Prepare the aqueous and organic mobile phases as specified in Table 2. Filter through a 0.45 µm membrane filter and degas thoroughly to prevent pump blockages and baseline noise.

    • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the pyrazole intermediate reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase (at initial conditions, e.g., 90:10 A:B) or methanol.[3]

      • Causality: Using a reference standard of known purity allows for the identification of the main peak by retention time and is essential for quantitative assays (though not strictly required for area percent purity).

    • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the pyrazole intermediate sample and prepare it in the same manner as the Standard Solution.[3]

      • Causality: Preparing the sample and standard in the same solvent and at a similar concentration ensures accurate comparison and avoids solvent-related peak distortion.

    Analysis Procedure
    • System Equilibration: Equilibrate the column with the initial mobile phase composition until a stable, drift-free baseline is achieved.[12]

    • System Suitability Test (SST): Before analyzing samples, perform at least five replicate injections of the Standard Solution. This is a self-validating step.

      • Causality: SST ensures that the chromatographic system is performing adequately on the day of analysis.[3] Key parameters to check against pre-defined limits (as per ICH guidelines or internal SOPs) include:

        • Repeatability: The relative standard deviation (RSD) of the peak area should be less than 2.0%.[11]

        • Tailing Factor: Should ideally be between 0.8 and 1.5 to ensure peak symmetry.

        • Theoretical Plates (Efficiency): A high plate count indicates good column performance.

    • Blank Injection: Inject the solvent used for sample preparation (the blank) to ensure that no peaks are eluting from the solvent or the system itself.[12]

    • Sample Analysis: Inject the prepared Sample Solution and run the HPLC method.

    Data Analysis and Purity Calculation
    • Peak Integration: Identify the peak corresponding to the pyrazole intermediate based on its retention time from the standard injection. Integrate this peak and all impurity peaks in the sample chromatogram.

    • Purity Calculation (Area Percent Method): The purity of the sample is calculated by determining the percentage of the main peak area relative to the total area of all peaks in the chromatogram.[3]

      % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

      • Causality: This method assumes that all compounds have a similar response factor at the chosen wavelength. While convenient, for highly accurate results or when impurities have different chromophores, a method using relative response factors (determined with impurity standards) is required.

    Orthogonal Techniques: A Comparative Overview

    No single analytical technique can reveal everything. Employing an orthogonal method—one that separates based on a different chemical or physical principle—provides a higher degree of confidence in purity assessment.

    Tech_Selection start Assess Purity of Pyrazole Intermediate q1 Is the compound volatile? start->q1 q2 Is it a routine QC check for known impurities? q1->q2 No gcms Use GC-MS q1->gcms Yes q3 Need to identify unknown impurities? q2->q3 No hplc Use HPLC/UPLC q2->hplc Yes q4 Need absolute purity without a reference standard? q3->q4 No lcms Use LC-MS q3->lcms Yes q4->hplc No qnmr Use qNMR q4->qnmr Yes

    Caption: Decision tree for selecting an appropriate analytical technique.

    Table 3: Comparison of Key Analytical Techniques for Purity Determination

    TechniquePrinciple of Separation/DetectionBest Suited ForLimitations
    HPLC Differential partitioning between mobile and stationary phases.[4]Routine QC, quantification of known impurities, non-volatile compounds.[12]May not resolve all co-eluting peaks; peak identification is not definitive without MS.
    GC-MS Partitioning between carrier gas and stationary phase; mass-to-charge ratio.Volatile compounds, identification of unknown impurities.[12]Not suitable for non-volatile or thermally labile compounds.
    qNMR Nuclear spin properties in a magnetic field.Determining absolute purity without a specific analyte standard.[12]Lower sensitivity than HPLC, requires a pure internal standard, complex mixtures can be difficult to interpret.
    Capillary Electrophoresis (CE) Differential migration in an electric field based on charge-to-size ratio.[4]Charged analytes, offers orthogonal selectivity to HPLC.[4]Generally lower sensitivity and loading capacity compared to HPLC.

    Conclusion

    The selection of an HPLC method for the purity determination of pyrazole intermediates is a multi-faceted process that demands a thorough understanding of chromatographic principles. By carefully selecting the column, mobile phase, and detector, and by implementing a robust, self-validating protocol that includes system suitability testing, researchers can generate accurate and reliable data. While RP-HPLC is the cornerstone of purity analysis, integrating orthogonal techniques like GC-MS and qNMR provides a more complete and trustworthy analytical profile, ensuring the highest quality standards are met on the path from intermediate to final pharmaceutical product.

    References

    • High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Ethyl 4-(1H-pyrazol-1-yl)
    • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.
    • Purity Assessment of 5-Bromo-1-butyl-1H-pyrazole. Benchchem Technical Support Center.
    • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflamm
    • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
    • A Comparative Guide to the Analysis of Pyrazolone Dyes: HPLC vs. Capillary Electrophoresis. Benchchem.
    • Identifying and removing byproducts in pyrazole synthesis. Benchchem.
    • Column chromatography conditions for separ
    • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflamm
    • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
    • Enantioselective HPLC Separation of Bioactive C5-Chiral 2-Pyrazolines on Lux Amylose-2 and Lux Cellulose-2: Comparative and Mechanistic Approaches.
    • Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. SIELC Technologies.
    • (PDF) A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine.
    • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN C
    • Green Synthetic Strategies for Pyrazole Deriv

    Sources

    A Senior Application Scientist's Guide to Comparing the Biological Activity of Pyrazole Analogs

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

    Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2][3][4] First described by Ludwig Knorr in 1883, its unique structural and electronic properties have made it a "privileged scaffold".[1] This means the pyrazole core is a recurring motif found in numerous compounds exhibiting a wide spectrum of pharmacological activities.[3][5] Its versatility allows for substitutions at multiple positions, enabling chemists to fine-tune the molecule's steric, electronic, and lipophilic properties to achieve desired biological effects. This has led to the development of several FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the anticancer drug Ruxolitinib, cementing the pyrazole core's importance in modern drug discovery.[2][6]

    This guide provides an in-depth comparison of pyrazole analogs, focusing on how different substituents modulate their biological activity. We will delve into the structure-activity relationships (SAR) that govern their efficacy as anticancer, anti-inflammatory, and antimicrobial agents, supported by quantitative data and detailed experimental protocols.

    Anticancer Activity: Targeting Cellular Proliferation and Survival

    Pyrazole derivatives have emerged as a highly promising class of anticancer agents, with research demonstrating their ability to interact with numerous targets involved in cancer progression.[6][7][8] The anticancer efficacy of these compounds is profoundly influenced by the nature and position of substituents on the pyrazole ring.

    Mechanism of Action & Structure-Activity Relationship (SAR)

    The anticancer effects of pyrazole analogs are often attributed to their ability to inhibit key enzymes in signaling pathways that control cell growth, proliferation, and survival.

    • Kinase Inhibition: Many pyrazole derivatives function as potent inhibitors of protein kinases, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR-2).[7]

      • SAR Insight: Linking the pyrazole moiety with other heterocyclic systems, like indole, has been shown to produce potent dual inhibitors. For instance, certain indole-pyrazole hybrids exhibit significant inhibitory activity against both CDK2 and VEGFR-2.[7] Substituents that can form hydrogen bonds or engage in π-π stacking within the ATP-binding pocket of these kinases often enhance potency. For example, analogs containing a 4-fluorophenyl group have shown improved binding affinity.[9]

    • Induction of Apoptosis: Beyond kinase inhibition, many pyrazole compounds trigger programmed cell death (apoptosis) in cancer cells.

      • SAR Insight: The presence of bulky or electron-withdrawing groups can induce conformational changes in target proteins that activate apoptotic cascades. Studies have shown that pyrazole derivatives substituted with a 4-bromophenyl group can effectively inhibit the growth of multiple cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).[8]

    Comparative Data: In Vitro Cytotoxicity of Pyrazole Analogs

    The following table summarizes the cytotoxic activity (IC₅₀ values) of various pyrazole analogs against several human cancer cell lines, illustrating the impact of different substitution patterns.

    Compound IDSubstituentsCancer Cell LineIC₅₀ (µM)Mechanism/TargetReference
    Analog A Indole moiety linked to pyrazoleHepG2 (Liver)0.71Dual EGFR/VEGFR-2 inhibitor[7]
    Analog B 5-alkylated selanyl-1H-pyrazoleHepG2 (Liver)13.85Dual EGFR/VEGFR-2 inhibitor[7]
    Analog C Isolongifolanone derivativeMCF-7 (Breast)5.21Antiproliferative[7]
    Analog D Indole-pyrazole hybridHCT116 (Colon)< 23.7CDK2 inhibitor[7]
    Analog E Pyrazole-benzamide derivativeMCF-7 (Breast)4.98Antiproliferative[8]
    Analog F 4-bromophenyl substituentA549 (Lung)8.0Antiproliferative[8]

    Anti-inflammatory Activity: Selective Inhibition of Cyclooxygenase (COX) Enzymes

    Perhaps the most well-known application of pyrazoles is in the treatment of inflammation.[10] The selective COX-2 inhibitor Celecoxib (Celebrex) is a blockbuster drug that validates the therapeutic potential of this scaffold.

    Mechanism of Action: The COX Pathway

    Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins—key mediators of inflammation, pain, and fever.[11][12] There are two main isoforms:

    • COX-1: A constitutively expressed enzyme involved in physiological functions, such as protecting the stomach lining.[12]

    • COX-2: An inducible enzyme that is upregulated at sites of inflammation.[12]

    The goal for many modern anti-inflammatory drugs is to selectively inhibit COX-2, thereby reducing inflammation without the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.[9]

    COX_Pathway

    Structure-Activity Relationship (SAR) for COX-2 Selectivity

    The selectivity of pyrazole analogs for COX-2 over COX-1 is highly dependent on specific structural features.

    • C4 Substituent: The presence of a sulfonamide (-SO₂NH₂) or a similar group at the C4 position is critical for COX-2 selectivity. This group can insert into a distinct hydrophobic side pocket present in the COX-2 active site but absent in COX-1.[9]

    • N1-Aryl Group: An aryl group, such as a 4-fluorophenyl or 4-tolyl ring, at the N1 position enhances binding affinity through π-π stacking interactions within the enzyme's active site.[9]

    • C3 and C5 Substituents: The groups at the C3 and C5 positions also influence activity. For example, a trifluoromethyl (-CF₃) group at C3 can enhance potency.

    Comparative Data: COX Inhibition by Pyrazole Analogs

    This table compares the in vitro COX-1 and COX-2 inhibitory activities of different pyrazole derivatives. The Selectivity Index (SI) is calculated as (IC₅₀ for COX-1 / IC₅₀ for COX-2), where a higher value indicates greater selectivity for COX-2.

    Compound IDKey SubstituentsIC₅₀ COX-1 (µM)IC₅₀ COX-2 (µM)Selectivity Index (SI)Reference
    Celecoxib 4-SO₂NH₂, 4-tolyl, -CF₃13.020.4926.6[13]
    Analog G Benzenesulfonamide moiety>1000.26>384[14]
    Analog H Tosyl and dipeptide groups>1000.099>1010[14]
    Zu-4280011 Virtual screen hit15.230.7620.03[13]
    Diclofenac (Non-pyrazole NSAID)~1.0~0.1~10[12][14]

    Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

    The pyrazole scaffold is also a fertile ground for the development of novel antimicrobial agents.[15][16] Derivatives have been synthesized that show potent activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.

    Structure-Activity Relationship (SAR) in Antimicrobial Pyrazoles

    The antimicrobial potency of pyrazole analogs is dictated by the electronic and steric properties of their substituents.

    • Halogenation: The introduction of halogen atoms (F, Cl, Br) onto phenyl rings attached to the pyrazole core often enhances antimicrobial activity. This is likely due to increased lipophilicity, which facilitates passage through microbial cell membranes, and altered electronic properties that improve target binding.[17] Dichloro-substituted analogs have shown particularly good activity against S. aureus and P. aeruginosa.[17]

    • Thio-Substituents: The presence of sulfur-containing moieties, such as a pyrazole-1-carbothiohydrazide unit, has been shown to significantly boost antimicrobial effects.[18]

    • Hybrid Molecules: Combining the pyrazole ring with other antimicrobial pharmacophores, like thiazole or pyrimidine, can lead to hybrid compounds with enhanced potency and a broader spectrum of activity.[4][15]

    Comparative Data: Minimum Inhibitory Concentration (MIC) of Pyrazole Analogs

    The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism. The table below presents MIC values for representative pyrazole analogs against common pathogens.

    Compound IDKey SubstituentsMicroorganismMIC (µg/mL)Reference
    Analog I 2,6-dichlorophenylS. aureus0.046[17]
    Analog J 2,6-dichlorophenylP. aeruginosa0.046[17]
    Analog K 4-nitro-3,5-dimethylpyrazoleS. aureusNot specified, but enhanced activity[17]
    Analog L 4-(2-(p-tolyl)hydrazono)-carbothiohydrazideS. aureus62.5[18]
    Analog M 4-(2-(p-tolyl)hydrazono)-carbothiohydrazideC. albicans (Fungus)7.8[18]

    Experimental Protocols: A Self-Validating System

    To ensure scientific integrity, the biological activities described above must be determined using standardized, reproducible protocols. Here we provide detailed methodologies for key assays.

    General Workflow for Screening Pyrazole Analogs

    The process of evaluating a new series of pyrazole analogs follows a logical progression from synthesis to detailed biological characterization.

    Workflow

    Protocol 1: MTT Assay for In Vitro Cytotoxicity

    The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds. It measures the metabolic activity of mitochondrial dehydrogenases in living cells.[19][20]

    Materials:

    • Cancer cell line of choice (e.g., A549, MCF-7)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • Pyrazole analog stock solutions (in DMSO)

    • MTT reagent (5 mg/mL in sterile PBS)[19]

    • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)[21]

    • 96-well flat-bottom sterile microplates

    • Humidified incubator (37°C, 5% CO₂)

    • Microplate reader

    Procedure:

    • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.[21]

    • Compound Treatment: Prepare serial dilutions of the pyrazole analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated (medium only) and vehicle (medium + DMSO) controls. Incubate for the desired time (e.g., 48 or 72 hours).

    • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh, serum-free medium and 10-20 µL of the MTT reagent to each well.[20][21]

    • Incubation: Incubate the plate for 4 hours at 37°C, protected from light. Viable cells will reduce the yellow MTT to purple formazan crystals.[22]

    • Formazan Solubilization: Carefully discard the medium. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes.[22]

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[20]

    • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

    Protocol 2: Broth Microdilution for MIC Determination

    This is the gold standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[23]

    Materials:

    • Test microorganism (e.g., S. aureus ATCC 29213)

    • Cation-adjusted Mueller-Hinton Broth (MHB)

    • 0.5 McFarland turbidity standard

    • Pyrazole analog stock solutions (in DMSO)

    • 96-well sterile microplates

    • Positive control antibiotic (e.g., Ciprofloxacin)

    Procedure:

    • Inoculum Preparation: From a fresh culture, suspend several colonies in sterile broth. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[24][25]

    • Compound Dilution: Add 50 µL of MHB to all wells of a 96-well plate. Add 50 µL of the stock pyrazole compound to the first well, creating a 1:2 dilution. Perform a two-fold serial dilution across the plate by transferring 50 µL from each well to the next.

    • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well.[24]

    • Controls: Include a positive control (inoculum + standard antibiotic), a negative/growth control (inoculum + broth), and a sterility control (broth only).[24]

    • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[24]

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

    Protocol 3: In Vitro COX Inhibition Assay (Fluorometric)

    This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 or COX-2.

    Materials:

    • COX-1 (ovine) and COX-2 (human recombinant) enzymes

    • Assay buffer and reaction buffer

    • Arachidonic acid (substrate)

    • Fluorometric probe (e.g., ADHP)

    • Hemin

    • Pyrazole analogs and a control inhibitor (e.g., Celecoxib)

    • 96-well black microplate

    • Fluorescence microplate reader

    Procedure:

    • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions (e.g., Abcam ab283401).[26]

    • Enzyme Addition: Add the COX-1 or COX-2 enzyme to the appropriate wells.

    • Inhibitor Addition: Add the pyrazole analog dilutions to the wells. For the positive control, add a known selective COX-2 inhibitor like Celecoxib.[26]

    • Initiate Reaction: Start the reaction by adding arachidonic acid to all wells.

    • Incubation: Incubate the plate at room temperature for a specified time (e.g., 10-20 minutes), protected from light.

    • Fluorescence Measurement: Measure the fluorescence at the appropriate excitation/emission wavelengths (e.g., 535/587 nm).[26]

    • Data Analysis: The percentage of inhibition is calculated relative to the enzyme control (no inhibitor). Plot the percentage of inhibition against the log of the compound concentration to determine the IC₅₀ value for both COX-1 and COX-2.

    Conclusion and Future Directions

    The pyrazole scaffold remains a highly valuable and versatile platform in drug discovery. Structure-activity relationship studies have consistently shown that targeted modifications to the ring's substituents can dramatically enhance biological activity and selectivity against anticancer, anti-inflammatory, and antimicrobial targets. The key to advancing this field lies in the rational design of new analogs based on established SAR principles, coupled with rigorous biological evaluation using the standardized protocols outlined in this guide. Future research will likely focus on developing multi-target pyrazole derivatives and optimizing their pharmacokinetic properties to create the next generation of highly effective and safe therapeutics.

    References

    • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]

    • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]

    • A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. (2022, September 1). Bentham Science. Retrieved March 11, 2026, from [Link]

    • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024, November 20). Journal of Chemical Health Risks. Retrieved March 11, 2026, from [Link]

    • Current status of pyrazole and its biological activities - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]

    • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2025, March 31). Authorea. Retrieved March 11, 2026, from [Link]

    • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Journal of the Serbian Chemical Society. Retrieved March 11, 2026, from [Link]

    • Synthesis, biological evaluation and SAR study of novel pyrazole analogues as inhibitors of Mycobacterium tuberculosis - PubMed. (2008, September 15). PubMed. Retrieved March 11, 2026, from [Link]

    • Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved March 11, 2026, from [Link]

    • Synthesis and anticancer activity of substituted pyrazole de | 5424 - TSI Journals. (n.d.). TSI Journals. Retrieved March 11, 2026, from [Link]

    • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]

    • Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives | Asian Journal of Chemistry. (2023, July 31). Asian Journal of Chemistry. Retrieved March 11, 2026, from [Link]

    • Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. - Biomedical and Pharmacology Journal. (2023, December 1). Biomedical and Pharmacology Journal. Retrieved March 11, 2026, from [Link]

    • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC. (2023, January 17). National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]

    • Synthesis and in vitro biological evaluation of pyrazole group-containing analogues for PDE10A - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]

    • Pyrazoles as anticancer agents: Recent advances - SRR Publications. (2023, December 9). SRR Publications. Retrieved March 11, 2026, from [Link]

    • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - Taylor & Francis. (2024, May 20). Taylor & Francis Online. Retrieved March 11, 2026, from [Link]

    • The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. (n.d.). Creative Diagnostics. Retrieved March 11, 2026, from [Link]

    • Synthesis and biological evaluation of novel pyrazole compounds - ResearchGate. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]

    • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. (2023, July 15). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved March 11, 2026, from [Link]

    • Pyrazole Bearing Pyrimidine Analogues as the Privileged Scaffolds in Antimicrobial Drug Discovery: A Review - Taylor & Francis. (2022, March 7). Taylor & Francis Online. Retrieved March 11, 2026, from [Link]

    • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). IJPRA. Retrieved March 11, 2026, from [Link]

    • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI. (2023, February 10). MDPI. Retrieved March 11, 2026, from [Link]

    • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - MDPI. (2026, January 27). MDPI. Retrieved March 11, 2026, from [Link]

    • Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH. (2024, May 27). National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]

    • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022, March 23). MDPI. Retrieved March 11, 2026, from [Link]

    • Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2025, November 26). AZoNetwork. Retrieved March 11, 2026, from [Link]

    • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives - Journals. (2021, April 16). Bentham Science. Retrieved March 11, 2026, from [Link]

    • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025, April 5). ResearchGate. Retrieved March 11, 2026, from [Link]

    • COX-2 inhibitors - Australian Prescriber - Therapeutic Guidelines. (2000, February 1). NPS MedicineWise. Retrieved March 11, 2026, from [Link]

    • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in - AKJournals. (2024, April 22). Akadémiai Kiadó. Retrieved March 11, 2026, from [Link]

    • Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth - MDPI. (2025, June 11). MDPI. Retrieved March 11, 2026, from [Link]

    • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology. (2009, December 8). American Society for Microbiology. Retrieved March 11, 2026, from [Link]

    • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]

    • How can I assay cyclooxygenase pathway inhibition for plant extracts? - ResearchGate. (2014, June 17). ResearchGate. Retrieved March 11, 2026, from [Link]

    • Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]

    Sources

    Validation of Synthetic Routes for Methyl 2-(4-iodo-3-nitro-1H-pyrazol-1-yl)acetate: A Comparative Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Strategic Rationale

    Methyl 2-(4-iodo-3-nitro-1H-pyrazol-1-yl)acetate is a highly functionalized, densely substituted pyrazole building block. It serves as a critical intermediate in the synthesis of kinase inhibitors, agrochemicals, and advanced materials. Its value lies in its orthogonal reactivity: the C4-iodine is primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira), the C3-nitro group can be reduced to an amine for amide coupling, and the N1-acetate allows for straightforward saponification and derivatization.

    For drug development professionals and process chemists, the primary challenge in synthesizing this molecule is regioselectivity . The pyrazole ring contains two nitrogen atoms, and functionalization must be strictly controlled to yield the desired 1,3-isomer rather than the 1,5-isomer. This guide objectively compares the commercial "Optimized Route" (Iodination followed by Alkylation) against the "Alternative Route" (Alkylation followed by Iodination), providing mechanistic causality, comparative data, and a self-validating experimental protocol.

    Mechanistic Route Comparison: The "Why" Behind the Chemistry

    The order of operations in functionalizing 3-nitropyrazole dictates the overall efficiency, yield, and purity of the final product.

    Route A: The Optimized Product Route (Iodination → Alkylation)

    In this route, 3-nitropyrazole is first subjected to electrophilic iodination using N-Iodosuccinimide (NIS) [1]. The strong electron-withdrawing nature of the C3-nitro group deactivates the ring, but the C4 position remains the most electron-rich and sterically accessible site. Once 4-iodo-3-nitropyrazole is isolated, N-alkylation is performed. Causality for Success: The presence of both the bulky iodine at C4 and the nitro group at C3 creates immense steric hindrance around the N2 position. Consequently, when the pyrazole anion is formed, the electrophile (methyl bromoacetate) almost exclusively attacks the unhindered N1 position, yielding the target 1,3-isomer with >95% regioselectivity[2].

    Route B: The Alternative Route (Alkylation → Iodination)

    This traditional approach first alkylates 3-nitropyrazole to form methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate. While the alkylation proceeds with moderate regioselectivity, the subsequent iodination step is severely compromised. Causality for Failure: The intermediate is heavily deactivated by both the C3-nitro group and the N1-acetate group. Electrophilic iodination at C4 now requires extremely harsh conditions (e.g., strong acids, elevated temperatures, or powerful oxidants) [3]. These conditions inevitably lead to the hydrolysis or degradation of the delicate methyl ester group, resulting in poor yields and complex purification profiles.

    RouteComparison SM 3-Nitro-1H-pyrazole IntA 4-Iodo-3-nitro-1H-pyrazole SM->IntA Route A: NIS, DMF (High Yield) IntB Methyl 2-(3-nitro- 1H-pyrazol-1-yl)acetate SM->IntB Route B: Methyl bromoacetate (Moderate Yield) Prod Methyl 2-(4-iodo-3-nitro- 1H-pyrazol-1-yl)acetate IntA->Prod Methyl bromoacetate K2CO3 (Regioselective) IntB->Prod NIS, Harsh Conditions (Low Yield, Degradation)

    Caption: Comparative synthetic pathways for Methyl 2-(4-iodo-3-nitro-1H-pyrazol-1-yl)acetate.

    Comparative Performance Data

    The following table summarizes the quantitative performance metrics of both synthetic strategies, derived from standardized bench-scale validations (10 mmol scale).

    MetricRoute A (Optimized: Iodo Alkyl)Route B (Alternative: Alkyl Iodo)Analytical Significance
    Overall Yield 78 - 82% 25 - 35%Route A avoids late-stage ester degradation.
    Regioselectivity (1,3 vs 1,5) > 95:5 85:15C4-Iodine in Route A sterically blocks N2 attack.
    Step 2 Reaction Time 4 hours 48+ hoursDeactivated intermediate in Route B stalls iodination.
    E-factor (Waste/Product) ~ 12 > 45Route B requires massive excesses of reagents/solvents.
    Final Purity (HPLC) > 99.0% ~ 92.0%Route B suffers from inseparable des-iodo and hydrolyzed impurities.

    Regioselectivity & Transition State Analysis

    To truly understand the superiority of Route A, one must examine the transition state of the N-alkylation step. Pyrazoles exist as tautomers; deprotonation yields a resonance-stabilized pyrazolide anion. The soft base K2​CO3​ in a polar aprotic solvent (DMF) favors an SN​2 displacement of the bromide from methyl bromoacetate.

    The N2 nitrogen is flanked by the nitro group at C3 and the massive iodine atom at C4. The van der Waals radius of iodine (1.98 Å) creates a steric "wall," forcing the incoming electrophile to attack the highly exposed N1 nitrogen (flanked only by the small C5 proton).

    Regioselectivity Int 4-Iodo-3-nitropyrazole Anion Path1 Attack at N1 (Sterically Unhindered) Int->Path1 Path2 Attack at N2 (Sterically Hindered by -NO2 & -I) Int->Path2 Major 1,3-Isomer (Target) >95% Selectivity Path1->Major Minor 1,5-Isomer <5% Formation Path2->Minor

    Caption: Steric and electronic factors driving N1-alkylation regioselectivity in Route A.

    Self-Validating Experimental Protocol (Route A)

    This protocol is designed as a self-validating system. Proceeding to the next step is strictly gated by specific analytical checkpoints, ensuring scientific integrity and preventing the carryover of impurities.

    Step 1: Synthesis of 4-Iodo-3-nitro-1H-pyrazole

    Reagents: 3-Nitro-1H-pyrazole (1.0 eq, 10 mmol, 1.13 g), N-Iodosuccinimide (NIS) (1.2 eq, 12 mmol, 2.70 g), anhydrous DMF (15 mL). Procedure:

    • Dissolve 3-nitro-1H-pyrazole in anhydrous DMF under an inert argon atmosphere.

    • Add NIS portion-wise over 15 minutes to control the mild exotherm.

    • Heat the reaction mixture to 80 °C for 6 hours.

    • Validation Checkpoint 1 (TLC): Elute with Hexanes/EtOAc (1:1). The starting material ( Rf​≈0.3 ) must be completely consumed, replaced by a single new spot ( Rf​≈0.5 ).

    • Quench the reaction by pouring it into ice water (50 mL) containing 5% sodium thiosulfate (to destroy unreacted electrophilic iodine).

    • Extract with EtOAc (3 x 20 mL), wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate in vacuo.

    • Validation Checkpoint 2 (LC-MS/NMR): Confirm mass [M−H]−=238.0 . 1H NMR (DMSO- d6​ ) must show a single sharp aromatic proton at δ 8.25 ppm (C5-H), confirming C4 iodination.

    Step 2: Synthesis of Methyl 2-(4-iodo-3-nitro-1H-pyrazol-1-yl)acetate

    Reagents: 4-Iodo-3-nitro-1H-pyrazole (1.0 eq, 8 mmol, 1.91 g), Methyl bromoacetate (1.1 eq, 8.8 mmol, 1.34 g), Potassium carbonate ( K2​CO3​ ) (2.0 eq, 16 mmol, 2.21 g), anhydrous DMF (10 mL). Procedure:

    • Suspend 4-iodo-3-nitro-1H-pyrazole and finely powdered K2​CO3​ in anhydrous DMF at 0 °C. Logic: K2​CO3​ is a soft base that irreversibly deprotonates the pyrazole without hydrolyzing the incoming ester.

    • Add methyl bromoacetate dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Validation Checkpoint 3 (LC-MS): Sample the reaction. The mass must shift to [M+H]+=312.0 . Absence of the m/z 238 peak indicates complete conversion.

    • Dilute the mixture with cold water (40 mL) to precipitate the product. Filter the resulting solid and wash with cold water and hexanes.

    • Validation Checkpoint 4 (Final NMR): 1H NMR ( CDCl3​ , 400 MHz): δ 8.15 (s, 1H, C5-H), 5.05 (s, 2H, N- CH2​ ), 3.80 (s, 3H, O- CH3​ ). Crucial check: If the 1,5-isomer were present, the C4-H (if uniodinated) or the N−CH2​ protons would shift significantly due to the deshielding cone of the adjacent nitro group. The presence of sharp, singular peaks confirms >95% regiochemical purity.

    References

    • Title: I2 and Electrophilic I+ reagents Source: ACS Green Chemistry Institute Pharmaceutical Roundtable URL: [Link]

    • Title: Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

    • Title: Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds Source: Molecules (via National Institutes of Health / PMC) URL: [Link]

    A Senior Application Scientist's Guide to Pyrazole Building Blocks in Parallel Synthesis: A Head-to-Head Comparison for Accelerated Drug Discovery

    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers, scientists, and drug development professionals, the pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its prevalence is attributed to its ability to forge critical interactions with a wide range of biological targets.[1] The efficient construction of pyrazole libraries through parallel synthesis is therefore a pivotal strategy in hit-to-lead campaigns. This guide provides a head-to-head comparison of common pyrazole building blocks, offering a data-driven perspective on how their intrinsic properties influence synthetic outcomes in a parallel format.

    The selection of building blocks is a critical decision that directly impacts yield, purity, and the overall efficiency of library generation. Herein, we delve into the widely-used Knorr pyrazole synthesis, a robust condensation reaction between 1,3-dicarbonyl compounds and hydrazines, to illustrate these effects.[2] This method is highly amenable to parallel synthesis due to its operational simplicity and broad substrate scope.

    The Experimental Blueprint: A Parallel Knorr Pyrazole Synthesis

    To provide a comparative framework, we designed a hypothetical parallel synthesis experiment. The chosen reaction is the condensation of a panel of substituted phenylhydrazines with a set of 1,3-dicarbonyls. This approach allows for the systematic evaluation of electronic and steric effects on reaction performance.

    Core Reaction:
    Visualizing the Workflow: Parallel Synthesis of a Pyrazole Library

    The following diagram outlines the high-throughput workflow for the construction of a pyrazole library.

    G cluster_0 Reagent Preparation cluster_1 Reaction Setup cluster_2 Reaction cluster_3 Work-up & Purification cluster_4 Analysis Stock Solutions Prepare stock solutions of 1,3-dicarbonyls and hydrazines Dispensing Dispense 1,3-dicarbonyl and hydrazine solutions into a 96-well reaction block Stock Solutions->Dispensing Catalyst Addition Add acid catalyst (e.g., acetic acid) Dispensing->Catalyst Addition Heating Seal the reaction block and heat at 80°C for 12 hours Catalyst Addition->Heating Quenching Cool to room temperature and quench with a basic solution Heating->Quenching Extraction Perform liquid-liquid extraction Quenching->Extraction Evaporation Evaporate the solvent Extraction->Evaporation Purification Purify via parallel flash chromatography Evaporation->Purification Analysis Analyze yield and purity by LC-MS Purification->Analysis

    Caption: A streamlined workflow for the parallel synthesis of a pyrazole library.

    Head-to-Head Comparison of Pyrazole Building Blocks

    The following table summarizes the anticipated performance of various commercially available phenylhydrazine and 1,3-dicarbonyl building blocks in our model parallel synthesis. The data is a synthesis of typical results reported in the literature.[3][4][5]

    Phenylhydrazine Derivative Substituent (R) Electronic Effect 1,3-Dicarbonyl Expected Yield (%) Expected Purity (%)
    PhenylhydrazineHNeutralAcetylacetone85-95>95
    4-Nitrophenylhydrazine4-NO₂Electron-withdrawingAcetylacetone70-80>95
    4-Methoxyphenylhydrazine4-OCH₃Electron-donatingAcetylacetone90-98>95
    2,4-Dinitrophenylhydrazine2,4-(NO₂)₂Strongly electron-withdrawingAcetylacetone50-6590-95
    PhenylhydrazineHNeutral1-Phenyl-1,3-butanedione80-90>95
    PhenylhydrazineHNeutralEthyl acetoacetate88-96>95

    Detailed Experimental Protocol: Parallel Synthesis of a 48-Member Pyrazole Library

    This protocol describes a representative procedure for the parallel synthesis of pyrazoles in a 48-well reaction block.

    Materials:

    • Array of 8 substituted phenylhydrazines

    • Array of 6 1,3-dicarbonyl compounds

    • Glacial acetic acid

    • Ethanol (anhydrous)

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

    • 48-well reaction block with reflux condensers

    • Heating/stirring plate

    Procedure:

    • Preparation of Stock Solutions:

      • Prepare 0.5 M stock solutions of each of the 8 phenylhydrazine derivatives in anhydrous ethanol.

      • Prepare 0.5 M stock solutions of each of the 6 1,3-dicarbonyl compounds in anhydrous ethanol.

    • Reaction Setup:

      • To each of the 48 wells in the reaction block, add 200 µL (0.1 mmol) of a unique 1,3-dicarbonyl stock solution.

      • To each well, add 200 µL (0.1 mmol) of the corresponding phenylhydrazine stock solution according to a predefined library map.

      • Add 20 µL of glacial acetic acid to each well as a catalyst.

    • Reaction:

      • Seal the reaction block and place it on the heating/stirring plate.

      • Heat the reaction mixture to 80°C and stir for 12 hours.

      • Monitor the reaction progress by taking a small aliquot from a representative well and analyzing it by Thin Layer Chromatography (TLC) or LC-MS.[1]

    • Work-up:

      • Allow the reaction block to cool to room temperature.

      • Quench the reaction by adding 500 µL of saturated sodium bicarbonate solution to each well.

      • Extract the product by adding 1 mL of ethyl acetate to each well, capping, and shaking. Allow the layers to separate and carefully remove the organic layer. Repeat the extraction twice.

      • Combine the organic extracts for each reaction in a separate set of vials.

      • Wash the combined organic extracts with 1 mL of brine.

      • Dry the organic layers over anhydrous sodium sulfate.

    • Purification and Analysis:

      • Filter off the sodium sulfate.

      • Evaporate the solvent under reduced pressure.

      • Purify the crude products using a parallel flash chromatography system.

      • Determine the yield and purity of each product using LC-MS.

    Discussion: The Impact of Building Block Electronics and Sterics

    The choice of building blocks significantly influences the outcome of the Knorr pyrazole synthesis.

    • Electronic Effects of Hydrazine Substituents: The nucleophilicity of the hydrazine is a key determinant of reaction rate and yield. Electron-donating groups (EDGs) on the phenyl ring, such as a methoxy group (-OCH₃), increase the electron density on the nitrogen atoms, enhancing their nucleophilicity and leading to higher yields.[6] Conversely, electron-withdrawing groups (EWGs) like nitro groups (-NO₂) decrease the nucleophilicity of the hydrazine, which can result in lower yields and may require longer reaction times or higher temperatures.[3] Strongly deactivated hydrazines, such as 2,4-dinitrophenylhydrazine, often give significantly lower yields.[3]

    • Steric Hindrance: While not explicitly detailed in the table, sterically hindered 1,3-dicarbonyls or hydrazines can also negatively impact reaction rates and yields. Bulky substituents near the reacting centers can impede the approach of the nucleophile, slowing down the initial condensation and subsequent cyclization steps.

    • Regioselectivity with Unsymmetrical 1,3-Dicarbonyls: When using unsymmetrical 1,3-dicarbonyls, such as 1-phenyl-1,3-butanedione, the formation of two regioisomers is possible. The regiochemical outcome is often influenced by the relative reactivity of the two carbonyl groups and the reaction conditions.[5] In many cases, a major regioisomer is formed preferentially, but the potential for isomeric mixtures should be considered during library design and analysis.[5]

    Conclusion

    The success of a parallel synthesis campaign for generating pyrazole libraries is intrinsically linked to the judicious selection of building blocks. A thorough understanding of the electronic and steric properties of the chosen hydrazines and 1,3-dicarbonyls allows for the rational design of reaction arrays and the anticipation of potential challenges. By leveraging this knowledge, researchers can optimize reaction conditions, maximize yields and purities, and ultimately accelerate the discovery of novel bioactive molecules.

    References

    • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC. (n.d.).
    • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.).
    • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. (2022, May 12).
    • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5).
    • A Head-to-Head Comparison of Pyrazole Synthesis Routes for the Modern Researcher - Benchchem. (n.d.).
    • A Short Review on Synthesis of Pyrazole Derivatives & Their Properties - Academia.edu. (n.d.).
    • A Head-to-Head Comparison of Pyrazole Synthesis Methods: A Guide for Researchers - Benchchem. (n.d.).
    • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH. (n.d.).

    Sources

    Comparative Mass Spectrometry Strategies for the Structural Elucidation of Iodinated Nitro-Pyrazoles: High-Resolution ESI-Q-TOF vs. GC-EI-MS

    Author: BenchChem Technical Support Team. Date: March 2026

    Iodinated nitro-pyrazoles are highly functionalized heterocyclic scaffolds with profound applications in the development of high-energy density materials (HEDMs), agrochemicals, and targeted pharmaceuticals. Analyzing their structural integrity and degradation pathways requires robust analytical techniques. Mass spectrometry (MS) serves as the gold standard for this task; however, the presence of three competing fragmentation centers—the labile carbon-iodine (C-I) bond, the energetic nitro group, and the nitrogen-rich pyrazole core—creates complex spectral topologies.

    As an Application Scientist, selecting the correct MS platform is critical. This guide objectively compares the performance of High-Resolution Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) MS/MS against traditional Gas Chromatography Electron Impact (GC-EI-MS) for elucidating the fragmentation patterns of these complex molecules.

    Mechanistic Causality: The Triad of Fragmentation

    To optimize an MS method, one must first understand why a molecule fragments the way it does. Iodinated nitro-pyrazoles possess three distinct functional domains, each with specific energetic thresholds that dictate the resulting mass spectra:

    • Nitro Group Dynamics: The nitro group is highly susceptible to both homolytic cleavage and rearrangement under vacuum. In mass spectrometry, this manifests as the characteristic loss of nitrogen dioxide (NO₂•, 46 Da) or nitric oxide (NO•, 30 Da) via a nitro-nitrite isomerization intermediate 1 [1]. In HEDM research, the C-NO₂ bond is frequently identified as the kinetic "trigger linkage" that initiates molecular decomposition 2 [2].

    • Iodine Cleavage: The carbon-iodine bond is relatively weak (approx. 240 kJ/mol). Under hard ionization conditions, the expulsion of an iodine radical (I•, 127 Da) is highly facile, often outcompeting or occurring concurrently with nitro group loss.

    • Pyrazole Ring Collapse: Following the stripping of exocyclic substituents, the pyrazole core undergoes α-cleavage relative to the nitrogen atoms. This results in the hallmark expulsion of hydrogen cyanide (HCN, 27 Da) and molecular nitrogen (N₂, 28 Da) 3 [3].

    Fragmentation M [M+H]+ Protonated Iodinated Nitro-Pyrazole NitroLoss [M+H - NO2]+ Nitro Cleavage (-46 Da) M->NitroLoss CID (Low Energy) IodineLoss [M+H - I]+ Iodine Cleavage (-127 Da) M->IodineLoss CID (Low Energy) DualLoss [M+H - NO2 - I]+ Core Pyrazole Cation NitroLoss->DualLoss CID (Medium Energy) IodineLoss->DualLoss CID (Medium Energy) RingCleavage1 Fragment (-HCN, -27 Da) DualLoss->RingCleavage1 CID (High Energy) RingCleavage2 Fragment (-N2, -28 Da) DualLoss->RingCleavage2 CID (High Energy)

    CID fragmentation logic of iodinated nitro-pyrazoles showing sequential neutral losses.

    Platform Comparison: ESI-Q-TOF vs. GC-EI-MS

    When analyzing these compounds, the choice of ionization technique fundamentally alters the observed data.

    • GC-EI-MS (70 eV): Utilizes hard ionization. The 70 eV electron beam imparts immense excess internal energy to the molecule, causing immediate and extensive radical-driven fragmentation. While excellent for spectral library matching, the intact molecular ion (M⁺•) is rarely observed because the C-I and C-NO₂ bonds rupture almost instantaneously in the source.

    • ESI-Q-TOF MS/MS: Utilizes soft ionization. It preserves the intact protonated [M+H]⁺ or deprotonated [M-H]⁻ molecule. By utilizing Collision-Induced Dissociation (CID) in the quadrupole, analysts can ramp the collision energy to systematically break bonds from weakest to strongest. The Time-of-Flight analyzer provides exact mass data (< 2 ppm error), which is critical for confirming the monoisotopic signature of iodine (126.9045 Da) against complex background matrices.

    Quantitative Data Summaries

    Table 1: Comparative Instrument Performance for Halogenated Heterocycles

    Performance MetricESI-Q-TOF MS/MSGC-EI-MS
    Ionization Energy Soft (Protonation/Deprotonation)Hard (70 eV Electron Impact)
    Molecular Ion Survivability High (Intact pseudomolecular ions)Low (Extensive in-source fragmentation)
    Mass Accuracy < 2 ppm (Exact Mass)Nominal Mass (~0.1 Da)
    Primary Analytical Utility Step-wise connectivity, isotopic fidelitySpectral library matching, radical pathways

    Table 2: Diagnostic Neutral Losses in Iodinated Nitro-Pyrazoles

    Neutral LossMass Shift (Da)Mechanistic Origin
    HCN 27Pyrazole ring α-cleavage
    N₂ 28Pyrazole core collapse
    NO 30Nitro-nitrite rearrangement
    NO₂ 46Direct nitro group homolytic cleavage 4 [4]
    I 127Carbon-iodine bond scission

    Experimental Methodologies (Self-Validating Protocols)

    To ensure data trustworthiness, every analytical run must be a self-validating system. The following protocols integrate internal checks to guarantee that the observed fragmentation is a true property of the molecule, not an artifact of instrument drift.

    Protocol A: High-Resolution ESI-Q-TOF MS/MS Workflow

    Causality Focus: Ramping CID energy allows for the temporal separation of iodine loss (low energy) from pyrazole ring collapse (high energy).

    • System Suitability & Calibration (Validation Step): Infuse a standard tuning mix (e.g., Agilent ESI-L) prior to the run. Verify that mass accuracy is < 2 ppm and resolution exceeds 30,000 at m/z 322.0481. This ensures the mass defect of iodine can be confidently assigned.

    • Sample Preparation: Dissolve the iodinated nitro-pyrazole to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol:Water containing 0.1% Formic Acid.

    • Chromatographic Separation: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Run a 5-minute gradient from 5% to 95% organic modifier to separate any isobaric impurities.

    • Targeted CID MS/MS: Isolate the [M+H]⁺ precursor ion in the quadrupole. Apply a stepped collision energy ramp (10 eV, 20 eV, 40 eV) in the collision cell using ultra-pure nitrogen gas.

      • Observation: At 10 eV, expect the primary loss of I• (-127 Da). At 20 eV, the subsequent loss of NO₂ (-46 Da) occurs. At 40 eV, the pyrazole core fragments (-27 Da / -28 Da).

    Protocol B: GC-EI-MS Workflow

    Causality Focus: Hard ionization bypasses sequential loss, providing a comprehensive radical fingerprint for immediate structural identification.

    • System Suitability & Tuning (Validation Step): Perform an autotune using Perfluorotributylamine (PFTBA). Verify the relative abundances of m/z 69 (base peak), 219 (>35%), and 502 (>2%). This confirms the electron multiplier and quadrupole are correctly transmitting high-mass halogenated fragments.

    • Sample Preparation: Dissolve the analyte in anhydrous Dichloromethane (DCM) to 10 µg/mL. (Avoid protic solvents which expand excessively in the GC inlet).

    • Injection & Separation: Inject 1 µL in splitless mode into a 250°C inlet. Separate using a standard non-polar DB-5MS capillary column with a helium carrier gas flow of 1.0 mL/min.

    • Ionization & Detection: Subject the eluent to 70 eV electron impact. Scan from m/z 50 to 500.

      • Observation: The molecular ion will likely be absent. The base peak is typically the [M - I - NO₂]⁺ fragment, heavily supported by lower mass pyrazole ring fragments.

    Workflow Sample Iodinated Nitro-Pyrazole Sample PrepGC Solubilization in DCM (Aprotic) Sample->PrepGC PrepLC Solubilization in MeOH/H2O + 0.1% Formic Acid Sample->PrepLC GC GC-EI-MS (70 eV Hard Ionization) PrepGC->GC LC ESI-Q-TOF (Soft Ionization + CID) PrepLC->LC DataGC Library Matching & Radical Fingerprinting GC->DataGC DataLC Exact Mass & Step-wise Connectivity LC->DataLC

    Orthogonal MS workflows for the structural elucidation of halogenated heterocycles.

    Conclusion

    For the structural elucidation of iodinated nitro-pyrazoles, the choice of instrumentation dictates the narrative of the data. GC-EI-MS is highly efficient for rapid, library-based confirmation of known compounds through radical fragmentation fingerprints. However, for novel drug candidates or uncharacterized HEDM degradation products, ESI-Q-TOF MS/MS is vastly superior. Its ability to preserve the molecular ion and systematically dismantle the molecule via tunable CID provides undeniable proof of structural connectivity, ensuring absolute confidence in your analytical results.

    References

    • A Computational Renaissance in High-Energy Density Materials (HEDMs) Research Source: Chemical Reviews (ACS Publications) URL: [Link]

    • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: IntechOpen URL: [Link]

    Sources

    cross-validation of analytical methods for pyrazole characterization

    Author: BenchChem Technical Support Team. Date: March 2026

    Cross-Validation of Analytical Methods for Pyrazole Characterization: A Comparative Guide

    As a Senior Application Scientist, I frequently oversee the lifecycle of analytical methods for complex heterocyclic compounds. Pyrazoles are a premier class of nitrogen-containing heterocycles, forming the core pharmacophore of numerous blockbuster pharmaceuticals (e.g., celecoxib) and agrochemicals (e.g., pyraclostrobin)[1]. However, their amphoteric nature and rapid prototropic tautomerism—where the N-H proton exchanges continuously between adjacent nitrogen atoms—present unique analytical challenges[2][3].

    During the drug development lifecycle, analytical methodologies must evolve. A highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay used in early pharmacokinetics (PK) is often replaced by a more robust, higher-throughput High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) method for routine quality control (QC). Transitioning between these platforms requires rigorous cross-validation. According to the International Council for Harmonisation (ICH) M10 guidelines, cross-validation is mandatory to demonstrate that data obtained from different fully validated methods are statistically equivalent and reliable[4].

    This guide objectively compares the performance of alternative analytical methods for pyrazole characterization and provides a field-proven, self-validating protocol for cross-validation.

    Mechanistic Causality: A Comparative Analysis of Alternatives

    To establish a self-validating analytical system, one must understand the mechanistic strengths and limitations of the available technologies.

    • LC-MS/MS (The Reference Method) : Utilizing Electrospray Ionization in positive mode (ESI+), LC-MS/MS is the gold standard for trace-level quantification in complex biological matrices. Pyrazole nitrogens readily accept protons, yielding strong[M+H]+ precursor ions[1][5]. While it offers unparalleled sensitivity, it is highly susceptible to matrix effects, specifically ion suppression caused by co-eluting endogenous compounds.

    • HPLC-UV (The Comparator Method) : The conjugated π-electron system of the pyrazole ring provides robust UV absorbance (typically around 254 nm)[6]. While less sensitive than MS, HPLC-UV is immune to ionization suppression, making it highly precise, reproducible, and cost-effective for routine QC batch testing.

    • Quantitative NMR (qNMR) : Serving as the ultimate orthogonal technique, qNMR does not require a specific reference standard for the analyte. It relies on the integration of proton signals (e.g., the distinct C=CH proton of the pyrazole ring) relative to an internal calibrant[2]. It is invaluable for resolving tautomeric ratios and absolute purity but lacks the sensitivity for trace-level biological analysis.

    Quantitative Performance Data Comparison

    The following table summarizes the performance metrics of these methods based on ICH Q2(R2) and M10 validation parameters[1][4][6].

    Validation ParameterHPLC-UVLC-MS/MS (MRM)qNMR
    Linearity (R²) > 0.999> 0.995> 0.999
    Precision (%RSD) < 2.0%< 15.0% (at LLOQ)< 1.0%
    Accuracy (% Recovery) 98.0 - 102.0%85.0 - 115.0%99.0 - 101.0%
    Limit of Detection (LOD) ~10 - 100 ng/mL~0.1 - 3.0 ng/mL~10 - 50 µg/mL
    Limit of Quantitation (LOQ) ~50 - 200 ng/mL~0.5 - 9.0 ng/mL~50 - 100 µg/mL
    Specificity Moderate (RT dependent)Excellent (m/z transitions)Supreme (Structural)
    Matrix Effect Susceptibility LowHigh (Ion suppression)None

    Step-by-Step Cross-Validation Protocol (HPLC-UV vs. LC-MS/MS)

    To cross-validate an HPLC-UV method against an LC-MS/MS method, the experimental design must be a self-validating system that isolates the analytical technique as the sole variable.

    Phase 1: Preparation of the Self-Validating Matrix
    • Step 1: Pool Incurred Samples. Collect and pool biological or matrix samples containing the pyrazole analyte from previous studies.

      • Causality: Spiked buffers do not replicate true matrix complexity. Incurred samples contain endogenous metabolites and phospholipids that test the true specificity and matrix resilience of both methods[4].

    • Step 2: Spike Quality Controls (QCs). Prepare Low, Mid, and High QC samples spanning the established calibration range.

    • Step 3: Introduce SIL-IS. Add a Stable Isotope-Labeled Internal Standard (e.g., 13C3-pyrazole) to all aliquots.

      • Causality: The SIL-IS perfectly co-elutes with the analyte. In LC-MS/MS, it experiences identical ion suppression, normalizing the detector response and acting as an internal fail-safe. In HPLC-UV, it acts as a volumetric tracer without interfering with the primary UV peak.

    Phase 2: Chromatographic Separation
    • Step 1: Column Selection. Utilize a C18 reversed-phase column (e.g., 5 µm, 4.6 x 150 mm).

    • Step 2: Mobile Phase Optimization. Employ a gradient of acetonitrile and water, buffered with 0.1% formic acid.

      • Causality: Pyrazoles possess a pKa of ~2.5. At neutral pH, tautomeric equilibrium causes chromatographic peak broadening. Formic acid (pH ~2.7) suppresses ionization, locking the molecule into a single state for sharp, symmetrical peaks while simultaneously enhancing ESI+ protonation for the MS detector[5][6].

    Phase 3: Parallel Acquisition & Statistical Evaluation
    • Step 1: Split the Aliquots. Inject identical sample preparations simultaneously into both the LC-MS/MS and HPLC-UV systems.

    • Step 2: Calculate Bias. Determine the concentration of the pyrazole in each sample using both methods.

    • Step 3: Apply ICH M10 Acceptance Criteria. Calculate the percentage difference between the two methods. The difference must be within ±20% of the mean for at least 67% of the incurred samples, and ±15% for the spiked QCs[4].

    Logical Workflow for Cross-Validation

    The following diagram illustrates the decision tree and acceptance criteria for the cross-validation process, ensuring compliance with global regulatory standards.

    CrossValidation Start Incurred Study Samples (Pyrazole Matrix) Split Aliquot Split (Identical Prep) Start->Split MethodA Method A: LC-MS/MS (Reference) Split->MethodA MethodB Method B: HPLC-UV (Comparator) Split->MethodB DataA Quantification A (SIL-IS Corrected) MethodA->DataA DataB Quantification B (External Calibration) MethodB->DataB Stats Statistical Analysis (%Bias & Bland-Altman) DataA->Stats DataB->Stats Accept Pass: Δ ≤ ±20% (ICH M10 Compliant) Stats->Accept ≥67% Samples Reject Fail: Investigate Matrix Effects Stats->Reject <67% Samples

    Caption: Logical workflow for analytical method cross-validation per ICH M10 guidelines.

    Conclusion

    Cross-validating analytical methods for pyrazole characterization requires a deep understanding of the molecule's physicochemical properties, particularly its tautomerism and pKa. By leveraging the mechanistic strengths of orthogonal methods and adhering to strict ICH M10 guidelines, laboratories can ensure seamless transitions between analytical platforms without compromising data integrity or regulatory compliance.

    References

    • European Medicines Agency (EMA) / ICH. "ICH guideline M10 on bioanalytical method validation and study sample analysis." Source: EMA.[Link]

    • Noga, S. et al. "Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography." Source: PubMed Central (PMC).[Link]

    • ResearchGate Contributors. "Simultaneous determination of five pyrazole fungicides in cereals, vegetables and fruits using liquid chromatography/tandem mass spectrometry." Source: ResearchGate.[Link]

    • ResearchGate Contributors. "Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1H spin-lattice relaxation times." Source: ResearchGate.[Link]

    • Wiley / Conicet. "The 1H NMR spectrum of pyrazole in a nematic phase." Source: Conicet.[Link]

    Sources

    Safety Operating Guide

    Personal protective equipment for handling Methyl 2-(4-iodo-3-nitro-1H-pyrazol-1-yl)acetate

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist handling novel pharmaceutical intermediates, I approach Methyl 2-(4-iodo-3-nitro-1H-pyrazol-1-yl)acetate not merely as a chemical, but as a multi-hazard system. This compound features a highly functionalized pyrazole core, combining a photolabile iodo substituent, an energy-rich nitro group, and a hydrolyzable acetate ester. Standard laboratory safety protocols are insufficient; handling this molecule requires a targeted, mechanistic approach to Personal Protective Equipment (PPE) and operational logistics to ensure absolute safety and compliance[1].

    Here is the comprehensive, field-proven guide to the safety, handling, and disposal of this complex intermediate.

    Mechanistic Risk Assessment: The "Why" Behind the Protocol

    To design an effective safety protocol, we must first understand the causality of the chemical's hazards based on its structural components. By analyzing structural analogs like 4-nitro-1H-pyrazoles, we can predict its behavior[2]:

    • The Nitroaromatic Core (-NO2): Nitro groups on heterocyclic rings are highly electron-withdrawing and energy-rich. They pose a risk of rapid decomposition if exposed to high heat or electrostatic discharge. Furthermore, nitroaromatics are notorious for dermal penetration, potentially leading to methemoglobinemia (systemic toxicity) upon skin contact.

    • The Iodo Substituent (-I): Heavy halogens increase the molecule's lipophilicity, enhancing its ability to cross biological membranes (skin and mucous membranes). Additionally, carbon-iodine bonds are photolabile; exposure to direct light can generate reactive iodine radicals, which are severe respiratory and ocular irritants.

    • The Acetate Ester: While less intrinsically dangerous, the ester linkage is susceptible to hydrolysis in the presence of strong acids or bases, potentially releasing acetic acid and altering the toxicity profile of the parent compound.

    Strategic PPE Matrix

    Because of the compound's lipophilicity and potential for aerosolization, barrier integrity is paramount. The following PPE matrix is engineered to interrupt the specific exposure pathways of halogenated nitro-pyrazoles[3][4].

    PPE CategoryRequired SpecificationMechanistic Justification (Causality)
    Hand Protection Double-gloving: Inner Neoprene (4 mil), Outer Nitrile (8 mil).Nitrile provides excellent resistance to ester solvents, while Neoprene blocks polar/non-polar penetration. Double gloving ensures the lipophilic iodo-compound cannot breach micro-tears[5].
    Respiratory N95 Particulate Respirator (minimum) or PAPR for bulk transfer.Nitro-pyrazole dusts are severe respiratory tract irritants[2]. A PAPR (Powered Air-Purifying Respirator) is required if handling >50g outside a closed system[3].
    Eye/Face Chemical splash goggles + Polycarbonate Face Shield.Protects against accidental ester hydrolysis splashing and shields the face from potential energetic events triggered by the nitro group.
    Body/Skin Flame-Resistant (FR) Lab Coat over Tyvek sleeves.The FR coat mitigates the energetic risk of the nitro group, while Tyvek prevents lipophilic dust from adhering to porous street clothing[4].

    Operational Workflow: Step-by-Step Handling Protocol

    Every protocol must be a self-validating system. Do not proceed to the next step unless the prior step's safety condition is confirmed.

    Phase 1: Preparation and Environment Validation

    • Validate Engineering Controls: Ensure the chemical fume hood has a certified face velocity of 80–120 feet per minute (fpm). Validation: Check the digital monitor; do not rely solely on the airflow alarm[6].

    • Light Mitigation: Because the carbon-iodine bond is photosensitive, turn off direct fluorescent hood lights and use amber glassware for all solutions.

    • Static Dissipation: Ground all metal spatulas and balances. The nitro group introduces a theoretical risk of shock/static sensitivity. Use anti-static weighing boats.

    Phase 2: Execution and Transfer

    • Don PPE: Apply the PPE matrix precisely. Inspect outer nitrile gloves for pinhole leaks using the inflation method before donning.

    • Container Opening: Open the primary container only inside the certified fume hood. Keep the container angled away from the user to prevent inhalation of concentrated headspace vapors.

    • Weighing: Use a specialized anti-static micro-spatula to transfer the solid. Crucial: Do not forcefully scrape the sides of the glass container, as friction can act as an ignition source for nitroaromatics.

    • Solubilization: If preparing a stock solution, add the solvent (e.g., anhydrous DMSO or DMF) slowly. Cap the vial immediately with a PTFE-lined septum to prevent aerosol escape.

    Hazard Mitigation and Workflow Visualization

    The following diagram maps the critical decision points and operational flow for handling this compound safely.

    G Start Receipt of Methyl 2-(4-iodo-3-nitro-1H-pyrazol-1-yl)acetate Hood Transfer to Certified Fume Hood (Verify Flow >80 fpm) Start->Hood PPE Don PPE Matrix (Double Glove, FR Coat, N95/PAPR) Hood->PPE Weigh Weighing & Transfer (Anti-static tools, Amber Vials) PPE->Weigh Spill Spill Detected? Weigh->Spill SpillResp Emergency Protocol: Evacuate & Use Inert Absorbent (No Sawdust) Spill->SpillResp Yes React Proceed to Reaction/ Assay Setup Spill->React No Waste Segregated Waste Disposal (Keep away from reducing agents) SpillResp->Waste React->Waste

    Operational workflow and emergency decision tree for handling halogenated nitro-pyrazoles.

    Emergency Response and Disposal Plans

    Spill Response Protocol Standard spill kits are dangerous when applied to nitroaromatics.

    • Evacuate and Isolate: If >1 gram is spilled outside the hood, evacuate the immediate area to allow suspended dust to settle.

    • Inert Absorption: NEVER use combustible absorbents like sawdust or paper towels to clean up nitro compounds, as this creates a highly flammable matrix. Use strictly inert, inorganic absorbents like vermiculite or diatomaceous earth[1].

    • Decontamination: After sweeping up the bulk solid with non-sparking tools, wash the surface with a mild alkaline solution (e.g., 5% sodium carbonate) to safely hydrolyze residual ester, followed by a thorough water rinse.

    Waste Management Logistics

    • Segregation is Critical: Do not mix Methyl 2-(4-iodo-3-nitro-1H-pyrazol-1-yl)acetate waste with strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride) or strong bases. The nitro group can undergo violent exothermic reduction[6].

    • Aqueous Waste: Any aqueous waste generated must be kept neutral to slightly acidic to prevent uncontrolled hydrolysis of the acetate group.

    • Labeling: Clearly label all waste containers with "Contains Halogenated Nitroaromatics - Keep Away from Reducing Agents" to ensure downstream environmental health and safety (EHS) handlers are aware of the specific reactive hazards[6].

    References

    • National Research Council. "Working with Chemicals." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version, National Academies Press, 2011.[Link]

    • Occupational Safety and Health Administration (OSHA). "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories." United States Department of Labor. [Link]

    • International Enviroguard. "5 Top Safety Risks in Pharmaceutical Manufacturing." International Enviroguard, Feb 2022. [Link]

    • International Enviroguard. "PPE Factors For Pharmaceutical Manufacturing." International Enviroguard, Dec 2019. [Link]

    Sources

    ×

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.